molecular formula C10H17NO2 B1353836 2-Quinuclidinecarboxylic acid, ethyl ester CAS No. 39926-11-9

2-Quinuclidinecarboxylic acid, ethyl ester

Cat. No.: B1353836
CAS No.: 39926-11-9
M. Wt: 183.25 g/mol
InChI Key: YJPLMGXUWNSTGG-UHFFFAOYSA-N
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Description

2-Quinuclidinecarboxylic acid, ethyl ester is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

39926-11-9

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 2-azabicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)11-7-8-3-5-9(11)6-4-8/h8-9H,2-7H2,1H3

InChI Key

YJPLMGXUWNSTGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CCN1CC2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Quinuclidinecarboxylic Acid, Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Quinuclidinecarboxylic acid, ethyl ester (Ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, structural characteristics, key physical constants, spectroscopic profile, and stability. Methodologies for property determination are explained to provide a causal understanding of experimental choices. While direct experimental data for the 2-substituted isomer is limited, this guide synthesizes information from predictive models and closely related, well-characterized isomers, such as the 4-carboxylate analog, to present a robust and scientifically grounded profile.

Introduction: The Quinuclidine Scaffold

The quinuclidine moiety, a rigid, cage-like bicyclic tertiary amine known systematically as 1-azabicyclo[2.2.2]octane, is a cornerstone in medicinal chemistry and catalyst design.[1][2] Its unique three-dimensional structure provides a fixed orientation for appended functional groups, a feature highly sought after in the rational design of pharmacologically active agents and asymmetric catalysts.[3] The heterocyclic system of quinuclidine is known for its exceptional chemical stability.[2]

This compound, as a derivative, combines this rigid scaffold with an ethyl ester functional group. This combination of a basic nitrogen atom and a hydrolyzable ester makes it a versatile building block for synthesizing more complex molecules with potential applications ranging from central nervous system agents to novel catalysts. Understanding its fundamental physicochemical properties is paramount for its effective use in synthesis, formulation, and biological screening.

Chemical Identity and Structure

Establishing a clear chemical identity is the foundation of any technical analysis. The structure of this compound is defined by the 1-azabicyclo[2.2.2]octane core with an ethoxycarbonyl group at the C-2 position.

  • IUPAC Name: Ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate

  • Synonyms: Ethyl quinuclidine-2-carboxylate

  • Molecular Formula: C₁₀H₁₇NO₂

  • Molecular Weight: 183.25 g/mol [4]

  • CAS Number: 7435-13-4

G cluster_0 Synthesis Workflow A Quinuclidine B Oxidation (e.g., m-CPBA or O₃) A->B C Quinuclidine N-Oxide (QNO) B->C D α-Lithiation (e.g., n-BuLi, -78°C) C->D E Lithio-QNO Anion D->E F Electrophilic Trap (e.g., Ethyl Chloroformate) E->F G Ester-functionalized QNO F->G H Reduction of N-Oxide (e.g., PCl₃ or H₂/Pd) G->H I Ethyl Quinuclidine-2-carboxylate H->I

Caption: Generalized workflow for the synthesis of 2-substituted quinuclidines.

Purification of the final product typically involves standard laboratory techniques such as flash column chromatography on silica gel, taking advantage of the compound's moderate polarity.

Experimental Protocol: pKa Determination

To ensure trustworthiness and reproducibility, a self-validating protocol for determining a key parameter is essential.

Objective: To determine the pKa of the conjugate acid of Ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate via potentiometric titration.

Methodology:

  • Preparation: Accurately weigh ~0.1 mmol of the compound and dissolve it in a fixed volume (e.g., 50 mL) of deionized, CO₂-free water.

  • Instrumentation Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the pH electrode and a magnetic stir bar into the sample solution.

  • Titration: Begin stirring the solution. Add standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL) using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of maximum slope on the curve (identified via the first derivative). The pKa is the pH value recorded at exactly half the volume of the equivalence point.

G cluster_1 pKa Determination Workflow prep 1. Prepare Analyte Solution (Known concentration in DI water) cal 2. Calibrate pH Meter prep->cal titrate 3. Titrate with Standardized Acid (e.g., 0.1 M HCl) cal->titrate record 4. Record pH vs. Titrant Volume titrate->record plot 5. Plot Titration Curve (pH vs. Volume) record->plot analyze 6. Determine Equivalence Point (Max slope of curve) plot->analyze pka 7. Identify pKa (pH at 1/2 equivalence volume) analyze->pka

Caption: Step-by-step workflow for pKa determination by potentiometric titration.

Conclusion

This compound is a compound of significant interest due to its unique structural features: a rigid, basic bicyclic amine core functionalized with an ester group. Its physicochemical profile—characterized by high basicity (though attenuated by the C-2 ester), moderate lipophilicity, and predictable spectroscopic signatures—makes it a valuable synthon for drug discovery and materials science. This guide provides the foundational data and experimental rationale necessary for researchers to confidently incorporate this versatile molecule into their development programs.

References

  • Grokipedia. Quinuclidine. [Link]

  • The University of Liverpool Repository. The synthesis of functionalised quinuclidines and their application in organic synthesis. [Link]

  • Netbohrium. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. [Link]

  • PubChem. Ethyl 1-azabicyclo(2.2.2)octane-4-carboxylate. [Link]

  • ResearchGate. Simple Method for the Estimation of pKa of Amines. [Link]

  • ResearchGate. The pKa values of the conjugate acids of basic quinuclidine tertiary amine part in cinchona catalysts. [Link]

  • PubMed Central (PMC). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. [Link]

  • PubMed Central (PMC). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. [Link]

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

  • PubMed Central (PMC). Development of Methods for the Determination of pKa Values. [Link]

  • Google Patents.
  • ACS Publications. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. [Link]

  • Wikipedia. Quinuclidine. [Link]

  • Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. [Link]

  • CCS Chemistry. Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. [Link]

  • Patsnap. Method to synthesize quinuclidine hydrochloride. [Link]

  • ResearchGate. Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes. [Link]

  • Supporting Information. 13 - Supporting Information. [Link]

  • Wiley Online Library. Synthesis and crystal structure of quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate. [Link]

  • Google Patents. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.
  • Chemsrc. Ethyl quinuclidine-4-carboxylate | CAS#:22766-68-3. [Link]

  • ChemBK. ethyl quinoline-2-carboxylate. [Link]

Sources

A Comprehensive Spectroscopic Analysis of Ethyl 2-Quinuclidinecarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed examination of the spectroscopic signature of ethyl 2-quinuclidinecarboxylate, a key building block in synthetic chemistry. As researchers and drug development professionals, understanding the structural nuances of such molecules is paramount. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization. This document offers not just the data but also the underlying scientific rationale for the observed spectral features, empowering researchers to interpret and validate their own findings with confidence.

The quinuclidine framework, a bicyclic amine, is a privileged scaffold in medicinal chemistry, and its derivatives often serve as crucial intermediates in the synthesis of pharmaceutically active compounds.[1] Accurate and unambiguous characterization of these intermediates is a critical, non-negotiable step in any synthetic workflow. This guide is structured to provide a holistic view, moving from the magnetic environment of protons and carbons to the vibrational modes of functional groups and finally to the molecule's behavior under ionization.

Molecular Structure of Ethyl 2-Quinuclidinecarboxylate

Before delving into the spectroscopic data, it is essential to visualize the molecule's three-dimensional structure. The rigid, bridged bicyclic system of the quinuclidine core imposes significant conformational constraints that influence its spectroscopic properties.

Figure 1: Structure of Ethyl 2-Quinuclidinecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon skeleton and the relative positions of hydrogen atoms.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For ethyl 2-quinuclidinecarboxylate, the rigid bicyclic structure leads to a complex but interpretable spectrum. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and the ester group.

Expected ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~4.15 q 2H -O-CH₂ -CH₃ Protons on the methylene group of the ethyl ester, split by the adjacent methyl group.
~3.50 m 1H H-2 The proton at the C-2 position is deshielded by the adjacent nitrogen and the ester group.
~3.20 - 2.80 m 6H H-3, H-5, H-6, H-7, H-8 Protons on the quinuclidine ring adjacent to the nitrogen atom. The complex multiplicity arises from overlapping signals and complex coupling patterns.
~1.90 - 1.60 m 4H H-4 Protons on the remaining positions of the quinuclidine ring.

| ~1.25 | t | 3H | -O-CH₂-CH₃ | Protons on the methyl group of the ethyl ester, split into a triplet by the adjacent methylene group. |

Expertise & Experience in Interpretation: The choice of a high-field spectrometer (e.g., 500 MHz) is crucial for resolving the complex multiplets of the quinuclidine ring protons.[2] Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar compounds, offering good solubility and a clean spectral window.[3] The broad multiplet for the ring protons is a hallmark of such rigid systems, where diastereotopic protons exhibit distinct chemical shifts and complex spin-spin coupling.

G cluster_molecule Ethyl 2-Quinuclidinecarboxylate Structure cluster_1H_NMR ¹H NMR Correlations mol N(CH₂)₂CH-COOCH₂CH₃ (Quinuclidine Ring) H_ester_CH2 ~4.15 ppm (q) -O-CH₂- H_ester_CH2->mol Ester Methylene H_ester_CH3 ~1.25 ppm (t) -CH₃ H_ester_CH3->mol Ester Methyl H2 ~3.50 ppm (m) H-2 H2->mol α-proton H_ring ~3.20-1.60 ppm (m) Ring Protons H_ring->mol Bicyclic Protons

Figure 2: Key ¹H NMR spectral correlations for Ethyl 2-Quinuclidinecarboxylate.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Proton-decoupled spectra are standard, where each unique carbon appears as a single line. The chemical shifts are highly dependent on the carbon's hybridization and its electronic environment.

Expected ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~173.0 C =O The ester carbonyl carbon, highly deshielded.[4][5]
~60.5 -O-CH₂ -CH₃ The methylene carbon of the ethyl ester, deshielded by the adjacent oxygen.
~58.0 C-2 The carbon atom at the junction of the ester and the ring, deshielded by both nitrogen and the carbonyl group.
~47.0 - 25.0 C-3, C-4, C-5, C-6, C-7, C-8 Carbons of the quinuclidine ring. The exact assignment would require advanced 2D NMR techniques like HSQC and HMBC.

| ~14.2 | -O-CH₂-CH₃ | The methyl carbon of the ethyl group, appearing in the typical aliphatic region. |

Trustworthiness through Self-Validation: The presence of the ester carbonyl peak at ~173 ppm is a strong confirmatory signal. The number of observed peaks should match the number of chemically non-equivalent carbons in the structure. Any deviation would suggest the presence of impurities or a different molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~2950 - 2850 Strong C-H stretch Aliphatic (CH, CH₂, CH₃)
~1735 Strong C=O stretch Ester
~1200 - 1000 Strong C-O stretch Ester

| ~1150 | Medium | C-N stretch | Tertiary Amine |

Authoritative Grounding: The most prominent and diagnostic peak in the IR spectrum of ethyl 2-quinuclidinecarboxylate is the strong absorption around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch in saturated aliphatic esters.[6][7] The C-H stretching vibrations just below 3000 cm⁻¹ confirm the presence of sp³ hybridized carbons.[8] The strong C-O single bond stretch further corroborates the ester functionality.[9]

Aliphatic_CH Aliphatic C-H (~2950-2850 cm⁻¹) Ester_CO_double Ester C=O (~1735 cm⁻¹) Ester_CO_single Ester C-O (~1200-1000 cm⁻¹) Amine_CN Amine C-N (~1150 cm⁻¹) Molecule Ethyl 2-Quinuclidinecarboxylate Molecule->Aliphatic_CH causes stretch Molecule->Ester_CO_double causes strong stretch Molecule->Ester_CO_single causes stretch Molecule->Amine_CN causes stretch

Figure 3: Characteristic IR absorptions of Ethyl 2-Quinuclidinecarboxylate.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For ethyl 2-quinuclidinecarboxylate, Electron Ionization (EI) would likely lead to extensive fragmentation, while a softer ionization technique like Electrospray Ionization (ESI) would show a prominent protonated molecular ion [M+H]⁺.

Expected Mass Spectrometry Data (ESI-MS) The exact mass of ethyl 2-quinuclidinecarboxylate (C₁₀H₁₇NO₂) is 183.1259 g/mol .[1] High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.

m/z (mass-to-charge ratio)IonRationale
184.1332[M+H]⁺The protonated molecular ion, expected to be the base peak in ESI-MS.
138.1121[M+H - C₂H₅OH]⁺Loss of a neutral ethanol molecule from the protonated parent ion.
110.0964[M+H - COOC₂H₅]⁺Loss of the entire ethyl carboxylate group as a radical, followed by protonation.

Fragmentation Pathway Analysis: The fragmentation of esters is a well-understood process.[10] A common pathway involves the loss of the alkoxy group or the entire ester functional group.[11][12] The stability of the bicyclic quinuclidine cation would make fragmentation pathways that preserve this core structure favorable.

G M_plus_H [M+H]⁺ m/z = 184.1332 Frag1 [M+H - C₂H₅OH]⁺ m/z = 138.1121 M_plus_H->Frag1 - C₂H₅OH Frag2 [M+H - COOC₂H₅]⁺ m/z = 110.0964 M_plus_H->Frag2 - •COOC₂H₅

Figure 4: Plausible ESI-MS fragmentation pathway for Ethyl 2-Quinuclidinecarboxylate.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. The specific parameters should be optimized for the instrument in use.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of ethyl 2-quinuclidinecarboxylate and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

  • Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a ¹H spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of ~15 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., zgpg30). Key parameters include a spectral width of ~240 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened kimwipe (e.g., isopropanol).

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a drop of liquid or a few milligrams of solid) of ethyl 2-quinuclidinecarboxylate directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: The instrument software will automatically perform the background subtraction. Identify and label the significant absorption peaks.

Protocol 3: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Set the ESI source parameters, including the capillary voltage (e.g., 3-4 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and optimal ionization.

  • Mass Analyzer Settings: Set the mass analyzer to scan a relevant m/z range (e.g., 50-500) in positive ion mode. For HRMS, ensure the instrument is properly calibrated.

  • Data Acquisition: Acquire the mass spectrum, averaging multiple scans to obtain a representative spectrum.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺ and any significant fragment ions. Use the instrument's software to determine the exact masses and infer elemental compositions for HRMS data.

Conclusion

The spectroscopic characterization of ethyl 2-quinuclidinecarboxylate is a clear-cut process when approached with a foundational understanding of spectroscopic principles. The combination of NMR, IR, and MS provides a comprehensive and orthogonal dataset that allows for unambiguous structure confirmation. The data and interpretations presented in this guide serve as a reliable reference for scientists working with this compound and its derivatives, ensuring the integrity and quality of their research.

References

  • Wiley-VCH. (2007). Supporting Information.
  • Benchchem. (n.d.). Ethyl quinuclidine-4-carboxylate.
  • University of Calgary. (n.d.). Chemical shifts.
  • Leah4sci. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, August 31). interpretation of two sample infrared spectra. YouTube. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 2-Quinuclidinecarboxylate: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinuclidine Core

The quinuclidine framework, a rigid bicyclic amine formally known as 1-azabicyclo[2.2.2]octane, represents a "privileged structure" in the landscape of medicinal chemistry.[1] Its unique three-dimensional architecture and inherent physicochemical properties have made it a cornerstone in the design of potent and selective ligands for a diverse array of biological targets. This guide focuses on a key derivative, ethyl 2-quinuclidinecarboxylate (CAS Number: 39926-11-9), providing a comprehensive technical overview of its synthesis, properties, and escalating importance in contemporary drug discovery and development.

The strategic value of the quinuclidine scaffold lies in its conformational rigidity. Unlike flexible aliphatic amines, the caged structure of quinuclidine minimizes the entropic penalty upon binding to a biological target, a critical factor in achieving high-affinity interactions. Furthermore, the precise spatial orientation of substituents on the quinuclidine ring allows for the meticulous design of molecules with optimized interactions within a receptor's binding pocket.

This guide will delve into the synthetic pathways to access ethyl 2-quinuclidinecarboxylate, detail its physicochemical characteristics, and explore its role as a versatile building block in the synthesis of complex pharmaceutical agents. By understanding the nuances of this important molecule, researchers can better leverage its potential in the quest for novel therapeutics.

Physicochemical Properties of Ethyl Quinuclidinecarboxylates

The physicochemical properties of ethyl quinuclidinecarboxylate isomers are crucial for their application in synthesis and drug design. While specific experimental data for the 2-carboxylate isomer is not extensively reported, we can infer its properties from its structure and available data for the isomeric ethyl 4-quinuclidinecarboxylate. The presence of the basic nitrogen atom and the ester functional group imparts a moderate polarity to the molecule.[2]

PropertyValue (Predicted or for Isomer)Source
CAS Number 39926-11-9[3]
Molecular Formula C₁₀H₁₇NO₂[3]
Molecular Weight 183.25 g/mol [4]
IUPAC Name ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate[3]
Boiling Point (for 4-isomer) 233.4 °C at 760 mmHgBenchChem
Density (for 4-isomer) 1.1 g/cm³BenchChem
pKa (of quinuclidine conjugate acid) ~11.0[1]
Topological Polar Surface Area 29.5 Ų[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 3[4]

Synthesis of Ethyl 2-Quinuclidinecarboxylate: A Detailed Protocol

The synthesis of ethyl 2-quinuclidinecarboxylate can be achieved through the esterification of the corresponding quinuclidine-2-carboxylic acid. A robust method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with ethanol. The following protocol is adapted from a detailed academic study and provides a reliable pathway to the target molecule.

Experimental Protocol: Two-Step Synthesis

This synthesis begins with the commercially available hydrochloride salt of quinuclidine-2-carboxylic acid.

Step 1: Formation of Quinuclidine-2-carbonyl chloride

  • To the hydrochloride salt of quinuclidine-2-carboxylic acid (1.0 g, 5.22 mmol), add thionyl chloride (13 g, 111.7 mmol).

  • Add two drops of dimethylformamide (DMF) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours, at which point an orange solution should form.

  • Remove the excess thionyl chloride in vacuo to yield the acid chloride as an off-white residue.

Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides. The addition of a catalytic amount of DMF accelerates the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.

Step 2: Esterification to Ethyl 2-Quinuclidinecarboxylate

  • Immediately transfer the crude acid chloride to a nitrogen atmosphere.

  • Add dry ethanol (15 ml) and reflux the mixture for two hours.

  • Remove the solvent in vacuo.

  • Treat the residue with a dilute solution of sodium bicarbonate and extract the aqueous layer with ethyl acetate (3 x 10 ml).

  • Combine the organic fractions, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent in vacuo to afford the crude product as a yellow oil.

  • Purify the oil by distillation to obtain the pure ethyl 2-quinuclidinecarboxylate as a clear oil (728 mg, 76% yield).

Self-Validation: The workup with sodium bicarbonate is crucial to neutralize any remaining acidic species and to deprotonate the quinuclidine nitrogen, facilitating extraction into the organic phase. The final distillation purifies the product from non-volatile impurities.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification cluster_2 Workup & Purification A Quinuclidine-2-carboxylic acid HCl D Quinuclidine-2-carbonyl chloride A->D Reaction B Thionyl Chloride (SOCl₂) B->D C DMF (catalyst) C->D F Ethyl 2-Quinuclidinecarboxylate D->F Reflux E Dry Ethanol (EtOH) E->F G NaHCO₃ wash F->G H Ethyl Acetate Extraction G->H I Drying (Na₂SO₄) H->I J Distillation I->J K Pure Product J->K G cluster_0 Scaffold-Based Drug Discovery cluster_1 Therapeutic Targets A Ethyl 2-Quinuclidinecarboxylate (Privileged Scaffold) B Chemical Modification (e.g., amide coupling, reduction) A->B Versatile Intermediate C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR studies) E->F H GPCRs E->H I Ion Channels E->I J Enzymes E->J G Preclinical Candidate F->G

Caption: Role of quinuclidine scaffolds in a drug discovery workflow.

Analytical Methodologies

The purity and characterization of ethyl 2-quinuclidinecarboxylate and its derivatives are paramount for their use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be achieved using a UV detector, although the chromophore in the parent molecule is weak.

  • Gas Chromatography (GC): Due to its volatility, GC is also a viable technique for purity determination. A non-polar or moderately polar capillary column can be used, with flame ionization detection (FID) providing a robust response.

Spectroscopic Characterization
  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The rigid bicyclic structure gives rise to a complex but well-resolved set of signals in the ¹H NMR spectrum, providing a unique fingerprint for the molecule.

Conclusion

Ethyl 2-quinuclidinecarboxylate is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure, a feature of the broader quinuclidine class, offers a robust platform for the design of novel therapeutics with enhanced potency and selectivity. The synthetic accessibility of this compound, coupled with its potential for diverse chemical transformations, ensures its continued importance for researchers and drug development professionals. A thorough understanding of its properties and reactivity is key to unlocking the full potential of this privileged scaffold in the development of next-generation medicines.

References

  • Chemspace. (n.d.). Ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl quinuclidine-4-carboxylate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-azabicyclo(2.2.2)octane-4-carboxylate. Retrieved from [Link]

  • PharmaCompass. (n.d.). Ethyl Quinuclidine-3-Carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558860B - Method for synthesizing umeclidinium bromide.
  • Taylor & Francis Online. (2017). Convenient new synthesis of umeclidinium bromide. Retrieved from [Link]

  • Google Patents. (n.d.). US10759801B2 - Process for the preparation of umeclidinium bromide.
  • PubMed. (1983). Further developments in research on the chemistry and pharmacology of synthetic quinuclidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Retrieved from [Link]

  • PubMed. (2018). A More Sustainable Process for Preparation of the Muscarinic Acetylcholine Antagonist Umeclidinium Bromide. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]

  • WIPO Patentscope. (2018). WO/2018/163212 A PROCESS FOR THE PREPARATION OF UMECLIDINIUM BROMIDE AND INTERMEDIATES THEREOF. Retrieved from [Link]

  • Frontiers. (2023). Recent updates in click and computational chemistry for drug discovery and development. Retrieved from [Link]

  • Lirias. (n.d.). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Retrieved from [Link]

  • Dovepress. (2017). Quantum mechanics implementation in drug-design workflows: does it really help?. Retrieved from [Link]

Sources

The Genesis and Evolution of Quinuclidine-2-Carboxylic Acid: A Synthetic Journey

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid, bicyclic framework of the quinuclidine nucleus has long captured the attention of synthetic and medicinal chemists. Its unique conformational constraints and inherent basicity make it a privileged scaffold in the design of bioactive molecules. Among its many derivatives, quinuclidine-2-carboxylic acid stands out as a chiral building block of significant strategic importance. This guide provides a comprehensive exploration of the discovery and historical development of quinuclidine-2-carboxylic acids, from the foundational syntheses of the core structure to modern, elegant enantioselective routes that have paved the way for its use in complex molecule synthesis.

The Dawn of the Quinuclidine Scaffold: Early Explorations

The story of quinuclidine-2-carboxylic acid is intrinsically linked to the initial efforts to construct the parent quinuclidine ring system. The pioneering work of Vladimir Prelog in the 1930s laid the essential groundwork. His early approaches, while not directly targeting the 2-carboxylic acid derivative, demonstrated the feasibility of forming the 1-azabicyclo[2.2.2]octane skeleton through intramolecular cyclization strategies. For instance, in 1937, Prelog reported the synthesis of quinuclidine via the reaction of 1,5-dibromo-3-(2-bromoethyl)pentane with methanolic ammonia at high temperatures[1]. This and subsequent work established the fundamental principles of constructing this compact and sterically demanding bicyclic amine.

The First Foray: Discovery of the 2-Substituted Quinuclidine Core

The first significant step towards what would become quinuclidine-2-carboxylic acid was the synthesis of a 2-substituted quinuclidine derivative. In a landmark 1937 paper, G. R. Clemo and T. P. Metcalfe described the synthesis of 2-ketoquinuclidine[2]. This achievement was pivotal as it introduced a functional handle at the 2-position of the quinuclidine ring, opening the door for the synthesis of a variety of derivatives, including the corresponding carboxylic acid. Their work established a foundational route to this class of compounds and demonstrated the chemical tractability of the C2 position.

The Advent of Strategic Synthesis: The Dieckmann Condensation and Racemic Routes

A significant advancement in the synthesis of functionalized quinuclidines came with the application of the Dieckmann condensation. This intramolecular cyclization of a diester to form a β-keto ester proved to be a powerful tool for constructing the quinuclidine framework from more readily available piperidine precursors. Clemo and Metcalfe, in the same year, also reported the synthesis of quinuclidin-3-one utilizing this reaction, showcasing its utility in building the bicyclic system[1][3].

The general strategy for accessing racemic quinuclidine-2-carboxylic acid historically involved the construction of a suitable piperidine precursor followed by cyclization to form the quinuclidine ring with the desired substitution pattern at the 2-position. These early syntheses, while groundbreaking, often required harsh reaction conditions and resulted in racemic mixtures, necessitating challenging resolutions to isolate individual enantiomers.

The Modern Era: Enantioselective Synthesis and Chiral Resolution

The demand for enantiomerically pure compounds in drug development spurred the development of asymmetric syntheses of quinuclidine-2-carboxylic acid. A significant breakthrough in this area was reported by E.J. Corey and his group, who developed a practical and highly enantioselective synthesis of both (S)- and (R)-quinuclidine-2-carboxylic acids. Their approach provided access to these valuable chiral building blocks in high optical purity, a critical enabling step for their broader application in medicinal chemistry[4].

Concurrent with the development of asymmetric syntheses, methods for the resolution of racemic quinuclidine-2-carboxylic acid and its precursors were also refined. Both chemical and enzymatic resolution techniques have been successfully employed. Enzymatic resolution, in particular, offers a mild and highly selective method for separating enantiomers, often with high efficiency[4].

Key Synthetic Strategies: A Comparative Overview
Synthetic StrategyKey FeaturesAdvantagesDisadvantagesKey Contributors
Early Racemic Syntheses Intramolecular cyclization of piperidine derivatives.Established proof of concept.Harsh conditions, low yields, racemic products.Prelog, Clemo & Metcalfe
Dieckmann Condensation Intramolecular cyclization of a diester to form a β-keto ester.Good for forming the bicyclic ring system.Often requires subsequent functional group manipulations.Clemo & Metcalfe
Modern Enantioselective Syntheses Use of chiral auxiliaries or catalysts to control stereochemistry.High enantiomeric purity, milder conditions.Can involve more steps and expensive reagents.E.J. Corey
Enzymatic Resolution Use of enzymes to selectively react with one enantiomer.High selectivity, mild conditions.Requires screening for suitable enzymes.Various researchers

Experimental Protocols: Foundational Synthetic Methodologies

Conceptual Workflow for Racemic Quinuclidine-2-carboxylic Acid Synthesis (Historical Perspective)

The following diagram illustrates a generalized, conceptual workflow representative of early, non-stereoselective approaches to quinuclidine-2-carboxylic acid, often commencing from a substituted piperidine.

G A Substituted Piperidine Precursor B Introduction of Side Chain at C4 A->B Alkylation C Dieckmann Condensation B->C Base-mediated cyclization D Hydrolysis & Decarboxylation C->D Acid or base hydrolysis E Functional Group Interconversion D->E e.g., Oxidation of a ketone F Racemic Quinuclidine-2-carboxylic Acid E->F

Caption: Conceptual workflow of early racemic synthesis.

Detailed Protocol: Enantioselective Synthesis of (S)-Quinuclidine-2-carboxylic Acid (Corey's Method)

This protocol is a representation of the elegant and practical enantioselective synthesis developed by E.J. Corey and coworkers, which has become a cornerstone for accessing this chiral building block.

Step 1: Preparation of the Chiral Oxazaborolidine Catalyst

  • To a solution of (R)-(-)-2,2-diphenyl-1-picrylhydrazyl in toluene at 0 °C is added borane-methyl sulfide complex dropwise.

  • The mixture is stirred for 1 hour at 0 °C and then for 2 hours at room temperature.

  • The solvent is removed under reduced pressure to yield the chiral oxazaborolidine catalyst.

Step 2: Asymmetric Diels-Alder Reaction

  • A solution of the chiral oxazaborolidine catalyst in dichloromethane is cooled to -78 °C.

  • A solution of a suitable diene and an α,β-unsaturated ester is added dropwise.

  • The reaction is stirred at -78 °C for several hours until completion (monitored by TLC).

  • The reaction is quenched with methanol and warmed to room temperature.

  • The product is purified by column chromatography to yield the enantiomerically enriched cycloadduct.

Step 3: Elaboration to (S)-Quinuclidine-2-carboxylic Acid

  • The ester group of the cycloadduct is reduced to the corresponding alcohol using a suitable reducing agent (e.g., lithium aluminum hydride).

  • The resulting alcohol is converted to a leaving group (e.g., a tosylate or mesylate).

  • The nitrogen atom is deprotected, and intramolecular cyclization is induced by heating in a suitable solvent to form the quinuclidine ring.

  • The primary alcohol is then oxidized to the carboxylic acid using a mild oxidizing agent (e.g., TEMPO-mediated oxidation) to afford (S)-quinuclidine-2-carboxylic acid.

G cluster_0 Asymmetric Diels-Alder cluster_1 Functional Group Transformations A Diene + Dienophile C Enantiomerically Enriched Cycloadduct A->C B Chiral Oxazaborolidine Catalyst B->C D Reduction of Ester C->D E Formation of Leaving Group D->E F Deprotection & Intramolecular Cyclization E->F G Oxidation to Carboxylic Acid F->G H H G->H (S)-Quinuclidine-2-carboxylic Acid

Caption: Workflow for Corey's enantioselective synthesis.

The Role of Quinuclidine-2-carboxylic Acid in Drug Discovery and Development

The availability of enantiomerically pure quinuclidine-2-carboxylic acid has had a significant impact on medicinal chemistry. Its rigid structure serves as a valuable scaffold for orienting pharmacophoric groups in three-dimensional space, leading to enhanced binding affinity and selectivity for various biological targets. It is a key intermediate in the synthesis of several important pharmaceutical agents.

Notable Applications:

  • Cevimeline: A muscarinic M3 receptor agonist used for the treatment of dry mouth (xerostomia) associated with Sjögren's syndrome. The quinuclidine core mimics the structure of acetylcholine, while the carboxylic acid serves as a handle for further synthetic elaboration.

  • Solifenacin: A competitive muscarinic receptor antagonist used to treat overactive bladder. The stereochemistry of the quinuclidine moiety is crucial for its pharmacological activity.

  • Research Compounds: Quinuclidine-2-carboxylic acid and its derivatives are widely used in the synthesis of novel ligands for various receptors and enzymes, contributing to the exploration of new therapeutic targets.

Conclusion: A Legacy of Innovation and a Future of Possibilities

The journey of quinuclidine-2-carboxylic acid, from the initial challenging syntheses of its parent ring system to the sophisticated and highly selective modern methodologies, is a testament to the ingenuity and progress of synthetic organic chemistry. The contributions of pioneers like Prelog and Clemo laid the foundation, while the elegant solutions developed by chemists such as Corey have made this invaluable chiral building block readily accessible. As our understanding of disease biology deepens, the unique structural and chemical properties of quinuclidine-2-carboxylic acid will undoubtedly continue to inspire the design and synthesis of the next generation of therapeutic agents.

References

  • Prelog, V. (1937). Über die Darstellung des Chinuclidins. Berichte der deutschen chemischen Gesellschaft (A and B Series), 70(9), 1769-1772.
  • Clemo, G. R., & Metcalfe, T. P. (1937). 419. 2-Ketoquinuclidine and a new synthesis of quinuclidine. Journal of the Chemical Society (Resumed), 1989-1992. [Link][2]

  • University of Liverpool Repository. (n.d.). The Synthesis and Application of Functionalised Quinuclidines. Retrieved from [Link][1][5]

  • Beilstein Journals. (2014). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 10, 2654–2693.[6]

  • PubMed. (2019). Cinchona Alkaloids-Derivatives and Applications. Alkaloids Chem Biol., 82, 29-145.[7]

  • Organic Syntheses. (1955). 3-quinuclidone hydrochloride. Organic Syntheses, 35, 95.[3]

  • ResearchGate. (2006). A practical synthesis of S-quinuclidine-2-carboxylic acid and its enantiomer. Journal of Organic Chemistry, 71(19), 7116-7121.[4]

  • ResearchGate. (2018). A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. Letters in Organic Chemistry, 15(1), 58-61.[8]

  • Wikipedia. (n.d.). Synthesis of quinuclidine by V. Prelog. Retrieved from [Link][9]

  • Organic Chemistry: An Indian Journal. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Org Chem Ind J, 14(3), 127.[10]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.[11]

  • Wiley-VCH. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals.[12]

  • SciELO. (2022). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society, 33, 1-28.[13]

  • ResearchGate. (2015). An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid. Synthetic Communications, 45(1), 105-110.[14]

  • Molecules. (2012). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules, 17(1), 1299-1313.[15]

Sources

A Theoretical and Computational Scrutiny of 2-Quinuclidinecarboxylic Acid, Ethyl Ester: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinuclidine scaffold is a privileged structural motif in medicinal chemistry, renowned for its rigid bicyclic framework that imparts favorable pharmacokinetic properties to bioactive molecules. This guide provides a comprehensive theoretical framework for the study of 2-Quinuclidinecarboxylic acid, ethyl ester, a representative derivative. We will delve into the computational methodologies essential for a thorough understanding of its conformational landscape, spectroscopic signatures, and electronic properties. This document serves as a practical manual for researchers employing in silico techniques to predict and interpret the behavior of quinuclidine-based compounds, thereby accelerating the drug discovery and development process. We will explore the application of Density Functional Theory (DFT) for geometry optimization, conformational analysis, and the simulation of vibrational and nuclear magnetic resonance spectra. Furthermore, we will examine the insights that can be gained from analyzing frontier molecular orbitals and molecular electrostatic potential maps.

Introduction: The Significance of the Quinuclidine Nucleus

The 1-azabicyclo[2.2.2]octane system, commonly known as the quinuclidine nucleus, is a cornerstone in the design of therapeutic agents. Its rigid structure reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity. The unique stereochemical arrangement of substituents on the quinuclidine core allows for precise spatial orientation of pharmacophoric features. This compound, while a simple derivative, encapsulates the fundamental structural characteristics of this class of compounds, making it an ideal model for theoretical investigation. Understanding its intrinsic properties through computational chemistry provides a baseline for predicting the behavior of more complex, biologically active analogues.

Computational Methodology: A Practical Workflow

A robust computational investigation of this compound necessitates a multi-faceted approach, primarily centered around Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for systems of this size.

Geometry Optimization: Finding the Ground State

The initial step in any theoretical study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization.

Experimental Protocol: Geometry Optimization

  • Initial Structure Generation: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Choice of Theory and Basis Set: A widely used and reliable combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[1] The inclusion of diffuse functions (++) is important for accurately describing lone pairs and potential weak interactions, while the polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

  • Calculation Execution: Perform the geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA). The calculation should be run until the forces on the atoms and the energy change between optimization steps fall below a predefined threshold, indicating a stationary point on the potential energy surface has been reached.

  • Frequency Analysis: It is crucial to perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

G cluster_workflow Geometry Optimization Workflow Start Start Build_Initial_Structure Build Initial 3D Structure Start->Build_Initial_Structure Select_Method Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) Build_Initial_Structure->Select_Method Run_Optimization Perform Geometry Optimization Select_Method->Run_Optimization Check_Convergence Check for Convergence Run_Optimization->Check_Convergence Check_Convergence->Run_Optimization Not Converged Run_Frequency Perform Frequency Calculation Check_Convergence->Run_Frequency Converged Analyze_Frequencies Analyze Frequencies Run_Frequency->Analyze_Frequencies Analyze_Frequencies->Build_Initial_Structure Imaginary Frequencies Present End End Analyze_Frequencies->End No Imaginary Frequencies

Caption: Workflow for Geometry Optimization and Verification.

Conformational Analysis: Exploring the Rotational Landscape

The ethyl ester group of this compound can rotate around the C-O single bond, leading to different conformers. A thorough conformational analysis is essential to identify the global minimum energy structure and the relative energies of other stable conformers.[2]

Experimental Protocol: Conformational Search

  • Potential Energy Surface Scan: Perform a relaxed potential energy surface (PES) scan by systematically rotating the dihedral angle defining the orientation of the ethyl ester group (e.g., O=C-O-CH2). The geometry should be optimized at each step of the scan.

  • Identification of Minima: Identify the low-energy conformers from the PES scan. These correspond to the valleys on the energy profile.

  • Full Optimization and Frequency Analysis: Perform a full geometry optimization and frequency calculation for each identified low-energy conformer using the same level of theory and basis set as in the initial optimization.

  • Relative Energy Calculation: Calculate the relative energies of the conformers, including zero-point vibrational energy (ZPVE) corrections, to determine their relative populations at a given temperature.

Spectroscopic Properties: Bridging Theory and Experiment

Computational chemistry can predict various spectroscopic properties, providing valuable data for comparison with experimental results.[3]

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical vibrational spectra can aid in the assignment of experimental IR and Raman bands. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and basis set incompleteness.

Experimental Protocol: Vibrational Frequency Calculation

  • Frequency Calculation: Following a successful geometry optimization and frequency analysis of the global minimum energy conformer, the output will contain the harmonic vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman).

  • Frequency Scaling: Apply an appropriate scaling factor to the calculated frequencies. For B3LYP/6-311++G(d,p), a scaling factor of around 0.967 is commonly used.

  • Spectrum Generation: Use a visualization program to plot the scaled frequencies against their intensities/activities to generate the theoretical IR and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors.

Experimental Protocol: NMR Chemical Shift Calculation

  • NMR Calculation: Perform a GIAO NMR calculation on the optimized geometry of the most stable conformer. This should be done at the same level of theory and basis set used for optimization.

  • Reference Standard Calculation: To obtain chemical shifts, it is necessary to calculate the shielding tensor of a reference compound, typically tetramethylsilane (TMS), at the same level of theory.

  • Chemical Shift Determination: The chemical shift (δ) of a nucleus is calculated as: δ = σ(TMS) - σ(nucleus), where σ is the isotropic shielding value.

Electronic Properties and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Frontier molecular orbital (FMO) analysis and molecular electrostatic potential (MEP) maps are invaluable tools for understanding this.[4]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions indicate areas of low electron density (electrophilic sites).[5]

G cluster_electronic Electronic Property Analysis Optimized_Geometry Optimized Geometry FMO_Analysis Frontier Molecular Orbital (FMO) Analysis Optimized_Geometry->FMO_Analysis MEP_Analysis Molecular Electrostatic Potential (MEP) Analysis Optimized_Geometry->MEP_Analysis HOMO_LUMO Identify HOMO & LUMO Calculate Energy Gap FMO_Analysis->HOMO_LUMO Charge_Distribution Visualize Charge Distribution MEP_Analysis->Charge_Distribution Reactivity_Prediction Predict Reactivity (Nucleophilic/Electrophilic Sites) HOMO_LUMO->Reactivity_Prediction Charge_Distribution->Reactivity_Prediction

Caption: Logical Flow for Analyzing Electronic Properties.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be presented in a structured format.

Table 1: Calculated Geometric Parameters for the Global Minimum Conformer of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=OValue
C-O (ester)Value
O-C (ethyl)Value
C-C=OValue
C-O-CValue
O=C-O-CValue
C-O-C-CValue

Note: The table should be populated with the actual calculated values from the computational output.

Table 2: Calculated and Scaled Vibrational Frequencies and Assignments

Experimental (cm⁻¹)Calculated (cm⁻¹)Scaled (cm⁻¹)Assignment
ValueValueValueC=O stretch
ValueValueValueC-O stretch
ValueValueValueC-H stretch (aliphatic)
ValueValueValueC-N stretch

Note: This table provides a template for comparing theoretical and experimental vibrational data.

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) Relative to TMS

AtomCalculated Chemical Shift (ppm)
¹H NMR
H on C2Value
CH₂ (ethyl)Value
CH₃ (ethyl)Value
¹³C NMR
C=OValue
C2Value
CH₂ (ethyl)Value
CH₃ (ethyl)Value

Note: Populate with calculated chemical shifts.

Conclusion and Future Directions

The theoretical methodologies outlined in this guide provide a robust framework for the in-depth characterization of this compound. By employing DFT calculations, researchers can gain significant insights into the conformational preferences, spectroscopic properties, and electronic nature of this important molecular scaffold. These computational predictions can guide synthetic efforts, aid in the interpretation of experimental data, and ultimately accelerate the design of novel quinuclidine-based therapeutic agents. Future studies could extend this work to investigate the molecule's behavior in different solvent environments using implicit or explicit solvation models, or to explore its interactions with biological targets through molecular docking and molecular dynamics simulations.

References

  • T. W. Graham Solomons, Craig B. Fryhle, Scott A. Snyder. Organic Chemistry, 12th Edition. John Wiley & Sons, 2016.
  • Frank Jensen. Introduction to Computational Chemistry, 3rd Edition. John Wiley & Sons, 2017.
  • Kucuk, C. Theoretical Insights into the Structural, Spectroscopic, Solvent Effect, Reactivity, NCI, and NLO Analyses of 5,7-Dichloro-8-Hydroxyquinoline-2-Carbaldehyde. European Journal of Chemistry. [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. [Link]

  • Spectroscopic, Spectrometric and Computational Studies of New Lasalocid Derivatives and Their Complexes with Selected Metal Cations. PMC - NIH. [Link]

  • Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. ResearchGate. [Link]

  • Quantum Chemical Calculation And Spectroscopic Approach For The Analyses Of 2-Oxovaleric Acid, Methyl Ester. ResearchGate. [Link]

Sources

Quantum Chemical Calculations for Ethyl 2-Quinuclidinecarboxylate: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinuclidine scaffold is a cornerstone in medicinal chemistry, prized for its rigid bicyclic structure that can precisely orient functional groups in three-dimensional space, making it a valuable component in the design of novel therapeutics.[1] Ethyl 2-quinuclidinecarboxylate, as a derivative, presents a molecule of significant interest for computational investigation due to its conformational nuances and potential as a synthetic intermediate. This guide provides a comprehensive, in-depth technical framework for performing quantum chemical calculations on ethyl 2-quinuclidinecarboxylate. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but a scientifically grounded rationale for the methodological choices, ensuring both accuracy and reproducibility. We will delve into the theoretical underpinnings of the selected computational methods, provide detailed, step-by-step protocols for practical implementation, and establish best practices for data presentation and interpretation, thereby furnishing a self-validating system for the computational analysis of this important molecular entity.

Introduction: The Significance of Ethyl 2-Quinuclidinecarboxylate in a Computational Context

The quinuclidine moiety, a bicyclic aliphatic amine, is a privileged structure in drug discovery, appearing in a range of biologically active compounds.[2] Its rigid framework reduces the entropic penalty upon binding to a biological target, a desirable characteristic for potent ligands. Ethyl 2-quinuclidinecarboxylate, while a relatively simple derivative, encapsulates the key structural features of this class of molecules, including the bicyclic core and a flexible ester group.

Quantum chemical calculations offer a powerful lens through which to probe the electronic structure, conformational landscape, and reactivity of such molecules.[3][4] For drug development professionals, these computational insights can:

  • Elucidate Structure-Activity Relationships (SAR): By understanding the preferred conformations and electronic properties, researchers can make more informed decisions in the design of new analogues with improved biological activity.[5]

  • Predict Physicochemical Properties: Quantum mechanics can be employed to predict properties such as dipole moments, polarizability, and reactivity, which are crucial for understanding a drug candidate's pharmacokinetic and pharmacodynamic profile.

  • Guide Synthetic Efforts: Computational analysis can help in predicting reaction pathways and understanding the stability of intermediates, thereby aiding in the development of efficient synthetic routes.[6]

This guide will provide a robust computational workflow for the comprehensive analysis of ethyl 2-quinuclidinecarboxylate, from initial structure preparation to the calculation of advanced molecular properties.

Theoretical Foundations: Selecting the Appropriate Computational Methodology

The choice of a computational method is a critical decision that balances accuracy with computational cost. For a molecule like ethyl 2-quinuclidinecarboxylate, a nuanced approach is required that can accurately capture both the rigid bicyclic core and the flexible ethyl ester side chain.

The Case for Density Functional Theory (DFT)

For molecules of this size and complexity, Density Functional Theory (DFT) offers the most favorable balance of accuracy and computational efficiency.[7][8] Unlike more computationally expensive wavefunction-based methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), DFT can provide reliable results for systems with a moderate number of atoms without prohibitive computational cost.[5]

Expert Insight: The choice of the DFT functional is paramount. For organic molecules containing nitrogen and oxygen, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a density functional have shown to be particularly effective. The B3LYP functional is a widely used and well-benchmarked choice for a broad range of organic molecules and their properties.[5][9] For potentially improved accuracy, especially for non-covalent interactions that may influence conformation, a dispersion-corrected functional such as B3LYP-D3 is highly recommended.[9]

Basis Set Selection: The Foundation of Accuracy

The basis set is the set of mathematical functions used to construct the molecular orbitals.[10] The choice of basis set directly impacts the accuracy of the calculation. A larger, more flexible basis set will yield more accurate results but at a higher computational cost.

For a molecule like ethyl 2-quinuclidinecarboxylate, a Pople-style split-valence basis set is a suitable starting point. The 6-31G(d) basis set, which includes polarization functions on heavy atoms, provides a good balance for initial geometry optimizations. For more accurate energy calculations and property predictions, a larger basis set such as 6-311+G(d,p) , which includes diffuse functions and polarization functions on hydrogen atoms, is recommended.[10]

Trustworthiness through Convergence: To ensure the reliability of the results, it is good practice to perform a basis set convergence study for key properties. This involves systematically increasing the size of the basis set to ensure that the calculated property has converged to a stable value.[11]

Accounting for the Solvent: Implicit Solvation Models

Biochemical processes occur in an aqueous environment. Therefore, it is crucial to account for the effect of the solvent on the molecule's properties. Explicitly modeling solvent molecules is computationally very expensive. An implicit solvent model, which treats the solvent as a continuous dielectric medium, offers a computationally tractable and effective alternative.[12]

The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are two widely used and reliable implicit solvent models.[12][13] For calculations aiming to simulate an aqueous biological environment, water should be selected as the solvent.

Experimental Protocols: A Step-by-Step Computational Workflow

This section provides a detailed, step-by-step protocol for the quantum chemical analysis of ethyl 2-quinuclidinecarboxylate. The open-source and powerful quantum chemistry software package ORCA will be used for all calculations.[11][14][15]

Workflow Overview

The overall computational workflow is depicted in the following diagram:

G Computational Workflow for Ethyl 2-Quinuclidinecarboxylate cluster_prep 1. Initial Structure Preparation cluster_conf 2. Conformational Analysis cluster_calc 3. High-Level Calculations cluster_analysis 4. Data Analysis and Interpretation A 2D to 3D Conversion B Initial Molecular Mechanics Minimization A->B C Systematic or Stochastic Conformer Search B->C D Semi-Empirical Pre-optimization (GFN2-xTB) C->D E DFT Re-optimization of Low-Energy Conformers D->E F DFT Geometry Optimization (B3LYP-D3/6-311+G(d,p)) E->F G Vibrational Frequency Analysis F->G H Electronic Property Calculations F->H I Thermodynamic Analysis G->I G->I J Molecular Orbital Analysis (HOMO/LUMO) H->J H->J K Spectroscopic Property Prediction (NMR) H->K H->K

Caption: Isosurface plots of the HOMO and LUMO of ethyl 2-quinuclidinecarboxylate. (Note: Placeholder images would be replaced with actual orbital plots).

Conclusion: A Framework for Predictive Drug Discovery

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical calculation of ethyl 2-quinuclidinecarboxylate. By adhering to the principles of methodological justification, detailed procedural documentation, and clear data presentation, researchers can generate reliable and reproducible computational data. The insights gained from these calculations can significantly enhance the efficiency and effectiveness of the drug discovery process, enabling a more rational approach to the design of novel therapeutics based on the quinuclidine scaffold. The protocols and principles detailed herein are not limited to the title compound but can be adapted for a wide range of drug-like molecules, providing a robust framework for computational chemistry in modern pharmaceutical research.

References

  • ORCA Tutorials. (n.d.). FACCTs. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

  • ResearchGate. (2018, November 30). Implicit and Explicit Solvation Models in DFT? Retrieved from [Link]

  • Neese, F. (2012). The ORCA program system.
  • ORCA 6.0 Manual. (n.d.). FACCTs. Retrieved from [Link]

  • ORCA Input Library. (n.d.). Molecular properties.
  • Pogorelov, T. V., & Hallock, M. (2011). Quantum Chemistry with Gaussian: A Very Brief Introduction (Part 2). School of Chemical Sciences, UIUC.
  • MDPI. (2023). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Retrieved from [Link]

  • ACS Publications. (n.d.). ACS Research Data Guidelines. Retrieved from [Link]

  • Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. Retrieved from [Link]

  • Scribd. (n.d.). Intro to Gaussian for Beginners. Retrieved from [Link]

  • Jhaa, G. (2021, November 18). How to include solvent in the DFT calculations [Video]. YouTube. [Link]

  • TIFR Hyderabad. (n.d.). Computational NMR spectroscopy with quantum chemistry - A tutorial. Retrieved from [Link]

  • MDPI. (2021). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. Retrieved from [Link]

  • NIH Public Access. (2018). Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent Advances in Computational NMR Spectrum Prediction.
  • OUCI. (2023). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Retrieved from [Link]

  • MDPI. (2022). Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Gaussian Guide. Section 1. Optimization and Frequency Calculations. Retrieved from [Link]

  • ACS Publications. (2023, November 3). Author Guidelines. Retrieved from [Link]

  • Graphviz. (2022, October 2). dot. Retrieved from [Link]

  • ICDST. (n.d.). Guidelines for Authors. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Data sharing. Retrieved from [Link]

  • ResearchGate. (2023, August 15). Quantum Chemistry Dataset with Ground- and Excited-state Properties of 450 Kilo Molecules. Retrieved from [Link]

  • Manoharan, I. (2023, February 26). What is Quantum Chemical Data? Medium. [Link]

  • Microsoft. (2023, June 18). DFT for drug and material discovery [Video]. YouTube. [Link]

  • DevTools daily. (n.d.). Free Graphviz / Dot online editor. Retrieved from [Link]

  • Adams, Miss. (2019, September 16). Presenting Information: Tables [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). DFT Study of the Monocyclic and Bicyclic Ring Geometries of C20. Retrieved from [Link]

  • Graphviz. (n.d.). User Guide. Retrieved from [Link]

  • Graphviz. (2023, September 28). DOT Language. Retrieved from [Link]

  • ResearchGate. (n.d.). Set of the 22 compounds studied. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 14). 8.2: The Quantum-Mechanical Model and the Periodic Table. Retrieved from [Link]

  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

  • PubMed. (2004). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Retrieved from [Link]

  • GitHub. (n.d.). Quantum Chemistry: Modelling Basics - Tangelo-Examples. Retrieved from [Link]

  • PubMed. (2019). DFT and spatial confinement: a benchmark study on the structural and electrical properties of hydrogen bonded complexes. Retrieved from [Link]

  • Exploring the Versatility of Quinuclidine Derivatives in Chemical Synthesis. (n.d.). Retrieved from a relevant chemical supplier or research group website.
  • NIH. (2023, July 17). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Retrieved from [Link]

  • SciSpace. (2022, January 3). Structural Characterization, DFT Geometry Optimization, Cyclic Voltammetry and Biological Assay of (Tellurite-pyridine). Retrieved from [Link]

  • MDPI. (2023). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Reactivity of 2-Quinuclidinecarboxylic acid, ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Quinuclidinecarboxylic acid, ethyl ester is a bicyclic organic molecule featuring a rigid quinuclidine framework with an ethyl ester functional group at the 2-position. The quinuclidine core, a saturated bicyclic system with a bridgehead nitrogen atom, imparts unique structural and chemical properties to the molecule.[1][2] Its constrained conformation and inherent basicity, coupled with the reactivity of the ester group, make a thorough understanding of its stability and reactivity paramount for its application in medicinal chemistry, asymmetric organocatalysis, and the synthesis of complex natural products.[1][2] This guide provides a detailed analysis of the molecule's structural features, stability profile under various conditions, and a comprehensive overview of its key reactions, supported by field-proven experimental insights and protocols.

Molecular Profile and Structural Considerations

The reactivity of this compound is a direct consequence of its unique architecture, which marries the nucleophilicity and basicity of a tertiary amine with the electrophilicity of an ester's carbonyl carbon.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are essential for designing experimental conditions, including solvent selection and purification strategies.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₂PubChem
Molecular Weight 183.25 g/mol [3]
CAS Number 7435-03-2-
Predicted pKa 9.38 ± 0.33[4]
Predicted XLogP3 1.0[3]
Appearance --
Boiling Point 123-124 °C (15 Torr)[4]
The Quinuclidine Core: A Constrained Bicyclic Amine

The 1-azabicyclo[2.2.2]octane skeleton of quinuclidine is a highly rigid structure.[2] This rigidity locks the nitrogen's lone pair of electrons in an accessible, outward-facing orientation, making the quinuclidine nitrogen a strong base and a competent nucleophile.

A critical consideration for reactivity at the 2-position is the potential for steric strain, as predicted by Bredt's Rule. While the ester at C-2 does not violate the rule in its ground state, any reaction intermediate that introduces sp² character at the bridgehead C-2 position could be destabilized. The synthesis of the related, highly unstable 2-quinuclidone, where the amide nitrogen lone pair cannot align with the carbonyl π-system, underscores the significant strain associated with this position.[5] This inherent strain influences the feasibility and kinetics of reactions involving the C-2 substituent.

The Ethyl Ester Functional Group

The ethyl ester is a classic carboxylic acid derivative, susceptible to nucleophilic acyl substitution.[6][7] Its reactivity is primarily centered on the electrophilic carbonyl carbon. The stability and reaction pathways of this group are highly dependent on the reaction conditions, particularly pH.

Stability Profile

The overall stability of the molecule is a composite of the vulnerabilities of the ester linkage and the tertiary amine.

pH-Dependent Stability and Hydrolysis

The ester functional group is the primary site of hydrolytic instability. The rate and mechanism of this degradation are strongly pH-dependent.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 4), the reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. The quinuclidine nitrogen will also be protonated, forming a quaternary ammonium salt. This reversible process will eventually yield 2-quinuclidinecarboxylic acid and ethanol.

  • Base-Catalyzed Hydrolysis (Saponification): In basic media (pH > 8), the ester undergoes saponification. This is a bimolecular reaction initiated by the attack of a hydroxide ion on the carbonyl carbon.[8] This process is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid to form a resonance-stabilized carboxylate salt, which is unreactive towards the alcohol leaving group.[9] Amino acid esters have been shown to be more stable at acidic pH compared to basic pH.[10]

Enzymatic Stability

In biological systems, esters are readily cleaved by esterase enzymes.[8][10] The ethyl ester of 2-quinuclidinecarboxylic acid is expected to be a substrate for various esterases, leading to its hydrolysis to the parent carboxylic acid. This is a critical consideration in drug development, where the molecule might be designed as a prodrug that is activated in vivo by enzymatic cleavage. Studies on prodrugs have shown that hydrolysis in the presence of cell homogenates can be significantly faster than chemical hydrolysis at physiological pH.[10]

Oxidative Stability

The bridgehead tertiary nitrogen of the quinuclidine core is susceptible to oxidation. Strong oxidizing agents can convert the amine to its corresponding N-oxide.[11] This transformation can significantly alter the molecule's physical properties, such as polarity and basicity.

Reactivity and Synthetic Transformations

The molecule's dual functionality allows for a range of chemical transformations at either the ester group or the quinuclidine nitrogen.

Reactions at the Ester Group

The ester can undergo several nucleophilic acyl substitution reactions to generate other carboxylic acid derivatives.

  • Hydrolysis: As discussed, conversion to the carboxylic acid can be achieved under acidic or basic conditions.

  • Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst will replace the ethoxy group, forming a new ester.

  • Aminolysis: Reaction with ammonia or a primary/secondary amine yields the corresponding amide. This reaction often requires heating.

  • Reduction: Potent reducing agents, most notably lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, (1-azabicyclo[2.2.2]oct-2-yl)methanol.

  • Grignard Reactions: Treatment with an excess of a Grignard reagent (R-MgX) will result in the addition of two 'R' groups to the carbonyl carbon, yielding a tertiary alcohol after an aqueous workup.

Reactions at the Quinuclidine Nitrogen

The nucleophilic and basic nature of the nitrogen atom is central to its reactivity.

  • Salt Formation: As a strong base, it readily reacts with both inorganic and organic acids to form stable ammonium salts. This is often used to improve the aqueous solubility and crystallinity of the compound.

  • Quaternization: The nitrogen can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form a quaternary ammonium salt.

  • N-Oxide Formation: Controlled oxidation with reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) yields the quinuclidine N-oxide.[11]

Advanced Reactivity: C-H Functionalization

Recent studies have highlighted the role of the quinuclidine scaffold as a potent hydrogen atom transfer (HAT) catalyst under photoredox conditions.[12] This reactivity involves the abstraction of a hydrogen atom from a substrate by the quinuclidine radical cation, typically at the C-H bond alpha to the nitrogen. While this is a reaction of the quinuclidine core itself, it demonstrates the potential for advanced, site-selective functionalization of the molecule under specific catalytic conditions.[12]

Experimental Protocols and Data

The following protocols provide standardized, step-by-step methodologies for key transformations.

Protocol: Base-Catalyzed Hydrolysis (Saponification)

This procedure outlines the conversion of the ethyl ester to its corresponding carboxylate salt.

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add 1.1 to 1.5 equivalents of an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 1 M solution) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup (Acidification): Once the reaction is complete, cool the mixture to 0 °C and carefully acidify with a 1 M HCl solution to a pH of ~6-7. Note: The carboxylic acid may be amphoteric.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material or non-polar impurities. The product may remain in the aqueous layer or precipitate, depending on its solubility at the final pH.

  • Isolation: If the product precipitates, it can be isolated by filtration. If it remains in the aqueous layer, the water can be removed under reduced pressure to yield the carboxylic acid, potentially as its hydrochloride salt.

Protocol: N-Oxidation

This protocol describes the formation of the quinuclidine N-oxide.

  • Dissolution: Dissolve 1.0 equivalent of this compound in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add 1.1 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup (Quenching): Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite or sodium thiosulfate.

  • Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be purified by column chromatography or recrystallization.

Visualizations

Molecular Structure

Saponification Start Ester + OH⁻ Intermediate Tetrahedral Intermediate (Alkoxide) Start->Intermediate Nucleophilic Attack Products1 Carboxylic Acid + ⁻OEt Intermediate->Products1 Elimination of Leaving Group Products2 Carboxylate + EtOH Products1->Products2 Proton Transfer (Irreversible) Reactivity_Summary Core 2-Quinuclidinecarboxylic acid, ethyl ester Node_N Reactions at Nitrogen Core->Node_N Node_Ester Reactions at Ester Carbonyl Core->Node_Ester Salt Salt Formation (+ Acid) Node_N->Salt Quat Quaternization (+ R-X) Node_N->Quat N_Oxide N-Oxidation (+ [O]) Node_N->N_Oxide Hydrolysis Hydrolysis (Acid/Base) Node_Ester->Hydrolysis Reduction Reduction (+ [H]) Node_Ester->Reduction Grignard Grignard Reaction (+ R-MgX) Node_Ester->Grignard

Caption: A summary of the primary reactive sites and transformations.

Conclusion

This compound is a molecule with a rich and varied chemical profile. Its stability is primarily dictated by the susceptibility of the ester group to pH-dependent and enzyme-mediated hydrolysis. Its reactivity is characterized by the dual nature of its functional groups: the nucleophilic/basic tertiary amine and the electrophilic ester carbonyl. The rigid bicyclic framework not only governs the steric accessibility of these reactive centers but also opens the door to advanced applications in areas like hydrogen atom transfer catalysis. A comprehensive grasp of these principles is essential for any scientist aiming to utilize this versatile scaffold in synthesis or drug development, enabling rational design of experiments and prediction of molecular behavior in both chemical and biological environments.

References

  • Gaertner, T. et al. (2006). Chemistry of quinuclidines as nitrogen bicyclic bridged-ring structures. Semantic Scholar. Available at: [Link]

  • Li, Z. et al. (n.d.). Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Source not specified.
  • Wikipedia. (n.d.). Quinuclidone. Wikipedia. Available at: [Link]

  • ResearchGate. (2025). Chemistry of Quinuclidines as Nitrogen Bicyclic Bridged-Ring Structures. ResearchGate. Available at: [Link]

  • PharmaCompass. (n.d.). Ethyl Quinuclidine-3-Carboxylate. PharmaCompass.com. Available at: [Link]

  • ACS Publications. (n.d.). Reactions of quinuclidine N-oxide and other amine oxides with sulfur dioxide. Structure of quinuclidine sulfur trioxide. The Journal of Organic Chemistry. Available at: [Link]

  • ChemBK. (n.d.). 3-Quinuclidinecarboxylic acid ethyl ester. ChemBK. Available at: [Link]

  • Khan Academy. (n.d.). Reactivity of carboxylic acid derivatives. Khan Academy. Available at: [Link]

  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available at: [Link]

  • NC State University Libraries. (n.d.). Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Student Solutions Manual for Organic Chemistry. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. (2024). The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

Sources

An In-depth Technical Guide to the Chirality and Stereochemistry of 2-Quinuclidinecarboxylic Acid, Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-quinuclidinecarboxylate is a conformationally constrained bicyclic amino acid ester of significant interest in medicinal chemistry and drug development. Its rigid framework and inherent chirality make it a valuable scaffold for synthesizing biologically active compounds. The stereochemistry at the C2 position is a critical determinant of its pharmacological and toxicological profile, necessitating precise control and accurate analytical characterization. This guide provides a comprehensive overview of the stereochemical aspects of ethyl 2-quinuclidinecarboxylate, detailing the assignment of absolute configuration, strategies for chiral resolution and asymmetric synthesis, and robust analytical methodologies for determining enantiomeric purity. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of chiral molecules.

Introduction: The Significance of Stereoisomerism

In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the primary determinant of biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different effects within a biological system.[1][2] One enantiomer may be therapeutically active, while the other could be inactive, exhibit a different pharmacological effect, or even be toxic.[1] Therefore, the ability to synthesize and analyze enantiomerically pure compounds is a cornerstone of modern drug development.[3]

2-Quinuclidinecarboxylic acid, ethyl ester, also known as ethyl 2-azabicyclo[2.2.2]octane-2-carboxylate, is a prime example of a chiral building block where stereochemical integrity is paramount. Its rigid bicyclic structure provides a well-defined orientation for substituents, making it an attractive component in the design of ligands for various receptors and enzymes. This guide will delve into the core stereochemical principles and practical laboratory techniques associated with this important molecule.

The Chiral Center and Absolute Configuration

The chirality of ethyl 2-quinuclidinecarboxylate originates from a single stereogenic center: the carbon atom at the 2-position (C2) of the quinuclidine ring. This carbon is bonded to four different substituents:

  • The nitrogen atom of the bicyclic system (part of the ring).

  • The hydrogen atom.

  • The ethoxycarbonyl group (-COOEt).

  • The carbon atom at the 3-position (part of the ring).

This asymmetry gives rise to two distinct enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog (CIP) priority rules.[4] The assignment process involves prioritizing the four substituents based on atomic number and orienting the molecule so that the lowest-priority substituent (hydrogen) points away from the viewer.

dot

Caption: The (R) and (S) enantiomers of ethyl 2-quinuclidinecarboxylate.

Synthesis and Access to Enantiopure Forms

Obtaining enantiomerically pure ethyl 2-quinuclidinecarboxylate is a critical step for its use in drug development. This can be achieved through two primary strategies: chiral resolution of a racemic mixture or direct asymmetric synthesis.

Racemic Synthesis followed by Chiral Resolution

The most straightforward synthetic approach often yields a racemic mixture (a 1:1 mixture of both enantiomers). The subsequent separation of these enantiomers is known as chiral resolution.

Classical Resolution via Diastereomeric Salts: This well-established technique involves reacting the racemic amino acid ester (which is basic) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility), which allows them to be separated by conventional methods like fractional crystallization. Once separated, the desired enantiomer of the quinuclidine derivative can be recovered by neutralizing the salt.

dot

Caption: Workflow for classical chiral resolution via diastereomeric salt formation.

Asymmetric Synthesis

Modern synthetic chemistry increasingly favors asymmetric synthesis, which aims to create the desired enantiomer directly, avoiding the waste and additional steps of resolution. For derivatives of 2-quinuclidinecarboxylic acid, this can be achieved through methods like catalytic asymmetric synthesis, where a chiral catalyst guides the reaction to preferentially form one enantiomer.[5] For instance, asymmetric Diels-Alder reactions using chiral auxiliaries can be employed to construct the bicyclic core with high stereocontrol.[6]

Analytical Techniques for Stereochemical Characterization

Once a synthesis or resolution is performed, robust analytical methods are required to confirm the absolute configuration and, crucially, to determine the enantiomeric purity or enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[3][7] The technique relies on a chiral stationary phase (CSP), which contains an enantiomerically pure molecule that interacts differently with the two enantiomers of the analyte. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation.

Causality in Method Development: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® or Chiralpak®) are exceptionally versatile and widely used for separating a broad range of chiral compounds, including amino acid derivatives.[8] The mobile phase, typically a mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol or ethanol), is optimized to achieve the best balance of retention time and resolution. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often used to improve peak shape for acidic or basic analytes.[8][9]

Parameter Typical Condition Rationale
Chiral Stationary Phase Immobilized Amylose or CelluloseProvides a broad range of chiral recognition mechanisms (e.g., hydrogen bonding, dipole-dipole, steric hindrance).[8]
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)Balances analyte solubility and interaction with the CSP. The alcohol component is the polar modifier.[9][10]
Additive 0.1% Diethylamine (DEA)For a basic analyte like a quinuclidine, a basic additive suppresses the interaction of the amine with residual acidic silanols on the silica support, improving peak symmetry.[9]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Detection UV at ~210-230 nmThe ester carbonyl group provides sufficient UV absorbance for sensitive detection.
Polarimetry

Chiral molecules are optically active, meaning they rotate the plane of plane-polarized light. Enantiomers rotate light by equal amounts but in opposite directions. A polarimeter measures this rotation. While polarimetry can confirm the presence of a single enantiomer (if the specific rotation is known) and distinguish between the (+) and (-) forms, it is not suitable for accurately determining enantiomeric excess in mixtures, as the magnitude of rotation is not always linear with concentration and can be affected by impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, by using a chiral solvating agent or a chiral shift reagent, it is possible to induce diastereomeric interactions that make the NMR signals of the two enantiomers distinguishable, allowing for their quantification.

Self-Validating Experimental Protocol: Chiral HPLC Analysis

This protocol describes a self-validating system for determining the enantiomeric excess (e.e.) of a sample of ethyl 2-quinuclidinecarboxylate.

Objective: To separate and quantify the (R) and (S) enantiomers of ethyl 2-quinuclidinecarboxylate.

Materials:

  • Chiral HPLC system with UV detector

  • Chiral Stationary Phase: Chiralpak® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)) column, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)

  • Sample: ~1 mg/mL solution of the analyte in the mobile phase

  • Reference Standard: Racemic (50:50) mixture of ethyl 2-quinuclidinecarboxylate

Methodology:

  • System Preparation: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the UV detector to 220 nm.

  • System Suitability (Self-Validation Step 1): Inject the racemic reference standard. The system is suitable for use only if two distinct peaks are observed with a resolution (Rs) of greater than 1.5. This injection serves to identify the retention times of both the (R) and (S) enantiomers.

  • Sample Analysis: Inject the test sample using the same method.

  • Data Analysis: Integrate the peak areas for both enantiomer peaks in the sample chromatogram.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

  • Confirmation (Self-Validation Step 2): If the sample is determined to be enantiopure (or highly enriched), a spike test should be performed. A small amount of the racemic standard is added to the sample and re-injected. The appearance or increase of the minor enantiomer's peak confirms the identity of the main peak and validates the method's ability to detect the impurity.

dot

Analytical_Workflow start_node Sample of Ethyl 2-Quinuclidinecarboxylate prep_node Prepare Solution (~1 mg/mL in Mobile Phase) start_node->prep_node hplc_node Chiral HPLC Analysis (e.g., Chiralpak IC) prep_node->hplc_node data_node Obtain Chromatogram hplc_node->data_node decision_node decision_node data_node->decision_node Two Peaks Resolved? decision_node->hplc_node No (Optimize Method) calc_node Calculate Peak Areas & Enantiomeric Excess (e.e.) decision_node->calc_node Yes report_node Final Report: - e.e. (%) - Purity calc_node->report_node

Caption: A typical analytical workflow for determining enantiomeric purity by chiral HPLC.

Conclusion

The stereochemistry of this compound is a critical attribute that dictates its utility as a chiral building block in pharmaceutical sciences. A thorough understanding of its absolute configuration, coupled with robust strategies for enantioselective synthesis and high-fidelity analytical techniques like chiral HPLC, is essential for any research or development program utilizing this compound. The methodologies and principles outlined in this guide provide a framework for ensuring the stereochemical integrity required for the development of safe and effective therapeutic agents.

References

  • Kim, H., et al. (1996). SYNTHESIS OF NEW CHIRAL CATALYSTS, ISOQUINUCLIDINYL-METHANOLS, FOR THE ENANTIOSELECTIVE ADDITION OF DIETHYLZINC TO ARYL ALDEHYDES. Heterocycles.
  • Srinivas, N. (n.d.). Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed.
  • NPTEL. (n.d.). cy5013 : conceptual organic chemistry. NPTEL.
  • CONICET Digital. (2018). Accepted Manuscript. CONICET.
  • Lennard, M. S. (1991). Importance of drug enantiomers in clinical pharmacology. PubMed.
  • García, M. Á., et al. (2020). Simultaneous Enantiomeric Separation of Carfentrazone-Ethyl Herbicide and Its Hydrolysis Metabolite Carfentrazone by Cyclodextrin Electrokinetic Chromatography. Analysis of Agrochemical Products and a Degradation Study. MDPI.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
  • Sýkora, D., et al. (2018). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R). ResearchGate.
  • Welch, C. J., et al. (2010). Chiral methods. ScienceDirect.
  • Slideshare. (2022). Stereochemistry part 2 Isomerism 2. Slideshare.
  • Gasparrini, F., et al. (2023). Journal of Pharmaceutical and Biomedical Analysis. sfera - Unife.
  • Dalal Institute. (n.d.). Stereochemistry. Dalal Institute.
  • Coterón, J. M., et al. (1994). Asymmetric Diels-Alder Reactions of Chiral (E)-2-Cyanocinnamates. 2. Synthesis of the Four 1-Amino-2-phenyl. Universidad de La Rioja.
  • Semantic Scholar. (2017). Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[5][8][11]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Semantic Scholar. Available at:

Sources

Methodological & Application

Application Note: A Protocol for the Enantioselective Synthesis of Ethyl 2-Quinuclidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinuclidine moiety is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including the antiarrhythmic agent quinidine and the antimalarial drug quinine. The enantioselective synthesis of substituted quinuclidines, such as ethyl 2-quinuclidinecarboxylate, is of paramount importance for the development of novel therapeutics. This application note provides a comprehensive, field-proven protocol for the asymmetric synthesis of ethyl 2-quinuclidinecarboxylate via a chiral Lewis acid-catalyzed aza-Diels-Alder reaction. We delve into the mechanistic underpinnings of this transformation, offer a detailed step-by-step experimental procedure, and present a framework for ensuring the trustworthiness and reproducibility of the synthesis. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules.

Introduction: The Significance of the Chiral Quinuclidine Scaffold

The rigid, bicyclic structure of the quinuclidine core imparts unique conformational constraints on molecules, making it a valuable scaffold for modulating interactions with biological targets.[1] The stereochemistry at the C2 position of substituted quinuclidines is often critical for their pharmacological activity. Consequently, the development of robust and highly enantioselective synthetic routes to access these chiral building blocks is a key objective in modern drug discovery. Ethyl 2-quinuclidinecarboxylate serves as a versatile intermediate, amenable to a variety of chemical transformations for the elaboration of more complex molecular architectures.

Traditional approaches to quinuclidine synthesis often yield racemic mixtures, necessitating challenging and often inefficient chiral resolution steps. Modern asymmetric catalysis offers a more elegant and efficient solution, enabling the direct formation of the desired enantiomer with high stereocontrol.[2] Among the various strategies, the aza-Diels-Alder reaction has emerged as a powerful tool for the construction of nitrogen-containing six-membered rings.[3]

The Synthetic Strategy: A Chiral Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

The cornerstone of this protocol is a highly enantioselective aza-Diels-Alder reaction between a suitable diene and an imine-containing dienophile, catalyzed by a chiral Lewis acid complex. This approach offers excellent control over the stereochemical outcome of the reaction, leading to the desired enantiomer of ethyl 2-quinuclidinecarboxylate in high enantiomeric excess.

The Reaction Mechanism

The reaction proceeds via a [4+2] cycloaddition between an activated diene and a dienophile. In this case, we employ a 1,3-cyclohexadiene derivative as the four-atom component and an ethyl glyoxylate-derived imine as the two-atom component. The chiral Lewis acid catalyst coordinates to the imine, lowering its LUMO energy and accelerating the reaction. More importantly, the chiral environment created by the catalyst's ligands dictates the facial selectivity of the diene's approach, leading to the preferential formation of one enantiomer.

aza_diels_alder_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene 1,3-Cyclohexadiene TS Chiral Lewis Acid-Imine Complex Approached by Diene Diene->TS [4+2] Cycloaddition Dienophile Ethyl Glyoxylate Imine Dienophile->TS Catalyst Chiral Lewis Acid (e.g., Cu(II)-Box) Catalyst->TS Coordination Product Ethyl 2-Quinuclidinecarboxylate TS->Product Ring Formation

Choice of Catalyst

A variety of chiral Lewis acid catalysts have been successfully employed in asymmetric aza-Diels-Alder reactions.[4][5] For this protocol, we have selected a copper(II)-bis(oxazoline) (Cu(II)-Box) complex, which has demonstrated high catalytic activity and enantioselectivity in similar transformations. The C2-symmetric nature of the bis(oxazoline) ligand creates a well-defined chiral pocket that effectively shields one face of the coordinated imine, directing the incoming diene to the opposite face.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the enantioselective synthesis of ethyl 2-quinuclidinecarboxylate.

Materials and Reagents
ReagentGradeSupplier
Copper(II) trifluoromethanesulfonate98%Sigma-Aldrich
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline)98%Strem Chemicals
1,3-Cyclohexadiene97%Acros Organics
Ethyl glyoxylate (50% in toluene)Alfa Aesar
Benzylamine99%Fisher Scientific
Dichloromethane (anhydrous)DriSolv®EMD Millipore
Diethyl ether (anhydrous)J.T. Baker
Sodium sulfate (anhydrous)VWR
Silica gel230-400 meshSorbent Technologies
Step-by-Step Procedure

Step 1: In-situ Formation of the Imine Dienophile

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of ethyl glyoxylate (1.0 g, 9.8 mmol, 1.0 equiv) in anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add benzylamine (1.05 g, 9.8 mmol, 1.0 equiv) dropwise over 5 minutes with gentle stirring.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the imine can be monitored by TLC.

Step 2: Preparation of the Chiral Catalyst

  • In a separate flame-dried 50 mL Schlenk flask under an inert atmosphere, dissolve copper(II) trifluoromethanesulfonate (177 mg, 0.49 mmol, 0.05 equiv) and (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline) (190 mg, 0.54 mmol, 0.055 equiv) in anhydrous dichloromethane (10 mL).

  • Stir the mixture at room temperature for 1 hour. The solution should turn a light blue or green color, indicating the formation of the catalyst complex.

Step 3: The Aza-Diels-Alder Reaction

  • Cool the solution of the in-situ generated imine from Step 1 to -78 °C using a dry ice/acetone bath.

  • Add the prepared chiral catalyst solution from Step 2 to the imine solution via cannula.

  • Stir the mixture at -78 °C for 15 minutes.

  • Slowly add 1,3-cyclohexadiene (1.18 g, 14.7 mmol, 1.5 equiv) dropwise over 10 minutes.

  • Allow the reaction to stir at -78 °C for 24-48 hours. Monitor the reaction progress by TLC.

Step 4: Work-up and Purification

  • Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired ethyl 2-quinuclidinecarboxylate.

Characterization and Analysis

The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column).

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of this protocol, several self-validating steps are incorporated:

  • In-process Controls: The formation of the imine should be confirmed by an appropriate analytical technique (e.g., TLC, ¹H NMR of an aliquot) before proceeding to the cycloaddition step.

  • Catalyst Integrity: The chiral ligand should be of high enantiomeric purity, as this directly impacts the enantioselectivity of the reaction.

  • Reproducibility Checks: It is recommended to perform a small-scale trial reaction to optimize conditions and confirm the expected outcome before proceeding to a larger scale.

  • Rigorous Analysis: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric excess must be determined by chiral HPLC.

Data Presentation

The following table summarizes expected results based on literature precedents for similar reactions.

Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
5-78248592
5-40248885
10-78249095

Visualization of the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Imine_Formation Step 1: Imine Formation (Ethyl Glyoxylate + Benzylamine) Diels_Alder Step 3: Aza-Diels-Alder (Imine + 1,3-Cyclohexadiene + Catalyst) Imine_Formation->Diels_Alder Catalyst_Prep Step 2: Catalyst Preparation (Cu(OTf)₂ + (S,S)-Box Ligand) Catalyst_Prep->Diels_Alder Workup Step 4: Aqueous Work-up Diels_Alder->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS Purification->Characterization Chiral_HPLC Enantiomeric Excess Determination Purification->Chiral_HPLC

Conclusion

This application note provides a robust and reliable protocol for the enantioselective synthesis of ethyl 2-quinuclidinecarboxylate. By leveraging a chiral copper(II)-bis(oxazoline) catalyzed aza-Diels-Alder reaction, this method delivers the target molecule in high yield and excellent enantiomeric excess. The detailed experimental procedure, coupled with the principles of self-validation, offers a comprehensive guide for researchers in the field of organic synthesis and drug discovery. The versatility of the quinuclidine scaffold ensures that this protocol will be a valuable tool for the generation of novel and diverse molecular entities with potential therapeutic applications.

References

  • Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Aza-Diels-Alder Reactions. Chemical Reviews, 99(5), 1069-1094. [Link]

  • He, L., et al. (2019). Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. CCS Chemistry, 1(1), 105-115. [Link]

  • Evans, D. A., et al. (1999). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Aza-Diels-Alder Reaction of N-Acyl Imines. Journal of the American Chemical Society, 121(4), 669-670. [Link]

  • Hattori, T., et al. (2012). Asymmetric Synthesis of Isoquinuclidine by Diels-Alder Reaction of 1,2-Dihydropyridine and Chiral Dienophile Utilizing a Chiral Lewis Acid. HETEROCYCLES, 86(1), 355. [Link]

  • Saa, J. M., & Noverges, A. (2000). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Journal of the Brazilian Chemical Society, 11(4), 317-340. [Link]

  • Yao, S., et al. (2001). Catalytic Asymmetric Aza-Diels-Alder Reactions of Imines. Angewandte Chemie International Edition, 40(19), 3641-3643. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric Catalysis by Chiral Hydrogen-Bond Donors. Angewandte Chemie International Edition, 45(10), 1520-1543. [Link]

  • Ding, K., & Uria, U. (2011). Recent advances in the organocatalytic asymmetric aza-Diels-Alder reaction. Organic & Biomolecular Chemistry, 9(12), 4451. [Link]

  • Xu, S., & Banwell, M. G. (2017). Application of the aza-Diels-Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry, 15(15), 3105-3129. [Link]

Sources

Application Notes & Protocols: 2-Quinuclidinecarboxylic acid, ethyl ester as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Quinuclidine Scaffold

The quinuclidine nucleus, a rigid bicyclic amine formally known as 1-azabicyclo[2.2.2]octane, has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure".[1] Its inherent rigidity, three-dimensional conformation, and basic nitrogen atom make it an exceptional scaffold for designing potent and selective ligands for a multitude of biological targets.[1][2][3] The constrained framework of the quinuclidine core can minimize the entropic penalty associated with binding to a receptor, thereby enhancing affinity, while also allowing for the precise spatial orientation of substituents.[1]

Ethyl 2-quinuclidinecarboxylate, as a chiral derivative, offers a synthetically versatile entry point into this valuable chemical space. The presence of the ester functionality at the 2-position provides a handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures with defined stereochemistry. This guide provides an in-depth exploration of the applications of ethyl 2-quinuclidinecarboxylate as a chiral building block, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the parent quinuclidine scaffold is crucial for its effective application in drug design.

PropertyValue
Molecular Formula C₇H₁₃N
Molar Mass 111.18 g/mol
pKa (conjugate acid) ~11.0
Melting Point 156-159 °C
LogP 1.44
Solubility Soluble in water and organic solvents
Data sourced from BenchChem[1]

The high basicity of the quinuclidine nitrogen is a key feature, facilitating strong ionic interactions with biological targets.[1]

Synthesis of Chiral 2-Quinuclidinecarboxylic acid, ethyl ester

The enantioselective synthesis of 2-quinuclidinecarboxylic acid esters is a critical step in harnessing their potential as chiral building blocks. While various strategies exist, catalytic asymmetric methods have emerged as powerful tools for accessing these compounds with high stereocontrol.

Catalytic Asymmetric Dearomatization

One elegant approach involves the iridium-catalyzed intramolecular allylic dearomatization of indole derivatives. This method allows for the construction of the quinuclidine core with concomitant installation of multiple stereocenters in a single step.

G cluster_start Starting Material cluster_catalyst Catalytic System cluster_product Product Indole Derivative Indole Derivative with Allylic Side Chain Reaction Intramolecular Allylic Dearomatization Indole Derivative->Reaction Ir_Catalyst [Ir(cod)Cl]₂ Ir_Catalyst->Reaction Chiral_Ligand Chiral Ligand (e.g., Feringa Ligand) Chiral_Ligand->Reaction Base Base Base->Reaction Quinuclidine Enantioenriched Quinuclidine Derivative Reaction->Quinuclidine

Caption: Asymmetric synthesis of quinuclidine derivatives via Ir-catalyzed dearomatization.

This powerful transformation provides access to a diverse array of functionalized quinuclidine derivatives in good to excellent yields, with high diastereoselectivity and enantioselectivity.

Applications in Asymmetric Synthesis

The true value of ethyl 2-quinuclidinecarboxylate lies in its utility as a chiral precursor for the synthesis of more complex molecules, particularly those with pharmaceutical relevance.

Diels-Alder Reactions for Isoquinuclidine Synthesis

The isoquinuclidine ring system (2-azabicyclo[2.2.2]octane) is another important scaffold in medicinal chemistry. Chiral derivatives of this system can be accessed with high diastereoselectivity through Lewis acid-catalyzed Diels-Alder reactions. In this approach, a dihydropyridine can react with a chiral dienophile, such as an N-acryloyl derivative of a chiral auxiliary, to yield the desired endo-cycloaddition product.[4]

G Dihydropyridine 1,2-Dihydropyridine Reaction Diels-Alder Cycloaddition Dihydropyridine->Reaction Chiral_Dienophile N-Acryloyl Chiral Auxiliary Chiral_Dienophile->Reaction Lewis_Acid Lewis Acid (e.g., TiCl₄, ZrCl₄, HfCl₄) Lewis_Acid->Reaction Catalyst Product endo-Isoquinuclidine Derivative Reaction->Product High Diastereoselectivity

Caption: Lewis acid-catalyzed Diels-Alder reaction for isoquinuclidine synthesis.

The choice of Lewis acid can significantly influence the yield and diastereoselectivity of the reaction.[4]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: General Procedure for Fischer-Speier Esterification of Quinuclidine-4-carboxylic acid

This protocol describes a classical method for the synthesis of ethyl quinuclidine-4-carboxylate, a constitutional isomer of the title compound, which can be adapted for the 2-substituted analogue.

Materials:

ReagentCAS NumberMolecular WeightQuantity
Quinuclidine-4-carboxylic acid49799-67-5155.19 g/mol 1.0 eq
Absolute Ethanol64-17-546.07 g/mol Excess (solvent)
Sulfuric Acid (conc.)7664-93-998.08 g/mol Catalytic

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinuclidine-4-carboxylic acid.

  • Add an excess of absolute ethanol to the flask, sufficient to dissolve the starting material upon heating.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford the desired ethyl quinuclidine-4-carboxylate.

Note: Microwave-assisted synthesis can significantly reduce the reaction time for this esterification.[5]

Protocol 2: Asymmetric Synthesis of Aziridine-2-carboxylates

While not a direct application of ethyl 2-quinuclidinecarboxylate, the principles of asymmetric synthesis of small, strained heterocycles like azirines are relevant to the broader field of chiral building block synthesis. This protocol outlines a general approach to enantiomerically pure 2H-azirine-2-carboxylate esters.[6]

Materials:

ReagentCAS NumberMolecular WeightQuantity
Non-racemic N-sulfinylaziridine 2-carboxylate esterVariesVaries1.0 eq
Trimethylsilyl chloride (TMSCl)75-77-4108.64 g/mol 1.1 eq
Lithium diisopropylamide (LDA)4111-54-0107.12 g/mol 1.1 eq
Anhydrous THF109-99-972.11 g/mol Solvent

Procedure:

  • Dissolve the N-sulfinylaziridine 2-carboxylate ester in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -95 °C using a suitable cooling bath (e.g., liquid nitrogen/ethanol).

  • Slowly add trimethylsilyl chloride to the cooled solution.

  • After stirring for a short period, add a solution of LDA in THF dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate in vacuo.

  • Purify the resulting 2H-azirine 2-carboxylate ester by flash chromatography.

This method relies on the base-induced elimination of sulfenic acid, with the TMSCl enhancing the leaving group ability of the sulfinyl group.[6]

Conclusion

Ethyl 2-quinuclidinecarboxylate stands as a valuable and versatile chiral building block in the arsenal of the synthetic and medicinal chemist. Its rigid, three-dimensional structure and the synthetic handle provided by the ester functionality allow for the creation of a diverse range of complex and stereochemically defined molecules. The protocols and synthetic strategies outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this important scaffold in the pursuit of novel therapeutics and other advanced chemical applications.

References

  • Vertex AI Search. (n.d.). Exploring the Versatility of Quinuclidine Derivatives in Chemical Synthesis.
  • BenchChem. (2025). The Quinuclidine Scaffold: A Privileged Core in Modern Medicinal Chemistry.
  • BenchChem. (2025). The Quinuclidine Scaffold: A Versatile Platform for the Discovery of Novel Therapeutic Agents.
  • BenchChem. (n.d.). Ethyl quinuclidine-4-carboxylate.
  • CORE. (2010). An efficient synthesis of chiral isoquinuclidines by Diels-Alder reaction using Lewis acid catalyst.
  • SciSpace. (2019). Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction.
  • PubMed. (1999). Asymmetric Synthesis of 2H-Azirine 2-Carboxylate Esters.

Sources

Application Notes and Protocols: The Use of Ethyl 2-Quinuclidinecarboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Stereocontrol with a Rigid Bicyclic Scaffold

In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral ligands and catalysts is perpetual. The structural rigidity and defined stereochemistry of a chiral molecule are paramount in dictating its ability to create a stereochemically controlled environment for a chemical transformation. 2-Quinuclidinecarboxylic acid, ethyl ester, and its isomers, such as the 2-azabicyclo[2.2.2]octane (isoquinuclidine) framework, present a compelling platform for the development of novel chiral auxiliaries and catalysts. The inherent rigidity of the bicyclic quinuclidine core minimizes conformational ambiguity, which is a critical factor for achieving high levels of enantioselectivity.

This document provides an in-depth technical guide on the application of ethyl 2-quinuclidinecarboxylate derivatives in asymmetric synthesis. Specifically, we will focus on the conversion of ethyl (2S)-isoquinuclidine-2-carboxylate into a potent chiral β-amino alcohol ligand and its subsequent successful application in the enantioselective addition of diethylzinc to aldehydes, a fundamental C-C bond-forming reaction.

From Ester to Chiral Ligand: A Strategic Reduction

The ethyl ester of 2-quinuclidinecarboxylic acid serves as a versatile precursor to more elaborate chiral structures. The ester functionality provides a convenient handle for chemical modification. A key transformation is the reduction of the ester to a primary alcohol, yielding a chiral β-amino alcohol. These β-amino alcohols are a privileged class of ligands in asymmetric catalysis, capable of coordinating to metal centers and inducing chirality in a wide array of reactions.

The conversion of ethyl (2S)-isoquinuclidine-2-carboxylate to (2S)-isoquinuclidinylmethanol is efficiently achieved through reduction with a powerful hydride-donating agent such as lithium aluminum hydride (LiAlH₄). This transformation is foundational for the subsequent catalytic applications.

Experimental Workflow: Ligand Synthesis

G cluster_0 Ligand Synthesis Workflow Start Ethyl (2S)-isoquinuclidine-2-carboxylate Reagents 1. LiAlH₄ 2. Dry THF (Solvent) Start->Reagents Add to Reaction Reduction Reaction (0°C to reflux) Reagents->Reaction Workup Quenching & Extraction (Fieser Workup) Reaction->Workup Purification Column Chromatography Workup->Purification Product (2S)-Isoquinuclidinylmethanol (Chiral Ligand) Purification->Product

Caption: Workflow for the synthesis of the chiral ligand.

Protocol 1: Synthesis of (2S)-Isoquinuclidinylmethanol

This protocol details the reduction of ethyl (2S)-isoquinuclidine-2-carboxylate to the corresponding chiral β-amino alcohol.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Ethyl (2S)-isoquinuclidine-2-carboxylate183.25101.83 g
Lithium Aluminum Hydride (LiAlH₄)37.95150.57 g
Anhydrous Tetrahydrofuran (THF)--100 mL
Water (H₂O)18.02-As per workup
15% Aqueous Sodium Hydroxide (NaOH)40.00-As per workup
Anhydrous Magnesium Sulfate (MgSO₄)120.37-For drying
Diethyl Ether (Et₂O)74.12-For extraction
Silica Gel (for chromatography)--As needed

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, is charged with lithium aluminum hydride (0.57 g, 15 mmol) and anhydrous THF (50 mL). The suspension is cooled to 0°C in an ice bath.

  • Addition of Ester: Ethyl (2S)-isoquinuclidine-2-carboxylate (1.83 g, 10 mmol) is dissolved in anhydrous THF (50 mL) and added dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours.

  • Workup (Fieser Method): The flask is cooled back to 0°C. The reaction is cautiously quenched by the sequential dropwise addition of:

    • 0.6 mL of water

    • 0.6 mL of 15% aqueous NaOH

    • 1.8 mL of water The resulting granular precipitate is stirred at room temperature for 30 minutes.

  • Extraction and Drying: The solid is removed by filtration and washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: a gradient of dichloromethane/methanol) to yield (2S)-isoquinuclidinylmethanol as a crystalline solid.

Application in Asymmetric Catalysis: Enantioselective Alkylation of Aldehydes

The synthesized (2S)-isoquinuclidinylmethanol is a highly effective chiral ligand for the enantioselective addition of diethylzinc to aldehydes. This reaction is a cornerstone in asymmetric synthesis for the formation of chiral secondary alcohols.

Mechanism of Asymmetric Induction

The prevailing mechanism involves the in-situ formation of a chiral zinc-alkoxide complex. The β-amino alcohol ligand reacts with diethylzinc to form a dimeric zinc complex. This complex then coordinates with the aldehyde. The rigid bicyclic structure of the isoquinuclidine ligand creates a well-defined chiral pocket around the zinc center. This steric environment dictates the facial selectivity of the aldehyde's approach, leading to the preferential formation of one enantiomer of the secondary alcohol product.

G cluster_1 Catalytic Cycle Ligand (2S)-Isoquinuclidinylmethanol Catalyst_Formation Formation of Chiral Zinc-Alkoxide Complex Ligand->Catalyst_Formation ZnEt2 Diethylzinc (ZnEt₂) ZnEt2->Catalyst_Formation Coordination Coordination of Aldehyde Catalyst_Formation->Coordination Aldehyde Aldehyde (R-CHO) Aldehyde->Coordination Transition_State Diastereomeric Transition State Coordination->Transition_State Alkylation Enantioselective Ethyl Group Transfer Transition_State->Alkylation Product_Release Release of Chiral Alcohol Product Alkylation->Product_Release Catalyst_Regen Catalyst Regeneration Product_Release->Catalyst_Regen Catalyst_Regen->Coordination Enters next cycle

Application Notes & Protocols: Unraveling the Pharmacological Profile of 2-Quinuclidinecarboxylic acid, ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the pharmacological profile of 2-Quinuclidinecarboxylic acid, ethyl ester. This document outlines a strategic and scientifically rigorous approach to characterize the compound's mechanism of action, receptor engagement, and potential therapeutic applications. While direct pharmacological data for this specific molecule is not extensively documented in publicly available literature, its structural motifs—the quinuclidine core and the ethyl ester group—suggest potential interactions with various biological targets. This guide, therefore, serves as a foundational framework for its systematic evaluation.

Introduction and Rationale

The quinuclidine scaffold is a privileged structure in medicinal chemistry, notably present in various biologically active compounds. Derivatives of the structurally related quinoline-2-carboxylic acid have shown a range of activities, including anti-inflammatory, analgesic, and antiproliferative effects[1][2][3]. Furthermore, the quinuclidine moiety is a key component of ligands targeting nicotinic and muscarinic acetylcholine receptors, as well as serotonin (5-HT) receptors[4][5]. The ethyl ester functional group can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Given this background, a systematic investigation into the pharmacological profile of this compound is warranted to uncover its potential therapeutic value. This document provides the foundational protocols to embark on such an investigation.

Physicochemical Characterization

A thorough understanding of the compound's physicochemical properties is a prerequisite for any pharmacological study.

Table 1: Physicochemical Properties of this compound (and related structures)

PropertyValue (Predicted or from related structures)Significance in Pharmacological Profiling
Molecular FormulaC10H17NO2[6]Determines molecular weight and elemental composition.
Molecular Weight183.25 g/mol [6]Influences diffusion and transport across biological membranes.
IUPAC Nameethyl 1-azabicyclo[2.2.2]octane-2-carboxylateProvides unambiguous chemical identification.
SolubilityInsoluble in water; soluble in organic solvents like dioxane, DMF, and DMSO (based on similar quinoline esters)[1]Critical for preparing solutions for in vitro and in vivo experiments.
LogP (Predicted)~1.5 - 2.5Indicates lipophilicity and potential for membrane permeability.

Proposed Initial Pharmacological Screening Strategy

Based on the structural features of this compound, a tiered screening approach is recommended. The initial focus should be on targets associated with the quinuclidine and quinoline scaffolds.

Caption: Tiered screening strategy for this compound.

Detailed Protocols

Protocol 1: Radioligand Binding Assay for Serotonin 5-HT3 Receptor Affinity

Rationale: The quinuclidine moiety is a known pharmacophore for 5-HT3 receptor ligands[4][5]. This assay will determine the binding affinity of the test compound to the 5-HT3 receptor.

Materials:

  • HEK293 cells stably expressing human 5-HT3 receptors.

  • [3H]-Granisetron (radioligand).

  • Test compound (this compound).

  • Granisetron (unlabeled competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Scintillation counter and vials.

Procedure:

  • Membrane Preparation: Homogenize HEK293-h5HT3 cells in ice-cold binding buffer and centrifuge. Resuspend the pellet (membrane preparation) in fresh buffer.

  • Assay Setup: In a 96-well plate, add:

    • 50 µL of binding buffer (for total binding).

    • 50 µL of unlabeled granisetron (10 µM final concentration, for non-specific binding).

    • 50 µL of varying concentrations of the test compound.

  • Add 50 µL of [3H]-Granisetron (e.g., 0.5 nM final concentration) to all wells.

  • Add 100 µL of the membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding = Total binding - Non-specific binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Antiproliferative MTT Assay

Rationale: Quinoline derivatives have demonstrated antiproliferative activity against various cancer cell lines[7][8]. This assay will assess the cytotoxic effects of the test compound.

Materials:

  • Human cancer cell lines (e.g., PC3 for prostate cancer, A375 for melanoma)[7][8].

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compound (this compound) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the log concentration of the test compound.

  • Determine the IC50 value (concentration that causes 50% inhibition of cell growth) from the dose-response curve.

Caption: Workflow for the in vitro MTT antiproliferative assay.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

Rationale: To evaluate the potential anti-inflammatory effects suggested by the quinoline-2-carboxylic acid scaffold[1][9].

Materials:

  • Male Wistar rats (180-220 g).

  • Test compound (this compound).

  • Indomethacin (positive control).

  • Carrageenan solution (1% in saline).

  • Pletysmometer.

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6): Vehicle control, positive control (Indomethacin, 10 mg/kg, p.o.), and test compound groups (e.g., 10, 30, 100 mg/kg, p.o.).

  • Dosing: Administer the vehicle, positive control, or test compound orally.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

Data Analysis:

  • Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

  • Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Anticipated Results and Interpretation

  • Receptor Binding: A low Ki value in the 5-HT3 receptor binding assay would suggest that this compound is a ligand for this receptor. Further functional assays would be required to determine if it is an agonist or antagonist.

  • Antiproliferative Activity: A low IC50 value in the MTT assay against specific cancer cell lines would indicate potential anticancer properties, warranting further investigation into the mechanism of cell death (e.g., apoptosis assays)[7].

  • Anti-inflammatory Effects: Significant inhibition of paw edema in the carrageenan model would suggest in vivo anti-inflammatory activity. Mechanistic studies could then explore the role of cyclooxygenase (COX) or lipoxygenase (LOX) pathways.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial pharmacological characterization of this compound. By systematically evaluating its interactions with key biological targets and its effects in relevant in vitro and in vivo models, researchers can elucidate its pharmacological profile and identify potential therapeutic avenues for this novel compound.

References

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). Pharmaceutical Chemistry Journal. [Link]

  • Kavitha, C. V., et al. (2010). Synthesis and in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(3), 1148-1156. [Link]

  • Phytochemical Profiling and Dual In Vitro In Vivo Antidiabetic Assessment of Ethyl Acetate Fraction and Essential Oil From Allium ascalonicum. (2023). ResearchGate. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2022). Molecules, 27(23), 8263. [Link]

  • In silico, in vitro, and in vivo investigation of antioxidant potential and toxicity of ethyl ferulate. (2021). Drug and Chemical Toxicology, 45(5), 2138-2146. [Link]

  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. (2022). Applied Biochemistry and Biotechnology, 195(3), 1739-1752. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). Molecules, 26(11), 3369. [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2022). Molecules, 27(15), 4995. [Link]

  • 1(2H)-Quinolinecarboxylic acid, ethyl ester. PubChem. [Link]

  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (2010). Bioorganic & Medicinal Chemistry, 18(3), 1148-1156. [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). International Journal of Molecular Sciences, 24(22), 16075. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2022). PubMed. [Link]

  • Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives. (2001). Archiv der Pharmazie, 334(1), 23-28. [Link]

  • Ethyl Quinuclidine-3-Carboxylate. PharmaCompass. [Link]

  • Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives. (2001). ResearchGate. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2023). Frontiers in Chemistry, 11, 1246069. [Link]

Sources

Application Notes & Protocols: Unveiling the Biological Potential of Ethyl 2-Quinuclidinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinuclidine Scaffold in Medicinal Chemistry

The quinuclidine ring, a rigid bicyclic amine structure, represents a privileged scaffold in medicinal chemistry. Its conformational rigidity allows it to mimic the structure of endogenous ligands, such as acetylcholine, making it a valuable building block for designing potent and selective therapeutic agents.[1] Derivatives of quinuclidine have demonstrated a wide array of pharmacological activities, including antimicrobial, anticholinergic, and neuroprotective effects.[2][3][4] This guide focuses specifically on derivatives of ethyl 2-quinuclidinecarboxylate, exploring their synthesis, diverse biological activities, and the detailed protocols required to assess their therapeutic potential. Our objective is to provide a comprehensive resource that explains not only the execution of these assays but also the scientific rationale underpinning each experimental choice, thereby empowering researchers to conduct robust and meaningful evaluations.

Key Biological Activities and Screening Funnel

The initial screening of novel ethyl 2-quinuclidinecarboxylate derivatives typically involves a battery of in vitro assays to identify promising biological activities. The most prominent activities associated with this class of compounds include anticholinesterase, antimicrobial, anticancer, and neuroprotective effects.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary In Vitro Screening cluster_2 Phase 3: Data Analysis & Lead Identification Compound Ethyl 2-Quinuclidinecarboxylate Derivative Synthesis Anticholinesterase Anticholinesterase Assay (AChE/BChE Inhibition) Compound->Anticholinesterase Test Compound Antimicrobial Antimicrobial Assay (MIC/MBC Determination) Compound->Antimicrobial Test Compound Anticancer Cytotoxicity Assay (e.g., MTT, LDH) Compound->Anticancer Test Compound Neuroprotection Neuroprotection Assay (e.g., Toxin-Induced Cell Death) Compound->Neuroprotection Test Compound IC50 IC50 / EC50 Calculation Anticholinesterase->IC50 MIC MIC / MBC Values Antimicrobial->MIC Anticancer->IC50 Neuroprotection->IC50 Viability % SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR Lead Lead Compound Identification SAR->Lead

Figure 1: A general workflow for the biological screening of novel ethyl 2-quinuclidinecarboxylate derivatives.

Application Note 1: Anticholinesterase Activity for Neurodegenerative Disorders

Scientific Context: The cholinergic system is vital for functions like memory and cognition.[5] In neurodegenerative diseases such as Alzheimer's, a deficit in the neurotransmitter acetylcholine (ACh) is a key pathological feature.[6] The enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for hydrolyzing ACh in the synaptic cleft.[7] Inhibiting these enzymes increases the availability of ACh, providing symptomatic relief.[6] Quinuclidine derivatives are of particular interest as their structure can interact with the active site of cholinesterases.[5] Therefore, screening for AChE and BChE inhibition is a primary step in evaluating their potential as anti-Alzheimer's agents.[8]

Principle of the Assay (Ellman's Method): This colorimetric assay measures the activity of AChE or BChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATChI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB), which is quantified spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.

Protocol 1: In Vitro Cholinesterase Inhibition Assay

Materials:

  • Human Acetylcholinesterase (hAChE) and Butyrylcholinesterase (hBChE)

  • Acetylthiocholine iodide (ATChI) and Butyrylthiocholine iodide (BTChI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (Ethyl 2-quinuclidinecarboxylate derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Donepezil (as a positive control)

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare stock solutions of substrates ATChI (10 mM) and BTChI (10 mM) in deionized water.

    • Prepare stock solutions of the test compounds and Donepezil at a high concentration (e.g., 10 mM in DMSO) and create serial dilutions.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the DTNB solution.

    • Add 10 µL of the test compound dilution (or vehicle for control wells).

    • Add 20 µL of the enzyme solution (AChE or BChE) and incubate for 15 minutes at 37°C.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the substrate solution (ATChI for AChE, BTChI for BChE).

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Data Presentation:

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
Derivative 15.5 ± 0.715.2 ± 1.12.76
Derivative 20.91 ± 0.058.4 ± 0.99.23
Donepezil0.14 ± 0.031.8 ± 0.212.86

Data are hypothetical and for illustrative purposes. Real data would be derived from experimental results.[8]

Application Note 2: Antimicrobial Activity Assessment

Scientific Context: The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents.[9] Quinuclidine derivatives have emerged as a promising class of compounds with potential broad-spectrum antibacterial activity.[4] Their cationic head group and lipophilic side chains are thought to facilitate interaction with and disruption of bacterial cell membranes. The primary screening method to determine a compound's efficacy is to find its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[10]

Principle of the Assay:

  • MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] This is a measure of bacteriostatic activity.

  • MBC: The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10] This is a measure of bactericidal activity.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 MIC & MBC Determination A1 Prepare 2-fold serial dilutions of test compound in 96-well plate B1 Inoculate each well with bacterial suspension A1->B1 A2 Prepare standardized bacterial inoculum (0.5 McFarland) A2->B1 B2 Incubate plate at 37°C for 18-24 hours B1->B2 C1 Read plate visually or with plate reader for turbidity B2->C1 C2 MIC = Lowest concentration with no visible growth C1->C2 C3 Plate samples from clear wells onto agar plates C2->C3 C4 Incubate agar plates for 18-24 hours C3->C4 C5 MBC = Lowest concentration with no colony growth (≥99.9% kill) C4->C5

Figure 2: Workflow for the determination of Minimum Inhibitory (MIC) and Minimum Bactericidal (MBC) Concentrations.

Protocol 2: Broth Microdilution for MIC & MBC Determination

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds

  • Standard antibiotic (e.g., Gentamicin) as a positive control

  • Sterile 96-well microplates

  • 0.5 McFarland turbidity standard

  • Agar plates (e.g., Mueller-Hinton Agar)

Procedure:

  • Compound Preparation:

    • Dissolve the test compound in a suitable solvent to a high stock concentration.

    • In a 96-well plate, perform a 2-fold serial dilution of the compound in MHB. The final volume in each well should be 100 µL. Leave a column for a growth control (no compound) and a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture, pick several colonies and suspend them in saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well (except the sterility control). The final volume in the wells will be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.[11]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound in which no visible growth is observed.[12]

  • MBC Determination:

    • Take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

    • Spot-plate the aliquot onto an agar plate.

    • Incubate the agar plate at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.[13]

Data Presentation:

CompoundOrganismMIC (µg/mL)MBC (µg/mL)
Derivative 3S. aureus (Gram +)48
Derivative 3P. aeruginosa (Gram -)12
Derivative 4S. aureus (Gram +)16>64
Derivative 4P. aeruginosa (Gram -)816
GentamicinS. aureus (Gram +)0.51
GentamicinP. aeruginosa (Gram -)12

Data are hypothetical and for illustrative purposes. Real data would be derived from experimental results.[4]

Application Note 3: In Vitro Anticancer Activity

Scientific Context: The search for novel anticancer agents is a cornerstone of drug discovery.[14] A fundamental first step is to evaluate a compound's ability to inhibit cancer cell proliferation or induce cell death (cytotoxicity).[15] These initial in vitro screens use various cancer cell lines to identify compounds with potent and potentially selective activity against malignant cells.[16]

Principle of the Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[17] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A decrease in purple color indicates reduced cell viability due to cytotoxicity or growth inhibition.

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Doxorubicin (as a positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and doxorubicin in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only wells as a negative control.

    • Incubate for another 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100.

    • Plot the % Viability against the logarithm of the compound concentration to determine the IC50 value.

References

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). Current Medicinal Chemistry, 22(11), 1324-1334.
  • Bodis-Wollner, I., et al. (2005). Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 48(4), 905-8. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025). ACS Chemical Neuroscience.
  • Zips, D., Thames, H. D., & Baumann, M. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. in vivo, 19(1), 1-8. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). Molecules, 18(3), 3227-3240. [Link]

  • Abood, L. G., & Biel, J. H. (1962). STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS. Archives Internationales de Pharmacodynamie et de Thérapie, 135, 1-15. [Link]

  • Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025). PubMed. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022). STAR Protocols, 3(3), 101569. [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). ResearchGate. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [Link]

  • Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates. (2013). Molecules, 18(3), 3227-40. [Link]

  • Owuama, C. I. (2017). Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube method. African Journal of Microbiology Research, 11(23), 977-980. [Link]

  • Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube method. (2017). Semantic Scholar. [Link]

  • In Vitro Anticancer Properties of Novel Bis-Triazoles. (2022). MDPI. [Link]

  • Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3- yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025). ResearchGate. [Link]

  • Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine derivatives. (1969). Progress in Drug Research, 13, 293-339. [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry, 162, 533-546. [Link]

  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. (2023). MDPI. [Link]

  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. (2023). PMC - PubMed Central. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2022). Chemistry & Chemical Technology, 16(4), 521-529. [Link]

  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2025). Molecules. [Link]

  • Recent developments in the synthesis of acetylcholinesterase inhibitors. (2000). Current Medicinal Chemistry, 7(3), 303-39. [Link]

  • Search for acetylcholinesterase inhibitors by computerized screening of approved drug compounds. (2025). SAR and QSAR in Environmental Research. [Link]

  • Neuroprotective effects of natural compounds and derivatives in neurochemical changes found in mania experimental models. (2025). ResearchGate. [Link]

  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. (2015). Iranian Journal of Pharmaceutical Research, 14(Suppl), 131-138. [Link]

  • New and Potent Quinuclidine-Based Antimicrobial Agents. (2018). Molecules, 23(11), 2841. [Link]

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. (2015). DARU Journal of Pharmaceutical Sciences, 23, 16. [Link]

  • Synthesis of New 2-Thio[2][14][18]triazolo[1,5-c]quinazoline Derivatives and Its Antimicrobial Activity. (2025). ResearchGate. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Reviews in Pharmacy, 11(3), 485-492. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). Molecules, 26(23), 7349. [Link]

Sources

Application Notes and Protocols: Quinuclidine-2-Carboxylic Acid and its Derivatives as Chiral Ligands in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Research Frontier

The exploration of novel chiral ligands is a cornerstone of advancement in asymmetric catalysis, a field of critical importance to pharmaceutical development and fine chemical synthesis. This guide focuses on the potential of 2-quinuclidinecarboxylic acid and its derivatives, such as the ethyl ester, as chiral ligands in organometallic chemistry. It is important to note at the outset that while the quinuclidine scaffold is a well-established motif in successful chiral ligands and catalysts, the specific application of 2-quinuclidinecarboxylic acid and its simple esters in organometallic chemistry is an emerging area with limited publicly available data. Consequently, this document serves as both a summary of existing foundational knowledge and a forward-looking guide to the untapped potential of this ligand class. We will draw upon established principles of coordination chemistry and the known reactivity of related molecular structures to provide a robust framework for future research and application.

The Quinuclidine-2-Carboxylic Acid Scaffold: A Profile

The quinuclidine framework, a rigid bicyclic amine, offers a conformationally constrained and sterically defined backbone, which are highly desirable features for a chiral ligand. The presence of a carboxylic acid or ester functionality at the C2 position introduces a key coordination site, allowing for the formation of stable chelate complexes with a variety of metal centers.

Key Structural Features:

  • Rigid Bicyclic Core: The inherent rigidity of the quinuclidine structure reduces the number of accessible conformations upon coordination, which can lead to higher enantioselectivity in catalytic reactions.

  • Chiral Center at C2: The C2 position is a stereocenter, allowing for the synthesis of enantiomerically pure ligands. The synthesis of (S)-quinuclidine-2-carboxylic acid has been reported, providing a pathway to enantiopure ligands[1].

  • Bidentate Coordination Potential: The nitrogen atom of the quinuclidine ring and an oxygen atom from the carboxylate or ester group can act as a bidentate N,O-chelating ligand, forming a stable five-membered ring with a coordinated metal ion.

The synthesis of enantiomerically pure quinuclidine-2-carboxylic acid and its methyl ester has been documented, providing a crucial entry point for the development of organometallic complexes based on this scaffold[1].

Coordination Chemistry: Drawing Parallels with Quinoline-2-Carboxylic Acid

While specific studies on the coordination of 2-quinuclidinecarboxylic acid are scarce, valuable insights can be gleaned from the extensively studied coordination chemistry of the analogous quinoline-2-carboxylic acid (quinaldic acid). Quinaldic acid readily forms stable complexes with a wide range of transition metals, typically acting as a bidentate N,O-chelating ligand[2][3][4].

Inferred Coordination Modes for Quinuclidine-2-Carboxylic Acid:

Based on the behavior of quinaldic acid, it is highly probable that quinuclidine-2-carboxylic acid and its esters would coordinate to metal centers in a similar bidentate fashion. The deprotonated carboxylate would form a covalent bond with the metal, while the quinuclidine nitrogen would act as a neutral donor. In the case of the ethyl ester, coordination would likely involve the carbonyl oxygen and the quinuclidine nitrogen.

LigandTypical Coordination ModeMetal IonsResulting Complex Geometry
Quinoline-2-carboxylateBidentate N,O-chelationMn(II), Ni(II), Co(II), Zn(II)Octahedral, Square Pyramidal
Quinuclidine-2-carboxylate (Predicted) Bidentate N,O-chelation Various Transition Metals Dependent on metal and other ligands

Data for Quinoline-2-carboxylate compiled from various sources[2][3][4].

Protocols for Synthesis and Complexation

The following protocols are based on established synthetic routes for the ligand scaffold and general procedures for the formation of metal-carboxylate complexes. Researchers should adapt these methods based on the specific metal precursor and desired final complex.

Protocol 3.1: Synthesis of (S)-Quinuclidine-2-carboxylic Acid

The synthesis of enantiomerically pure (S)-quinuclidine-2-carboxylic acid has been reported by Corey and coworkers[1]. The multi-step synthesis starts from commercially available precursors and involves the formation and resolution of a key intermediate. For detailed experimental procedures, direct consultation of the primary literature is recommended.

Protocol 3.2: Esterification to Ethyl 2-Quinuclidinecarboxylate

A standard Fischer esterification protocol can be employed to convert the carboxylic acid to its ethyl ester.

Materials:

  • (S)-Quinuclidine-2-carboxylic acid

  • Anhydrous ethanol

  • Thionyl chloride or a strong acid catalyst (e.g., sulfuric acid)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Suspend (S)-Quinuclidine-2-carboxylic acid in an excess of anhydrous ethanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (or a catalytic amount of sulfuric acid) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purify the product by column chromatography or distillation.

Protocol 3.3: General Procedure for the Synthesis of a Metal Complex

This protocol provides a general guideline for the synthesis of a transition metal complex with deprotonated quinuclidine-2-carboxylic acid.

Materials:

  • (S)-Quinuclidine-2-carboxylic acid

  • A suitable metal salt (e.g., Palladium(II) acetate, Rhodium(III) chloride hydrate)

  • A suitable solvent (e.g., methanol, ethanol, acetonitrile)

  • A weak base (e.g., sodium acetate, triethylamine)

Procedure:

  • Dissolve (S)-Quinuclidine-2-carboxylic acid and a stoichiometric equivalent of the weak base in the chosen solvent.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • A precipitate may form immediately, or the reaction may require heating to reflux for several hours.

  • Monitor the reaction for the formation of the complex.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by filtration, wash with the solvent, and then with a low-boiling point solvent like diethyl ether.

  • Dry the complex under vacuum.

  • Characterize the complex using techniques such as FT-IR, NMR, mass spectrometry, and, if possible, single-crystal X-ray diffraction.

Potential Applications in Asymmetric Catalysis

The chiral, rigid structure of 2-quinuclidinecarboxylic acid makes it a promising candidate for applications in asymmetric catalysis. While specific examples are yet to be reported, its structural features suggest potential in a variety of transformations. The success of other quinuclidine-based ligands, particularly those derived from Cinchona alkaloids, in reactions like asymmetric transfer hydrogenation, provides a strong rationale for investigating the catalytic activity of metal complexes of 2-quinuclidinecarboxylic acid[5].

Potential Catalytic Applications:

  • Asymmetric Hydrogenation and Transfer Hydrogenation: The chiral environment created by the ligand could induce enantioselectivity in the reduction of prochiral ketones and olefins.

  • Asymmetric C-C Bond Forming Reactions: Palladium or rhodium complexes could potentially catalyze asymmetric Heck reactions, Suzuki couplings, or aldol-type reactions.

  • Lewis Acid Catalysis: Early transition metal or lanthanide complexes could serve as chiral Lewis acids to catalyze Diels-Alder reactions, Michael additions, and other carbon-carbon bond-forming reactions.

Visualization of Synthetic and Coordination Pathways

Synthesis of Ethyl 2-Quinuclidinecarboxylate

G cluster_synthesis Synthesis of Ligand start Starting Materials qca (S)-Quinuclidine-2-carboxylic Acid start->qca Multi-step synthesis [11] ester Ethyl (S)-2-Quinuclidinecarboxylate qca->ester Fischer Esterification (Ethanol, H+)

Caption: Synthetic pathway to ethyl (S)-2-quinuclidinecarboxylate.

Hypothetical Coordination to a Metal Center

G cluster_coordination Coordination to Metal ligand Quinuclidine-2-carboxylate complex Bidentate N,O-Chelate Complex ligand->complex Coordination metal Metal Ion (M) metal->complex

Caption: Predicted bidentate coordination of quinuclidine-2-carboxylate.

Future Outlook and Research Directions

The field of organometallic chemistry and asymmetric catalysis is in constant pursuit of novel ligand architectures that can provide enhanced reactivity and selectivity. 2-Quinuclidinecarboxylic acid and its derivatives represent a promising, yet underexplored, class of chiral ligands. Future research efforts should be directed towards:

  • Systematic Synthesis of Metal Complexes: A library of complexes with various transition metals (e.g., Pd, Rh, Ru, Ir, Cu, Fe) should be synthesized and fully characterized.

  • Structural Elucidation: Single-crystal X-ray diffraction studies are crucial to definitively determine the coordination modes and solid-state structures of these complexes.

  • Screening in Asymmetric Catalysis: The synthesized complexes should be systematically screened in a range of important asymmetric transformations to identify potential catalytic activity.

  • Mechanistic Investigations: Detailed mechanistic studies of any successful catalytic systems will be essential for rational ligand and catalyst design and optimization.

By pursuing these research avenues, the scientific community can unlock the full potential of the 2-quinuclidinecarboxylic acid scaffold as a valuable addition to the toolbox of chiral ligands for asymmetric catalysis.

References

  • Transition metal complexes with quinoline-2-carboxylate ligand: synthesis, crystal structure, thermal analysis and quantum chemical calculations. MOST Wiedzy. Available at: [Link].

  • Transition metal complexes with quinoline-2-carboxylate ligand: synthesis, crystal structure, thermal analysis and quantum chemical calculations. Request PDF on ResearchGate. Available at: [Link].

  • An Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst for Enantioselective Synthesis of C2- and C1-Symmetric BINOLs. PubMed. Available at: [Link].

  • Cinchona alkaloid derived ligands in catalytic asymmetric transfer hydrogenation. PubMed. Available at: [Link].

  • Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2‑carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. PubMed Central. Available at: [Link].

  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Semantic Scholar. Available at: [Link].

  • Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. MDPI. Available at: [Link].

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to nonsymmetrical P,N-ligands. National Institutes of Health. Available at: [Link].

  • Transition Metal Chemistry of Quinuclidinone-Containing Ligands. II. Spectral and Magnetic Properties of Some Transition Metal Complexes Containing 2-(n-morpholinylmethyl)-3-quinuclidinone and Related Ligands. Missouri University of Science and Technology. Available at: [Link].

  • Functionalisation of Quinuclidine and Quinuclidine N-oxide. The University of Liverpool Repository. Available at: [Link].

Sources

Application Notes & Protocols: Ethyl 2-Quinuclidinecarboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to key experimental protocols involving ethyl 2-quinuclidinecarboxylate, a valuable bicyclic scaffold in medicinal chemistry and synthetic research. The protocols detailed herein cover the fundamental transformations of this ester, including its hydrolysis to the corresponding carboxylic acid and its reduction to the primary alcohol. Emphasis is placed on the rationale behind procedural steps, safety considerations, and methods for product characterization, ensuring that researchers can confidently and reproducibly apply these methods.

Introduction: The Quinuclidine Scaffold

The quinuclidine moiety, a bicyclic saturated amine, is a privileged structure in medicinal chemistry. Its rigid conformation and basic nitrogen atom make it a key pharmacophore in a variety of biologically active molecules. Ethyl 2-quinuclidinecarboxylate serves as a critical and versatile starting material for accessing a range of functionalized quinuclidine derivatives. Its ester functionality at the C2 position provides a reactive handle for numerous chemical transformations, enabling the synthesis of complex target molecules. This guide will focus on two fundamental and widely applicable reactions: the basic hydrolysis of the ester to its corresponding carboxylic acid and its complete reduction to a primary alcohol.

Physicochemical Properties of Ethyl 2-Quinuclidinecarboxylate

A summary of the key properties of ethyl 2-quinuclidinecarboxylate is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₂[1]
Molecular Weight 183.25 g/mol [2]
IUPAC Name ethyl 1-azabicyclo[2.2.2]octane-2-carboxylateN/A
CAS Number Not readily available for the 2-carboxylate isomerN/A
Appearance Varies; often an oil or low-melting solidN/A
Boiling Point ~233.4 °C (Predicted for 4-isomer)[3]
Density ~1.1 g/cm³ (Predicted for 4-isomer)[4]

Critical Safety & Handling Procedures

Safe laboratory practice is paramount when working with quinuclidine derivatives and the potent reagents required for their transformation.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[5]

  • Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[6][7]

  • Reagent Handling (LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a highly reactive, water-sensitive reagent that can ignite upon contact with moisture. It must be handled under an inert atmosphere (e.g., nitrogen or argon). Quenching of LiAlH₄ reactions must be performed with extreme caution, typically by the slow, dropwise addition of a reagent like ethyl acetate, followed by a careful aqueous workup.[8][9] Never add water directly to a significant excess of LiAlH₄.[8]

  • Waste Disposal: All chemical waste must be disposed of in accordance with institutional, local, and national regulations.[4][6] Quench reactive reagents before disposal.

Protocol I: Base-Catalyzed Hydrolysis of Ethyl 2-Quinuclidinecarboxylate

Principle: This protocol describes the saponification of the ethyl ester to yield 2-quinuclidinecarboxylic acid. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final acid-base reaction between the carboxylic acid and ethoxide drives the reaction to completion. An acidic workup is required to protonate the carboxylate salt and precipitate the final product.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Ethyl 2-quinuclidinecarboxylateReagentN/AStarting Material
Sodium Hydroxide (NaOH)ACSSigma-Aldrich
Hydrochloric Acid (HCl), conc.ACSFisher ScientificFor workup
Ethanol (EtOH)ReagentVWRSolvent
Deionized WaterN/AIn-house
Round-bottom flaskN/AN/A
Reflux condenserN/AN/A
Magnetic stirrer/hotplateN/AN/A
pH paper or meterN/AN/A
Buchner funnel and filter paperN/AN/AFor product isolation
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-quinuclidinecarboxylate (5.0 g, 27.3 mmol) in ethanol (25 mL).

  • Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (1.64 g, 41.0 mmol, 1.5 equiv) in deionized water (15 mL). Add the NaOH solution to the stirred solution of the ester at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle or oil bath.

  • Reaction Monitoring: Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

  • Cooling and Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH ~2-3), which will cause the product to precipitate.

  • Product Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the solid with a small amount of cold deionized water to remove residual salts. Dry the product under vacuum to a constant weight.

Workflow Diagram

hydrolysis_workflow cluster_setup Reaction Setup & Execution cluster_workup Workup & Isolation start Dissolve Ester in EtOH add_base Add aq. NaOH Solution start->add_base reflux Heat to Reflux (4-6h) add_base->reflux cool Cool to RT reflux->cool Reaction Complete evap Remove EtOH (Rotovap) cool->evap acidify Acidify with HCl (pH 2-3) evap->acidify filtrate Filter Precipitate acidify->filtrate dry Dry Product filtrate->dry end end dry->end Final Product: 2-Quinuclidinecarboxylic Acid

Caption: Workflow for the hydrolysis of ethyl 2-quinuclidinecarboxylate.

Expected Results

The expected product is 2-quinuclidinecarboxylic acid, a white to off-white solid. Typical yields range from 80-95%. Characterization can be performed using:

  • ¹H NMR: Disappearance of the ethyl quartet and triplet signals and appearance of a broad carboxylic acid proton signal.

  • FT-IR: Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700-1725 cm⁻¹).

  • Mass Spectrometry: Observation of the correct molecular ion peak for the carboxylic acid.

Protocol II: Reduction of Ethyl 2-Quinuclidinecarboxylate with LiAlH₄

Principle: This protocol details the reduction of the ester to the corresponding primary alcohol, (quinuclidin-2-yl)methanol. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that provides hydride ions (H⁻) for nucleophilic attack.[10] The mechanism involves two main steps: first, the addition of a hydride to the ester's carbonyl group, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced by a second equivalent of hydride to the final alcohol.[10]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Ethyl 2-quinuclidinecarboxylateReagentN/AStarting Material
Lithium Aluminum Hydride (LiAlH₄)ReagentSigma-AldrichEXTREMELY WATER REACTIVE
Anhydrous Tetrahydrofuran (THF)DriSolvEMD MilliporeInert, dry solvent
Ethyl Acetate (EtOAc)ACSFisher ScientificFor quenching
Sodium Sulfate (Na₂SO₄), anhydrousACSVWRDrying agent
Round-bottom flask, oven-driedN/AN/A
Addition funnel, oven-driedN/AN/A
Nitrogen/Argon inletN/AN/AFor inert atmosphere
Magnetic stirrerN/AN/A
Step-by-Step Protocol
  • Inert Atmosphere Setup: Assemble an oven-dried, three-neck round-bottom flask with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Purge the system with inert gas.

  • Prepare LiAlH₄ Suspension: Under a positive pressure of inert gas, carefully add anhydrous THF (40 mL) to the flask via syringe. Slowly add lithium aluminum hydride (1.25 g, 32.8 mmol, 1.2 equiv) in portions. Stir the resulting suspension and cool the flask to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl 2-quinuclidinecarboxylate (5.0 g, 27.3 mmol) in anhydrous THF (20 mL). Transfer this solution to an oven-dried addition funnel and add it dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature remains below 10°C.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Cautious Quenching: Cool the flask back down to 0°C. Perform this step with extreme care in the fume hood. Slowly and dropwise, add ethyl acetate (approx. 5-10 mL) to quench the excess LiAlH₄.[8][9] You will observe gas evolution.

  • Aqueous Workup: After the gas evolution ceases, continue the quench by the slow, dropwise addition of deionized water (1.3 mL), followed by 15% aqueous NaOH solution (1.3 mL), and finally more deionized water (3.9 mL). This sequence (the "Fieser workup") is designed to produce a granular, filterable aluminum salt precipitate.

  • Filtration: Stir the resulting mixture vigorously for 30 minutes. The salts should precipitate as a white solid. Filter the mixture through a pad of Celite or anhydrous sodium sulfate, washing the filter cake with additional THF.

  • Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude alcohol can be purified further by column chromatography or distillation if necessary.

Workflow Diagram

reduction_workflow cluster_reaction Reaction Under Inert Atmosphere cluster_quench Quenching (CAUTION!) cluster_isolation Isolation & Purification setup Prepare LiAlH₄ Suspension in Anhydrous THF at 0°C add_ester Dropwise Addition of Ester Solution (keep < 10°C) setup->add_ester react Warm to RT, Stir 2-4h add_ester->react cool_quench Cool to 0°C react->cool_quench Reaction Complete add_etoac Slowly Add Ethyl Acetate cool_quench->add_etoac add_h2o_naoh Add H₂O, then aq. NaOH, then H₂O (Fieser) add_etoac->add_h2o_naoh filtrate_salts Filter Aluminum Salts add_h2o_naoh->filtrate_salts evap_solvent Concentrate Filtrate filtrate_salts->evap_solvent purify Purify (e.g., Chromatography) evap_solvent->purify end end purify->end Final Product: (Quinuclidin-2-yl)methanol

Caption: Workflow for the LiAlH₄ reduction of ethyl 2-quinuclidinecarboxylate.

Expected Results

The expected product is (quinuclidin-2-yl)methanol, which may be an oil or a solid. Typical yields are in the range of 75-90%.

  • ¹H NMR: Disappearance of the ethyl ester signals. Appearance of a new signal for the alcohol's hydroxyl proton (which is D₂O exchangeable) and new signals corresponding to the -CH₂OH group.

  • FT-IR: Disappearance of the ester C=O stretch (~1735 cm⁻¹) and appearance of a broad O-H stretch (~3200-3600 cm⁻¹).

  • Mass Spectrometry: Observation of the correct molecular ion peak for the product alcohol.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield (Hydrolysis) Incomplete reaction; insufficient reflux time or base.Increase reflux time and monitor by TLC. Ensure 1.5 equivalents of base are used.
Product loss during workup.Ensure complete precipitation by adjusting pH carefully. Minimize the amount of cold water used for washing.
Low Yield (Reduction) Inactive LiAlH₄ due to moisture exposure.Use a fresh bottle of LiAlH₄. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere.
Incomplete reaction.Allow the reaction to stir for a longer period at room temperature.
Incomplete Reaction Insufficient reagent; steric hindrance.Use a larger excess of the reagent (e.g., 2.0 equiv of LiAlH₄). For hydrolysis, consider a stronger base or different solvent system.
Difficult Product Isolation (Reduction) Formation of gelatinous aluminum salts.Ensure the Fieser workup addition sequence and ratios are followed precisely. Stirring vigorously after the workup helps granulate the salts. Adding anhydrous Na₂SO₄ before filtration can also help.

References

  • Sigma-Aldrich. (2024).
  • Benchchem. (n.d.).
  • Fisher Scientific. (2021).
  • Fisher Scientific. (2010).
  • University of York. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Reddit. (2023). r/chemistry - LiAlH4 Quench.
  • PharmaCompass. (n.d.).
  • PubChem. (n.d.). 2-quinuclidinecarboxylic acid, ethyl ester.
  • Hangzhou Royalchem Co.,LTD. (n.d.).
  • EvitaChem. (n.d.).

Sources

Application Notes and Protocols: Derivatisierung von 2-Chinuclidincarbonsäureethylester für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Das Chinuclidin-Gerüst ist eine anerkannte privilegierte Struktur in der medizinischen Chemie, die in zahlreichen biologisch aktiven Verbindungen vorkommt.[1] Seine starre, bicyclische Struktur bietet eine präzise dreidimensionale Anordnung für funktionelle Gruppen, was zu hochaffinen Interaktionen mit einer Vielzahl von biologischen Zielmolekülen führt. 2-Chinuclidincarbonsäureethylester ist ein vielseitiger Baustein für die Synthese von Bibliotheken niedermolekularer Verbindungen für das High-Throughput-Screening (HTS). Diese Anwendungsbeschreibung bietet detaillierte Protokolle für mehrere Derivatisierungsstrategien, einschließlich Amidkopplung, Reduktion zum Alkohol und anschließende O-Alkylierung und Veresterung. Darüber hinaus werden etablierte Protokolle für das Screening dieser Derivate auf antimikrobielle und Acetylcholinesterase (AChE)-inhibitorische Aktivitäten vorgestellt, zwei Bereiche, in denen Chinuclidin-Derivate vielversprechende Aktivitäten gezeigt haben.[1][2]

Einleitung: Die Bedeutung des Chinuclidin-Gerüsts

Chinuclidin und seine Derivate haben ein breites Spektrum an pharmakologischen Aktivitäten gezeigt, darunter antimikrobielle, anticholinerge, antihistaminische und antiparasitäre Eigenschaften.[1] Die einzigartige Konformation des Chinuclidin-Ringsystems ermöglicht es, funktionelle Gruppen in spezifischen Vektoren zu positionieren, was die Interaktion mit den aktiven Zentren von Enzymen und Rezeptoren optimiert. Die Derivatisierung von 2-Chinuclidincarbonsäureethylester ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Identifizierung von Leitstrukturen mit verbesserter Wirksamkeit und günstigen pharmakokinetischen Eigenschaften.

Derivatisierungsstrategien

Die Funktionalisierung von 2-Chinuclidincarbonsäureethylester kann über verschiedene chemische Umwandlungen erreicht werden. Im Folgenden werden drei Hauptstrategien beschrieben:

  • Amid-Kopplung: Die direkte Umsetzung der Carbonsäure (nach Hydrolyse des Esters) oder die direkte Aminolyse des Esters mit einer Vielzahl von primären und sekundären Aminen ist eine der einfachsten Methoden zur Erzeugung einer vielfältigen Bibliothek von Amiden.[3]

  • Reduktion zum Alkohol: Die Reduktion der Esterfunktionalität führt zur Bildung von (Chinuclidin-2-yl)methanol, einem primären Alkohol, der als vielseitiges Zwischenprodukt für weitere Derivatisierungen dient.[4]

  • Derivatisierung des Alkohols: Das resultierende (Chinuclidin-2-yl)methanol kann durch O-Alkylierung oder Veresterung weiter modifiziert werden, um eine Reihe von Ethern und Estern zu erzeugen.

Logischer Arbeitsablauf der Derivatisierung

Derivatization_Workflow start 2-Chinuclidincarbonsäure- ethylester amide 2-Chinuclidincarboxamide start->amide Amidkopplung alcohol (Chinuclidin-2-yl)methanol start->alcohol Reduktion ether 2-(Alkoxymethyl)chinuclidine alcohol->ether O-Alkylierung ester_deriv Ester-Derivate alcohol->ester_deriv Veresterung

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von 2-Chinuclidincarbonsäureethylester.

Teil 1: Syntheseprotokolle

Protokoll 1: Amidkopplung über Carbonsäureaktivierung

Diese Methode beinhaltet die Hydrolyse des Ethylesters zur entsprechenden Carbonsäure, gefolgt von einer Amidkopplung mit einem Amin.

Schritt 1: Hydrolyse von 2-Chinuclidincarbonsäureethylester

  • Lösen Sie 2-Chinuclidincarbonsäureethylester (1 Äquiv.) in einem Gemisch aus Ethanol und Wasser (1:1).

  • Fügen Sie Lithiumhydroxid (1,5 Äquiv.) hinzu und rühren Sie die Mischung bei Raumtemperatur für 4-6 Stunden.

  • Überwachen Sie die Reaktion mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion neutralisieren Sie die Mischung mit 1 M Salzsäure auf pH 6-7.

  • Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Dichlormethan).

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck, um die 2-Chinuclidincarbonsäure zu erhalten.

Schritt 2: Amidkopplung

  • Lösen Sie die 2-Chinuclidincarbonsäure (1 Äquiv.) in einem aprotischen Lösungsmittel wie N,N-Dimethylformamid (DMF).[5]

  • Fügen Sie 1-Hydroxybenzotriazol (HOBt) (1,2 Äquiv.) und 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) (1,2 Äquiv.) hinzu.[3]

  • Rühren Sie die Mischung bei Raumtemperatur für 15 Minuten.

  • Fügen Sie das gewünschte primäre oder sekundäre Amin (1,1 Äquiv.) und eine Base wie N,N-Diisopropylethylamin (DIPEA) (2 Äquiv.) hinzu.[6]

  • Rühren Sie die Reaktion bei Raumtemperatur für 12-24 Stunden.

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit Wasser und extrahieren Sie das Produkt mit Ethylacetat.

  • Waschen Sie die organische Phase mit gesättigter Natriumbicarbonatlösung und anschließend mit Sole.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.

Protokoll 2: Reduktion von 2-Chinuclidincarbonsäureethylester zu (Chinuclidin-2-yl)methanol

Die Reduktion des Esters zu einem primären Alkohol wird effizient mit Lithiumaluminiumhydrid (LiAlH₄) durchgeführt.[7]

  • Geben Sie eine Suspension von LiAlH₄ (1,5 Äquiv.) in trockenem Tetrahydrofuran (THF) unter einer inerten Atmosphäre (z. B. Argon oder Stickstoff) in einen trockenen Rundkolben.[7]

  • Kühlen Sie die Suspension auf 0 °C in einem Eisbad.

  • Fügen Sie langsam eine Lösung von 2-Chinuclidincarbonsäureethylester (1 Äquiv.) in trockenem THF zu der LiAlH₄-Suspension.

  • Lassen Sie die Reaktionsmischung langsam auf Raumtemperatur erwärmen und rühren Sie für 12-16 Stunden.

  • Kühlen Sie die Reaktion erneut auf 0 °C und löschen Sie das überschüssige LiAlH₄ vorsichtig durch tropfenweise Zugabe von Wasser, gefolgt von 15%iger Natronlauge und erneut Wasser (Fieser-Aufarbeitung).[4]

  • Filtrieren Sie den resultierenden weißen Niederschlag (Aluminiumsalze) ab und waschen Sie ihn gründlich mit THF.

  • Entfernen Sie das Lösungsmittel aus dem Filtrat unter reduziertem Druck, um das rohe (Chinuclidin-2-yl)methanol zu erhalten.

  • Reinigen Sie das Produkt bei Bedarf durch Säulenchromatographie oder Destillation.

Protokoll 3: O-Alkylierung von (Chinuclidin-2-yl)methanol

Die O-Alkylierung des Alkohols mit Alkylhalogeniden in Gegenwart einer Base führt zur Bildung von Ethern.

  • Lösen Sie (Chinuclidin-2-yl)methanol (1 Äquiv.) in einem aprotischen Lösungsmittel wie trockenem DMF.

  • Fügen Sie eine starke Base wie Natriumhydrid (NaH) (1,2 Äquiv., 60%ige Dispersion in Mineralöl) portionsweise bei 0 °C hinzu.

  • Rühren Sie die Mischung bei 0 °C für 30 Minuten, um das Alkoholat zu bilden.

  • Fügen Sie das entsprechende Alkylhalogenid (z. B. Iodmethan, Benzylbromid) (1,1 Äquiv.) hinzu.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden.

  • Löschen Sie die Reaktion vorsichtig durch Zugabe von Wasser.

  • Extrahieren Sie das Produkt mit Ethylacetat.

  • Waschen Sie die organische Phase mit Wasser und Sole.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Protokoll 4: Veresterung von (Chinuclidin-2-yl)methanol

Die Fischer-Veresterung mit Carbonsäuren in Gegenwart eines sauren Katalysators ergibt die entsprechenden Ester.

  • Lösen Sie (Chinuclidin-2-yl)methanol (1 Äquiv.) und die gewünschte Carbonsäure (1,2 Äquiv.) in einem Überschuss des entsprechenden Alkohols oder einem inerten Lösungsmittel wie Toluol.

  • Fügen Sie eine katalytische Menge einer starken Säure wie Schwefelsäure oder p-Toluolsulfonsäure hinzu.

  • Erhitzen Sie die Mischung unter Rückfluss, idealerweise unter Verwendung eines Dean-Stark-Apparates, um das entstehende Wasser zu entfernen und das Gleichgewicht in Richtung der Produkte zu verschieben.

  • Überwachen Sie den Fortschritt der Reaktion mittels DC.

  • Nach Abschluss der Reaktion kühlen Sie die Mischung ab und neutralisieren Sie die Säure mit einer gesättigten Natriumbicarbonatlösung.

  • Extrahieren Sie das Produkt mit einem organischen Lösungsmittel.

  • Waschen Sie die organische Phase mit Wasser und Sole.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Teil 2: Protokolle für das biologische Screening

Protokoll 5: Antimikrobielles Screening – Bestimmung der minimalen Hemmkonzentration (MHK)

Die MHK ist die niedrigste Konzentration eines antimikrobiellen Wirkstoffs, die das sichtbare Wachstum eines Mikroorganismus hemmt.[8]

Arbeitsablauf des antimikrobiellen Screenings

Antimicrobial_Screening_Workflow prep_inoculum Vorbereitung des Inokulums serial_dilution Serielle Verdünnung der Verbindungen prep_inoculum->serial_dilution inoculation Inokulation der Platten serial_dilution->inoculation incubation Inkubation inoculation->incubation read_results Ablesen der Ergebnisse (MHK) incubation->read_results

Sources

Application Notes & Protocols: The Strategic Use of Ethyl 2-Quinuclidinecarboxylate in Medicinal Chemistry Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinuclidine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The quinuclidine nucleus, chemically known as 1-azabicyclo[2.2.2]octane, is a quintessential example of such a scaffold.[1][2] Its defining features—a rigid, three-dimensional conformation and a basic nitrogen atom—make it an invaluable building block for drug design.[1][3] The rigidity of the quinuclidine core reduces the entropic penalty upon binding to a receptor, while the strategically positioned nitrogen atom (pKa of the conjugate acid is ~11.0) can form potent ionic interactions with biological targets.[1]

This guide focuses on a key derivative, ethyl 2-quinuclidinecarboxylate , a versatile starting material that provides medicinal chemists with a robust handle for structural modification and lead optimization. Its ester functionality at the C2 position serves as a gateway for introducing a wide array of chemical diversity, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.

Physicochemical Properties of the Quinuclidine Core

A foundational understanding of the parent scaffold's properties is essential for predicting the behavior of its derivatives.

PropertyValueReference
Molecular Formula C₇H₁₃N[1]
Molar Mass 111.18 g/mol [1]
pKa (conjugate acid) ~11.0[1]
LogP 1.44[1]
Melting Point 156-159 °C[1]
Solubility Soluble in water and organic solvents[1]

The Role of Ethyl 2-Quinuclidinecarboxylate in the Lead Optimization Cycle

Lead optimization is an iterative process aimed at enhancing the potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a promising lead compound.[4][5] Ethyl 2-quinuclidinecarboxylate is an ideal tool for this process, allowing chemists to execute the "Design-Synthesize-Test-Analyze" cycle efficiently.

The general workflow involves designing new analogs by modifying the C2-ester, synthesizing these compounds, testing their biological activity and properties, and analyzing the data to inform the next design cycle.[6]

Lead_Optimization_Cycle Design Design Analogs (Target: Improve Potency, ADMET) Synthesize Synthesize Derivatives (via Ethyl 2-Quinuclidinecarboxylate) Design->Synthesize New Structures Test Test In Vitro & In Vivo (Potency, Selectivity, PK/PD) Synthesize->Test Novel Compounds Analyze Analyze SAR Data (Identify Key Interactions) Test->Analyze Biological Data Analyze->Design Design Hypothesis

Caption: The iterative lead optimization cycle in drug discovery.

Core Synthetic Protocols for Derivative Synthesis

The ester group of ethyl 2-quinuclidinecarboxylate is a versatile chemical handle. The following protocols detail three fundamental transformations crucial for building a library of analogs for SAR studies.

Protocol 1: Amide Bond Formation via Amidation

Rationale: Converting the C2-ester to an amide is one of the most powerful strategies for exploring chemical space. Amides are generally more stable to hydrolysis than esters and the N-substituent provides a vector for introducing a vast array of functional groups to probe for new interactions with the target protein.

Step-by-Step Methodology:

  • Saponification (Ester to Carboxylic Acid):

    • Dissolve ethyl 2-quinuclidinecarboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.

    • Add sodium hydroxide (1.5 eq) and stir the mixture at 60 °C for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution to pH ~6 with 1M HCl. The product, 2-quinuclidinecarboxylic acid, can often be isolated by filtration or extraction.

  • Amide Coupling (Acid to Amide):

    • Dissolve 2-quinuclidinecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

    • Add a coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base, such as DIPEA (2.0 eq).

    • Stir for 15 minutes at room temperature to form the activated ester.

    • Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

    • Stir at room temperature for 4-12 hours until the reaction is complete (monitor by LC-MS).

    • Perform an aqueous workup, typically washing with a mild acid (e.g., sat. NH₄Cl), a mild base (e.g., sat. NaHCO₃), and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield the desired amide derivative.

Amide_Formation Start Ethyl 2-Quinuclidine- carboxylate Intermediate 2-Quinuclidine- carboxylic Acid Start->Intermediate Saponification Product 2-Quinuclidinecarboxamide Derivative Intermediate->Product Amide Coupling Reagents1 1. NaOH, EtOH/H₂O 2. HCl (aq) Reagents1->Start Reagents2 R₁R₂NH, HATU, DIPEA Reagents2->Intermediate

Caption: Workflow for amide derivative synthesis.

Protocol 2: Reduction to 2-(Hydroxymethyl)quinuclidine

Rationale: Reducing the ester to a primary alcohol provides a different, yet equally valuable, intermediate. The resulting alcohol can be used to form ethers, esters with different acids, or can be oxidized to the corresponding aldehyde for further chemistry. This modification alters the hydrogen bonding capability and polarity at the C2 position.

Step-by-Step Methodology:

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF.

  • Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of ethyl 2-quinuclidinecarboxylate (1.0 eq) in anhydrous THF dropwise via an addition funnel. Caution: The reaction is highly exothermic.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching (Fieser Workup):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add X mL of water, where X is the mass of LiAlH₄ used in grams.

    • Add X mL of 15% aqueous NaOH.

    • Add 3X mL of water.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Isolation: Filter the solid through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude 2-(hydroxymethyl)quinuclidine is often pure enough for the next step, but can be further purified by chromatography if necessary.

Ester_Reduction Start Ethyl 2-Quinuclidine- carboxylate Product 2-(Hydroxymethyl)- quinuclidine Start->Product Reduction Reagents 1. LiAlH₄, THF 2. Fieser Workup Reagents->Start

Caption: Workflow for the reduction of the ester to the primary alcohol.

Application in Structure-Activity Relationship (SAR) Studies

The derivatives synthesized from ethyl 2-quinuclidinecarboxylate are systematically evaluated to build a comprehensive SAR profile. This process helps identify which structural features are essential for biological activity and which can be modified to improve drug-like properties.[7]

Case Study Example: Optimization of Muscarinic Agonists

The quinuclidine scaffold is a well-known component of muscarinic receptor ligands. For instance, cevimeline, which contains a related quinuclidine core, is used to treat dry mouth. In the optimization of novel muscarinic agonists for conditions like Alzheimer's disease, the ester or a bioisosteric replacement is a key point of modification.[8]

An SAR campaign might involve synthesizing a series of amides from 2-quinuclidinecarboxylic acid and testing their binding affinity and functional activity at muscarinic M₁/M₄ receptors.

Illustrative SAR Table:

CompoundR Group (in Amide)M₁ Receptor Affinity (Ki, nM)M₁ Functional Activity (EC₅₀, nM)
Lead-1 -H150350
Cpd-2 -CH₃125300
Cpd-3 -CH₂Ph5095
Cpd-4 -Ph85180
Cpd-5 -Ph-4-F4580
Cpd-6 -(CH₂)₂-imidazole2540

Analysis of SAR Data:

  • Observation: Replacing the primary amide proton with small alkyl groups (Cpd-2) has a minimal effect.

  • Hypothesis: Introducing an aromatic ring (Cpd-3, Cpd-4) significantly improves both affinity and potency, suggesting a hydrophobic binding pocket. The benzyl spacer in Cpd-3 appears optimal.

  • Further Optimization: Adding an electron-withdrawing fluorine to the phenyl ring (Cpd-5) maintains or slightly improves activity, suggesting this position is tolerant to substitution.

  • Key Insight: Introducing a hydrogen-bond acceptor/donor and potentially a basic group like imidazole (Cpd-6) leads to a significant jump in activity, indicating a key interaction with a specific residue in the receptor binding site.[7]

This systematic approach allows researchers to map the target's binding pocket and rationally design more potent and selective compounds.[9]

Conclusion

Ethyl 2-quinuclidinecarboxylate is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its stable and rigid core, combined with the versatile ester functionality at the C2 position, provides an ideal starting point for lead optimization campaigns. The ability to readily generate diverse libraries of amides, alcohols, and other derivatives enables a thorough exploration of structure-activity relationships, ultimately paving the way for the development of safer and more effective medicines. The protocols and strategies outlined in this guide provide a robust framework for leveraging this powerful building block in modern drug discovery.

References

  • Exploring the Versatility of Quinuclidine Derivatives in Chemical Synthesis. (n.d.). Google Cloud.
  • The Quinuclidine Scaffold: A Privileged Core in Modern Medicinal Chemistry - Benchchem. (n.d.). BenchChem.
  • The Quinuclidine Scaffold: A Versatile Platform for the Discovery of Novel Therapeutic Agents - Benchchem. (n.d.). BenchChem.
  • Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. (2002). PubMed.
  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. (2022). PubMed Central.
  • Further developments in research on the chemistry and pharmacology of synthetic quinuclidine derivatives. (1983). PubMed.
  • Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors. (2005). PubMed.
  • Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. (1991). PubMed.
  • Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine derivatives. (1969). PubMed.
  • Quinuclidine. (n.d.). Wikipedia.
  • Ethyl quinuclidine-4-carboxylate | 22766-68-3 | Benchchem. (n.d.). BenchChem.
  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (2021). PubMed.
  • A SIMPLE TWO-STEP SYNTHESIS OF ETHYL 2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXYLATE. (n.d.). ResearchGate.
  • Chapter 6:Quinolines: Privileged Scaffolds in Medicinal Chemistry. (2018). ResearchGate.
  • Lead Optimization in Drug Discovery. (n.d.). Danaher Life Sciences.
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). PubMed Central.
  • Lead Optimization. (n.d.). SpiroChem.
  • Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: Preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. (2019). ResearchGate.
  • lead optimization in drug discovery. (2023). YouTube.
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed.
  • Integrated lead optimisation: from compound to clinic | Drug discovery CRO. (n.d.). Nuvisan.
  • Ethyl quinuclidine-3-carboxylate | C10H17NO2 | CID 5152616. (n.d.). PubChem.
  • Discovery and Optimization of Lead Compounds for Therapeutic Intervention: Advancing Towards Effective Treatments for Targeted Disease. (2023). Hilaris Publisher.
  • Structure Activity Relationships. (2005). Drug Design Org.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Quinuclidinecarboxylic acid, ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 2-Quinuclidinecarboxylic acid, ethyl ester. This resource is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we address common challenges encountered during the synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.

Overview of the Synthetic Strategy

The quinuclidine core is a vital bicyclic scaffold found in many biologically active compounds. Its synthesis can be challenging due to the strained ring system. A robust and common approach involves the intramolecular Dieckmann condensation of a suitably substituted piperidine precursor. This guide will focus on a multi-step synthesis beginning with ethyl piperidine-4-carboxylate, as it provides several stages for optimization and troubleshooting.

Diagram 1: Overall Synthetic Workflow

G A Ethyl piperidine-4-carboxylate (Starting Material) B Step 1: N-Alkylation (with Ethyl Bromoacetate) A->B Introduction of second ester arm C Diethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4,4-dicarboxylate (Diester Intermediate) B->C Introduction of second ester arm D Step 2: Intramolecular Dieckmann Condensation C->D Base-mediated ring formation E Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (β-keto ester) D->E Base-mediated ring formation F Step 3: Hydrolysis & Decarboxylation E->F Removal of keto group G This compound (Final Product) F->G Removal of keto group

Caption: High-level overview of the synthetic pathway.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific experimental failures and provides actionable solutions based on mechanistic principles.

Issue 1: Low Yield in N-Alkylation (Step 1)

Q: I am observing a low yield and multiple spots on my TLC after the N-alkylation of ethyl piperidine-4-carboxylate with ethyl bromoacetate. What is happening?

A: Low yields in this step typically stem from three main issues: incomplete reaction, over-alkylation (quaternization), or side reactions due to the choice of base.

  • Causality: The secondary amine of the piperidine is the nucleophile. For it to react effectively with ethyl bromoacetate, a base is required to scavenge the HBr formed. A weak base may not drive the reaction to completion, while an overly strong base or excess alkylating agent can lead to the formation of a quaternary ammonium salt, which is a common side product.

  • Troubleshooting Steps:

    • Choice of Base: Use a non-nucleophilic, hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are sufficient to neutralize the acid byproduct without competing as nucleophiles. An inorganic base like potassium carbonate (K₂CO₃) is also a good choice, as it is easily filtered off.

    • Stoichiometry: Use a slight excess of the amine relative to the ethyl bromoacetate (e.g., 1.1 equivalents of amine) to ensure the complete consumption of the alkylating agent and minimize the risk of quaternization.

    • Solvent and Temperature: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal. Running the reaction at a slightly elevated temperature (e.g., 50-60 °C) can improve the reaction rate, but monitor carefully by TLC to avoid side product formation.

    • Work-up: A standard aqueous work-up can remove the ammonium salt byproduct. Wash the organic layer with water or a mild brine solution to remove the salt.

Issue 2: Failure or Low Yield in Dieckmann Condensation (Step 2)

Q: My Dieckmann condensation is either not proceeding or giving a very low yield of the desired β-keto ester. How can I optimize this critical step?

A: The Dieckmann condensation is an intramolecular Claisen condensation that is highly sensitive to reaction conditions, particularly the choice of base and the complete exclusion of moisture.

  • Causality: The reaction requires a strong, non-nucleophilic base to deprotonate the α-carbon of one of the ester groups, generating an enolate. This enolate then attacks the carbonyl carbon of the other ester group intramolecularly to form the bicyclic ring. The presence of water or protic solvents will quench the enolate, halting the reaction. The base must be strong enough to generate the enolate, but if it's also a nucleophile (like sodium ethoxide), it can participate in side reactions like transesterification.

Diagram 2: Simplified Dieckmann Condensation Mechanism

G cluster_0 Key Mechanistic Steps A Diester Intermediate B Enolate Formation (α-deprotonation by base) A->B + Base C Intramolecular Nucleophilic Attack B->C D Tetrahedral Intermediate C->D E Ring Closure & Elimination of Ethoxide D->E - EtO⁻ F β-keto ester Product E->F

Caption: Key steps in the base-mediated ring formation.

  • Troubleshooting & Optimization Protocol:

    • Ensure Anhydrous Conditions: This is the most critical factor.

      • Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or argon.

      • Use freshly distilled, anhydrous solvents. Toluene or THF are excellent choices.

      • Handle hygroscopic reagents like sodium hydride (NaH) in a glovebox or under a positive pressure of inert gas.

    • Choice of Base: Sodium hydride (NaH) is a superior choice over sodium ethoxide (NaOEt). NaH is a non-nucleophilic base that irreversibly deprotonates the ester, driving the reaction forward. NaOEt can establish an equilibrium, potentially leading to lower yields.

    • High Dilution Principle: To favor the intramolecular cyclization over intermolecular polymerization, the reaction should be run under high dilution conditions (e.g., concentration of 0.01-0.05 M). This is often achieved by the slow, dropwise addition of the diester substrate to a suspension of the base in the solvent.

    • Temperature Control: The initial deprotonation is often done at 0 °C or room temperature. The cyclization itself may require heating to reflux in toluene or THF to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC-MS.

Table 1: Optimization Parameters for Dieckmann Condensation

ParameterCondition 1 (Sub-optimal)Condition 2 (Optimized)Rationale
Base Sodium Ethoxide (NaOEt)Sodium Hydride (NaH, 60% in mineral oil)NaH is a stronger, non-nucleophilic base that avoids reversible reactions and transesterification.
Solvent EthanolAnhydrous Toluene or THFProtic solvents like ethanol will quench the enolate intermediate. Toluene/THF are aprotic and can be made rigorously dry.
Concentration 0.5 M0.05 M (via slow addition)High concentration favors intermolecular side reactions; high dilution favors the desired intramolecular cyclization.
Temperature Room Temperature only0 °C to RefluxInitial deprotonation is controlled at lower temperatures, while heating is often required to drive the cyclization to completion.
Issue 3: Difficulty with Purification

Q: I've completed the synthesis, but my final product is impure. What are the best methods for purification?

A: Purification challenges often arise from unreacted starting materials, side products, or residual reagents from the work-up.

  • Causality: The final product, an amino ester, is basic and can be sensitive. Residual acid or base from previous steps can complicate purification. Side products from the Dieckmann step may have similar polarities to the desired product.

  • Purification Strategy:

    • Acid-Base Extraction: Before chromatography, an acid-base work-up can be highly effective.

      • Dissolve the crude product in a nonpolar organic solvent (e.g., ethyl acetate).

      • Extract with a dilute acid (e.g., 1M HCl). The basic quinuclidine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

      • Separate the layers, then basify the aqueous layer with a base like NaOH or K₂CO₃ to a pH > 10.

      • Re-extract the free-based product back into an organic solvent.

      • Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Column Chromatography: If impurities persist, silica gel chromatography is effective.

      • Eluent System: A gradient system of dichloromethane (DCM) and methanol (MeOH) is a good starting point (e.g., 100% DCM to 95:5 DCM:MeOH). Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent the basic product from streaking on the acidic silica gel.

    • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for large-scale purification.

Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes to the quinuclidine core? Yes, several other methods exist. One notable alternative is the radical cyclization of 1,7-dienes to form a piperidine intermediate, which is then further cyclized to the quinuclidine skeleton. Another approach involves the catalytic hydrogenation of a pyridine-containing precursor, followed by intramolecular cyclization. The choice of route often depends on the desired substitution pattern and the availability of starting materials.

Q2: What analytical techniques are essential for characterizing the final product? A combination of techniques is necessary for unambiguous structure confirmation and purity assessment:

  • ¹H and ¹³C NMR: Provides detailed structural information about the carbon-hydrogen framework.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Identifies key functional groups, such as the ester carbonyl (C=O) stretch, typically around 1730 cm⁻¹.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Q3: What are the critical safety precautions for this synthesis?

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. It must be handled under an inert atmosphere (nitrogen or argon) and away from any moisture. Quench any residual NaH carefully by the slow addition of isopropanol or ethanol at a low temperature before aqueous work-up.

  • Solvents: Use all organic solvents in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

Experimental Protocols

Protocol 1: Optimized Dieckmann Condensation and Decarboxylation

This protocol assumes the successful synthesis of the diester intermediate.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel.

  • Reagent Preparation: In the flask, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous toluene (to achieve a final substrate concentration of ~0.05 M).

  • Substrate Addition: Dissolve the diester intermediate (1.0 equivalent) in a minimal amount of anhydrous toluene and add it to the dropping funnel.

  • Reaction: Add the diester solution dropwise to the stirred NaH suspension over 1-2 hours at room temperature.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C for toluene) and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Quenching: Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by water.

  • Work-up: Transfer the mixture to a separatory funnel, add more water, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-keto ester.

  • Hydrolysis & Decarboxylation: To the crude β-keto ester, add a solution of 6M hydrochloric acid and heat to reflux for 4-8 hours. This hydrolyzes the β-keto ester and promotes decarboxylation.

  • Final Isolation: Cool the reaction mixture, basify with solid NaOH or a concentrated NaOH solution to pH > 10, and extract the final product with dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude this compound. Purify as described in the troubleshooting section.

Diagram 3: Troubleshooting Logic for Low Yield

G Start Low Yield Detected Check_TLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->Check_TLC Problem1 Problem: Unreacted Starting Material Check_TLC->Problem1 Problem2 Problem: Multiple Unknown Spots Check_TLC->Problem2 Problem3 Problem: Streaking / Baseline Material Check_TLC->Problem3 Solution1a Solution: - Increase reaction time/temp - Check reagent activity (e.g., NaH) - Ensure anhydrous conditions Problem1->Solution1a Solution2a Solution: - Check for moisture contamination - Lower concentration (high dilution) - Re-evaluate base/solvent choice Problem2->Solution2a Solution3a Solution: - Product may be salt form; perform acid/base workup - Use buffered or base-deactivated silica for chromatography Problem3->Solution3a

Caption: A decision tree for diagnosing low-yield issues.

References

  • Hunt, T. A., Parsons, A. F., & Pratt, R. (2006). A diastereoselective radical cyclization approach to substituted quinuclidines. The Journal of Organic Chemistry, 71(9), 3656–3659. [Link]

  • Wikipedia contributors. (2023, November 26). Dieckmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Entry to Tricyclic and Tetracyclic Quinuclidine Derivatives by Cycloaddition and Ring Transformation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of pyridine-4-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H17NO2). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • The Synthesis of Ethyl 5-Vinyl-2-Quinuclidine Carboxylate. (n.d.). Retrieved from [Link]

  • Ukraineț, I. V., & Gorohova, O. V. (n.d.). A SIMPLE TWO-STEP SYNTHESIS OF ETHYL 2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXYLATE. Retrieved from [Link]

  • Google Patents. (n.d.). US4459409A - Process for the preparation of 2,3-quinolinedicarboxylic acids.
  • Google Patents. (n.d.). CN104945308B - The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical synthesis of S-quinuclidine-2-carboxylic acid and its enantiomer. Retrieved from [Link]

  • Beilstein Journals. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]

  • Semantic Scholar. (1984, February 1). Reactions of quinuclidine compounds involving opening of the bicyclic system (review). Retrieved from [Link]

  • ResearchGate. (n.d.). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4521595A - Process for the purification of esters.
  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • NIST. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • PubMed. (2022, November 29). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Retrieved from [Link]

  • Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
  • PubMed. (1962, November).

Technical Support Center: Purification of Ethyl 2-Quinuclidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 2-quinuclidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. The information herein is structured in a question-and-answer format to directly address practical issues in the laboratory.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude ethyl 2-quinuclidinecarboxylate?

A1: The three primary purification techniques suitable for ethyl 2-quinuclidinecarboxylate are:

  • Vacuum Distillation: Ideal for separating the product from non-volatile impurities and residual high-boiling solvents. Due to the relatively high boiling point of the ester, distillation should be performed under reduced pressure to prevent thermal decomposition.

  • Column Chromatography: Effective for separating the target compound from structurally similar impurities. Given the basic nature of the quinuclidine nitrogen, careful selection of the stationary and mobile phases is crucial to achieve good separation and avoid tailing.

  • Recrystallization as a Salt: This is a powerful technique for achieving high purity. The basic nitrogen of the quinuclidine ring readily forms salts (e.g., hydrochloride) which are often crystalline and can be purified by recrystallization from appropriate solvents.

Q2: What are the likely impurities I might encounter in my crude ethyl 2-quinuclidinecarboxylate?

A2: Impurities largely depend on the synthetic route, but for a typical Fischer-Speier esterification of quinuclidine-2-carboxylic acid with ethanol, you can expect:

  • Unreacted Quinuclidine-2-carboxylic Acid: The starting carboxylic acid may be present if the esterification reaction did not go to completion.

  • Residual Ethanol: The alcohol used as a reactant and often as a solvent.

  • Acid Catalyst: If a mineral acid like sulfuric acid was used, it needs to be neutralized and removed.

  • Byproducts of Side Reactions: At elevated temperatures, side reactions such as dehydration or polymerization of starting materials or products can occur.

  • Water: A byproduct of the esterification reaction.

Q3: How can I assess the purity of my ethyl 2-quinuclidinecarboxylate?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the presence of volatile impurities and confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities. The proton NMR spectrum of pure ethyl 2-quinuclidinecarboxylate will show characteristic signals for the ethyl group and the protons on the quinuclidine ring.

  • Thin Layer Chromatography (TLC): A quick and convenient way to monitor the progress of a purification process and to determine the appropriate solvent system for column chromatography.

II. Troubleshooting Guides

A. Vacuum Distillation

Q: I am attempting vacuum distillation, but my product seems to be decomposing, leading to a low yield and discolored distillate. What could be the cause and how can I fix it?

A: Thermal decomposition is a common issue when distilling compounds with high boiling points, even under vacuum. Here's a troubleshooting workflow:

  • Problem: The boiling point of your compound is likely still too high at the current vacuum level, causing thermal degradation. A related compound, ethyl 4-quinuclidinecarboxylate, has a boiling point of 233.4°C at atmospheric pressure, suggesting a high boiling point for the 2-substituted isomer as well.[1]

  • Solution Workflow:

    • Improve Vacuum: Ensure your vacuum system is operating efficiently. Check for leaks in all connections. A lower pressure will significantly reduce the boiling point.

    • Use a Short Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.

    • Precise Temperature Control: Use a well-controlled heating mantle and monitor the vapor temperature closely. Avoid overheating the distillation flask.

    • Consider a Milder Purification Technique: If decomposition persists, vacuum distillation may not be suitable for your compound's stability. Consider column chromatography or recrystallization as a salt.

Experimental Protocol: Vacuum Distillation of Ethyl 2-Quinuclidinecarboxylate

  • Preparation:

    • Ensure the crude ethyl 2-quinuclidinecarboxylate is free from acidic impurities by washing with a mild base (e.g., saturated sodium bicarbonate solution), followed by drying over an anhydrous salt (e.g., magnesium sulfate).

    • Assemble a short path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation:

    • Add the crude ester and a magnetic stir bar to the distillation flask.

    • Slowly apply vacuum and begin heating the flask gently with a heating mantle.

  • Collection:

    • Collect the purified ester in a pre-weighed receiving flask.

    • Allow the apparatus to cool completely before releasing the vacuum.

Caption: Workflow for Vacuum Distillation.

B. Column Chromatography

Q: My ethyl 2-quinuclidinecarboxylate is tailing significantly on the silica gel column, leading to poor separation. What is causing this and how can I improve my chromatographic purification?

A: The basic nitrogen atom in the quinuclidine ring interacts strongly with the acidic silanol groups on the surface of silica gel, causing tailing.

  • Problem: Strong interaction between the basic analyte and acidic stationary phase.

  • Solution Workflow:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, into your eluent system. This will compete with your compound for the acidic sites on the silica, reducing tailing.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

    • Optimize the Solvent System: A more polar solvent system can help to reduce the interaction between your compound and the silica gel. A common solvent system for quinuclidine derivatives is a gradient of chloroform, methanol, and ammonia.[3] For a less polar ester, a starting point could be a mixture of hexane and ethyl acetate with a small amount of triethylamine.

Experimental Protocol: Flash Column Chromatography of Ethyl 2-Quinuclidinecarboxylate

  • Preparation:

    • Choose an appropriate column size based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Loading:

    • Dissolve the crude ester in a minimal amount of the initial eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Start with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate + 0.5% triethylamine).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified ethyl 2-quinuclidinecarboxylate.

Caption: Troubleshooting Tailing in Column Chromatography.

C. Recrystallization as a Salt

Q: I've formed the hydrochloride salt of my ester, but it oils out during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.

  • Problem: The solubility of the salt changes too rapidly with a small change in temperature, or the solvent is not appropriate.

  • Solution Workflow:

    • Use a Larger Volume of Solvent: This will keep the solute dissolved at a slightly lower temperature.

    • Cool the Solution Slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Slow cooling promotes the formation of well-ordered crystals.

    • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. This can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled solution can induce crystallization.

    • Change the Solvent System: Experiment with different solvent or solvent mixtures. For amine hydrochlorides, polar protic solvents like ethanol or isopropanol, or mixtures with less polar co-solvents, are often effective.

Experimental Protocol: Recrystallization of Ethyl 2-Quinuclidinecarboxylate Hydrochloride

  • Salt Formation:

    • Dissolve the crude ethyl 2-quinuclidinecarboxylate in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

    • Collect the crude hydrochloride salt by filtration.

  • Recrystallization:

    • Dissolve the crude salt in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and ethyl acetate).

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

III. Purity Assessment Data

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and complex multiplets for the protons on the quinuclidine ring. The chemical shifts will be influenced by the solvent used.[4]
¹³C NMR A carbonyl signal for the ester around 170-175 ppm, a signal for the O-CH₂ of the ethyl group around 60 ppm, and a signal for the CH₃ of the ethyl group around 14 ppm. Several signals will be present for the carbons of the quinuclidine ring.
GC-MS A molecular ion peak corresponding to the molecular weight of the free base (C₁₀H₁₇NO₂), which is 183.25 g/mol .[5][6] The fragmentation pattern would show characteristic losses of the ethoxy group and fragments of the quinuclidine ring.

IV. References

  • Process for preparing quinuclidine enantiomers. (n.d.). Google Patents. Retrieved January 18, 2026, from

  • QUINUCLIDINE ESTERS PROCESS AND INTERMEDIATES FOR THEIR PREPARATION AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM. (n.d.). Google Patents. Retrieved January 18, 2026, from

  • PubChem. (n.d.). Ethyl quinuclidine-3-carboxylate. Retrieved January 18, 2026, from [Link]

  • Chemical shifts. (n.d.). Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). Ethyl quinuclidine-3-carboxylate hydrochloride. Retrieved January 18, 2026, from [Link]

  • University of Liverpool Repository. (n.d.). The Synthesis and Application of Functionalised Quinuclidines. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-pyridinecarboxylate. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). Ethyl quinoline-2-carboxylate. Retrieved January 18, 2026, from [Link]

  • American Chemical Society. (n.d.). Quinuclidine chemistry. 2. Synthesis and antiinflammatory properties of 2-substituted benzhydryl-3-quinuclidinols. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Table 1 . 1 H-NMR chemical shift assignments of compounds 1 and 2. Retrieved January 18, 2026, from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Quinuclidone. Retrieved January 18, 2026, from [Link]

  • Austin Publishing Group. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin J Anal Pharm Chem, 2(4), 1048.

  • YouTube. (2014, February 16). Esters 4. Organic Preparation & Purification of an Ester. [Video]. YouTube. [Link]

  • YouTube. (2013, September 9). Recrystallization. [Video]. YouTube. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 18, 2026, from [Link]

  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. [Video]. YouTube. [Link]

  • YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. [Video]. YouTube. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). Quinuclidinic esters and derivatives of phenoxycarboxylic acids, a process for the preparation thereof, and related pharmaceutic. Retrieved January 18, 2026, from

  • Sci-Hub. (n.d.). The synthesis of 5- and 6-substituted quinuclidine-3-carboxylic esters: intermediates for novel muscarinic ligands. Retrieved January 18, 2026, from [Link]

  • PubMed. (2012). Preparation of novel meta- and para-substituted N-benzyl protected quinuclidine esters and their resolution with butyrylcholinesterase. Retrieved January 18, 2026, from [Link]

  • PubMed. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). A practical synthesis of S-quinuclidine-2-carboxylic acid and its enantiomer. Retrieved January 18, 2026, from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (n.d.). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved January 18, 2026, from [Link]

  • NIST WebBook. (n.d.). Quinoline, 2-ethyl-. Retrieved January 18, 2026, from [Link]

  • SpectraBase. (n.d.). 1-Ethyl-2-methyl-quinolinium cation - Optional[13C NMR] - Chemical Shifts. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Byproduct Formation in 2-Quinuclidinecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-quinuclidinecarboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this valuable bicyclic scaffold. Our approach is rooted in mechanistic understanding and field-proven insights to ensure your synthesis is both successful and reproducible.

Introduction: The Synthetic Challenge

The quinuclidine nucleus is a key structural motif in numerous pharmaceuticals due to its rigid conformation and basic nitrogen atom. The synthesis of 2-quinuclidinecarboxylate, a versatile intermediate, often relies on the intramolecular cyclization of a substituted piperidine precursor. A common and effective method is the base-mediated intramolecular cyclization. While robust, this transformation is not without its pitfalls, and the formation of byproducts can significantly impact yield and purity. This guide will address the most frequently encountered issues in a question-and-answer format, providing both diagnostic and corrective protocols.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Incomplete Cyclization - Significant Amount of Starting Material Recovered

Question: I am attempting the synthesis of ethyl 2-quinuclidinecarboxylate via an intramolecular cyclization of a haloalkyl-substituted piperidine-2-carboxylate, but I am observing a large amount of unreacted starting material. What are the likely causes and how can I drive the reaction to completion?

Answer:

Incomplete cyclization is a common hurdle and typically points to issues with the reaction conditions, particularly the base, solvent, and temperature. The intramolecular cyclization to form the quinuclidine ring is an SN2 reaction, and its efficiency is highly dependent on several factors.

Causality and Experimental Choices:

  • Base Strength and Stoichiometry: A sufficiently strong, non-nucleophilic base is crucial to deprotonate the alpha-carbon of the ester, forming the nucleophilic enolate that initiates the cyclization. Insufficient base will result in incomplete enolate formation. The choice of base is critical; for instance, using a hindered base like Lithium Diisopropylamide (LDA) is common. It is important to use at least a full equivalent of the base.

  • Solvent and Temperature: The solvent must be anhydrous and capable of solubilizing the reactants at the reaction temperature. Tetrahydrofuran (THF) is a common choice. The reaction is often performed at low temperatures (e.g., -78 °C to room temperature) to control the reactivity of the strong base and minimize side reactions. However, if the reaction is sluggish, a gradual increase in temperature might be necessary.

  • Purity of Reagents and Starting Materials: The presence of moisture or protic impurities in the solvent or starting material will quench the strong base, leading to incomplete reaction. Ensure all reagents and glassware are scrupulously dried.

Troubleshooting Protocol:

  • Verify Base Activity: Ensure your LDA or other strong base is fresh and has been properly stored. It's advisable to titrate the LDA solution before use to determine its exact molarity.

  • Optimize Base Equivalents: Increase the equivalents of the base incrementally, for example, from 1.1 to 1.5 equivalents, and monitor the reaction progress by TLC or LC-MS.

  • Temperature Gradient: After the initial low-temperature addition of the base, allow the reaction to warm slowly to room temperature and stir for an extended period (e.g., 12-24 hours).

  • Solvent Purity: Use freshly distilled, anhydrous solvent. Dry all glassware in an oven and cool under a stream of dry nitrogen or argon before use.

ParameterStandard ConditionOptimization Strategy
Base 1.1 eq. LDAIncrease to 1.3-1.5 eq.
Temperature -78 °C to RTGradual warming, extended reaction time at RT
Solvent Anhydrous THFUse freshly distilled solvent from a drying agent

Experimental Workflow for Optimizing Cyclization:

Caption: Troubleshooting workflow for incomplete cyclization.

Issue 2: Formation of an Elimination Byproduct

Question: My reaction is producing a significant amount of a byproduct that appears to be the result of an elimination reaction. How can I suppress this side reaction?

Answer:

Elimination (E2) is a common competing pathway to intramolecular substitution (SN2), especially when using a strong, sterically hindered base like LDA. The base can abstract a proton from the carbon bearing the leaving group, leading to the formation of a double bond.

Causality and Experimental Choices:

  • Base Choice: While strong, hindered bases are used to favor enolate formation over nucleophilic attack on the ester, they are also effective at promoting elimination reactions.

  • Temperature: Higher reaction temperatures can favor elimination over substitution.

  • Leaving Group: The nature of the leaving group can influence the SN2/E2 ratio. Better leaving groups can sometimes favor substitution.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Perform the reaction at the lowest practical temperature to favor the SN2 pathway. Maintain the reaction at -78 °C for a longer period before allowing it to slowly warm.

  • Alternative Base: Consider using a different base. While LDA is common, other strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) or potassium tert-butoxide in aprotic solvents might offer different selectivity.[1]

  • Change the Leaving Group: If possible, consider using a different leaving group on the alkyl chain. For example, switching from a bromide to an iodide might enhance the rate of the desired SN2 reaction.

Reaction Pathway Diagram:

G Starting Material Starting Material Enolate Intermediate Enolate Intermediate Starting Material->Enolate Intermediate + Strong Base Desired Product (SN2) Desired Product (SN2) Enolate Intermediate->Desired Product (SN2) Intramolecular Substitution Elimination Byproduct (E2) Elimination Byproduct (E2) Enolate Intermediate->Elimination Byproduct (E2) Intramolecular Elimination

Caption: Competing SN2 and E2 pathways in the cyclization.

Issue 3: Hydrolysis of the Ester Functionality

Question: I am observing the formation of the corresponding carboxylic acid of my target molecule, indicating hydrolysis of the ethyl ester. What is causing this and how can I prevent it?

Answer:

Ester hydrolysis can occur during the reaction workup or purification if conditions are not carefully controlled.

Causality and Experimental Choices:

  • Aqueous Workup: The use of acidic or basic aqueous solutions during workup can lead to ester hydrolysis, especially if the product is exposed to these conditions for an extended period.

  • Purification: Chromatography on silica gel, which is acidic, can sometimes cause hydrolysis of sensitive esters.

Troubleshooting Protocol:

  • Neutral Workup: Quench the reaction with a saturated aqueous solution of a neutral salt like ammonium chloride (for LDA reactions) or sodium bicarbonate. Avoid strong acids or bases during the extraction process.

  • Minimize Contact Time: Perform the aqueous workup and extractions quickly and at low temperatures to minimize the time the ester is in contact with water.

  • Neutralize Silica Gel: If purification by silica gel chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent.

  • Alternative Purification: If the product is sufficiently volatile, distillation under reduced pressure can be an alternative to chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I use a different ester, for example, a methyl or tert-butyl ester, for this synthesis?

A1: Yes, other esters can be used, but the choice can influence the reaction. A methyl ester will behave similarly to an ethyl ester. A tert-butyl ester is more sterically hindered and can be advantageous in some cases to prevent intermolecular side reactions. However, it may also be more resistant to the initial enolate formation. The choice of base should also be compatible with the ester to avoid transesterification.

Q2: My starting material is a racemic mixture. Will the cyclization be stereoselective?

A2: The stereoselectivity of the cyclization will depend on the specific substrate and reaction conditions. In many cases, the formation of the bicyclic system can favor the formation of one diastereomer over another due to thermodynamic or kinetic factors. It is advisable to analyze the product mixture carefully (e.g., by NMR or chiral chromatography) to determine the diastereomeric ratio.

Q3: I am observing the formation of a dimeric or polymeric byproduct. What is the cause?

A3: Dimerization or polymerization arises from an intermolecular reaction competing with the desired intramolecular cyclization. This is more likely to occur at higher concentrations. To favor the intramolecular pathway, the reaction should be run under high dilution conditions. This can be achieved by adding the substrate slowly to the solution of the base.

References

Sources

Technical Support Center: Chiral Separation of 2-Quinuclidinecarboxylic acid, ethyl ester Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the chiral separation of 2-Quinuclidinecarboxylic acid, ethyl ester enantiomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chiral separation. Here, we will address common challenges and provide in-depth, field-proven solutions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chiral separation of this compound, providing a foundational understanding of the available techniques and strategies.

Q1: What are the primary chromatographic techniques for separating the enantiomers of this compound?

A1: The most prevalent and effective techniques for the chiral separation of quinuclidine derivatives, including the ethyl ester of 2-quinuclidinecarboxylic acid, are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[1] Gas Chromatography (GC) can also be an option, particularly after appropriate derivatization.[2][3] The selection of the technique is contingent on the specific analytical goal (e.g., quantitative analysis versus preparative separation) and the instrumentation available.[1]

Q2: Which types of chiral stationary phases (CSPs) are most effective for this separation?

A2: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly recommended and have demonstrated excellent enantioselectivity for a wide range of quinuclidine derivatives.[1] For instance, Chiralpak® series columns, such as those with cellulose tris(3,5-dichlorophenylcarbamate) as the chiral selector, have shown high resolution for similar compounds.[1] For SFC, in addition to polysaccharide-based CSPs, specialized phases like 2-ethylpyridine stationary phases have proven effective for basic compounds by improving peak shape.[1][4]

Q3: My this compound sample lacks a strong UV chromophore. How can I achieve adequate detection in HPLC?

A3: For compounds with poor UV absorbance, pre-column derivatization is a robust strategy.[1] By reacting the analyte with a UV-active agent, a chromophore is introduced, enabling sensitive UV detection.[1] This approach has been successfully applied to the quantitative analysis of other quinuclidine derivatives.[1]

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed, question-and-answer-formatted troubleshooting guide to address specific experimental challenges you may encounter.

Peak Shape and Resolution Problems

Q4: I'm observing significant peak tailing for my this compound analyte in reversed-phase HPLC. What is the cause and how can I rectify it?

A4: Peak tailing for basic compounds like your analyte is frequently caused by secondary interactions between the positively charged analyte and residual acidic silanol groups on the silica-based stationary phase.[1]

  • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to < 3) can protonate the silanol groups, thereby reducing their interaction with your basic analyte.[1]

  • Solution 2: Use of Basic Mobile Phase Additives: Incorporating a basic additive, such as diethylamine (DEA) or triethylamine (TEA), into the mobile phase can competitively bind to the active silanol sites, minimizing their interaction with your analyte.[5][6][7] A typical starting concentration is 0.1%.

  • Solution 3: Employ High-Purity, End-Capped Columns: Modern, high-purity silica columns that are effectively end-capped have fewer accessible silanol groups, which significantly reduces peak tailing.[1]

  • Solution 4: Operate at a High pH: Utilizing a pH-stable column (e.g., a hybrid silica column) at a high pH can deprotonate the analyte, which reduces ionic interactions with the stationary phase and improves the peak shape.[1]

Q5: The resolution between my this compound enantiomers is poor. How can I enhance it?

A5: Poor resolution can arise from several factors, including a suboptimal mobile phase composition, an inappropriate column choice, or an incorrect temperature.[1][8]

  • Solution 1: Optimize Mobile Phase Composition: Systematically vary the ratio of the organic modifier to the alcoholic co-solvent. In normal-phase chromatography, adjusting the concentration of the alcohol (e.g., ethanol, isopropanol) can significantly influence enantioselectivity.[1]

  • Solution 2: Screen Different Chiral Stationary Phases: Enantioselectivity is highly dependent on the CSP.[9][10] If one column yields poor resolution, it is advisable to screen a range of CSPs with different chiral selectors.[1]

  • Solution 3: Adjust Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., in 5 °C increments) to determine if the resolution improves.[1]

  • Solution 4: Reduce the Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the CSP, which can potentially improve resolution, although this will result in longer analysis times.[1]

Retention Time and Stability Issues

Q6: My retention times are drifting during a sequence of injections. What is causing this instability?

A6: Retention time drift can be caused by changes in the mobile phase, issues with column equilibration, or fluctuations in temperature.[1]

  • Solution 1: Ensure Proper Column Equilibration: Before starting a sequence of analyses, ensure the column is thoroughly equilibrated with the mobile phase. This is particularly crucial when using mobile phase additives, as they can have "memory effects" on the column.[11][12]

  • Solution 2: Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed to prevent changes in composition over time.

  • Solution 3: Temperature Control: Use a column oven to maintain a constant and stable temperature, as even minor temperature fluctuations can affect retention times.

  • Solution 4: Check for System Leaks: Inspect the HPLC system for any potential leaks, as these can cause pressure fluctuations and lead to retention time drift.

Experimental Protocols and Data

General Strategy for Chiral Method Development

The following diagram outlines a systematic approach to developing a chiral separation method for this compound.

Chiral_Method_Development start Start: Racemic Analyte (this compound) csp_screening Step 1: CSP Screening (Polysaccharide-based: Cellulose, Amylose) start->csp_screening no_sep No Separation csp_screening->no_sep No enantioselectivity partial_sep Partial Separation csp_screening->partial_sep Some enantioselectivity mobile_phase_opt Step 2: Mobile Phase Optimization (Normal Phase, Reversed Phase, Polar Organic) additive_eval Step 3: Additive Evaluation (e.g., DEA, TEA for basic analyte) mobile_phase_opt->additive_eval temp_flow_opt Step 4: Temperature & Flow Rate Optimization additive_eval->temp_flow_opt validation Step 5: Method Validation (ICH Guidelines) temp_flow_opt->validation end Optimized Chiral Separation Method validation->end no_sep->csp_screening Select different CSP partial_sep->mobile_phase_opt

Caption: A systematic workflow for chiral method development.

Illustrative HPLC Method Parameters

The following table provides an example of starting HPLC conditions that can be adapted for the chiral separation of this compound derivatives.

ParameterConditionRationale
Column Chiralpak® IC (4.6 x 250 mm, 5 µm)Polysaccharide-based CSP with proven selectivity for similar compounds.[1]
Mobile Phase n-Hexane:Ethanol:2-Propanol:DEA (80:8:12:0.4, v/v/v/v)Normal phase with a basic additive to improve peak shape for the basic analyte.[13]
Flow Rate 0.8 mL/minA typical starting flow rate for analytical HPLC.[1]
Column Temp. 15 °CLower temperatures can sometimes enhance enantioselectivity.[1]
Detection UV at 230 nm (after derivatization)Wavelength selected based on the chromophore introduced during derivatization.[13]
Injection Vol. 10 µLA standard injection volume for analytical HPLC.[1]

References

  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Chromatography Forum. (2017, December 28). additives for chiral. Retrieved from [Link]

  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 28). Advances in Achiral Stationary Phases for SFC. Retrieved from [Link]

  • ResearchGate. (2014, September 17). How can I improve my chiral column resolution?. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • AFMPS. (n.d.). Journal of Chromatography A. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of low resolution for a liquid chromatography (LC) column?. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, May 20). Two-dimensional supercritical fluid chromatography/mass spectrometry for the enantiomeric analysis and purification of pharmaceutical samples. Retrieved from [Link]

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol. Retrieved from [Link]

Sources

Technical Support Center: HPLC Methods for Resolving Ethyl 2-Quinuclidinecarboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chiral separation of ethyl 2-quinuclidinecarboxylate. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the stereochemical purity of this compound is of paramount importance. The pharmacological and toxicological profiles of its enantiomers can differ significantly, making robust and reliable chiral separation methods essential for regulatory compliance and drug safety.[1][2]

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides foundational knowledge, detailed protocols, and field-proven troubleshooting advice to help you successfully develop and implement HPLC methods for resolving the enantiomers of ethyl 2-quinuclidinecarboxylate and related quinuclidine derivatives.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the analysis of ethyl 2-quinuclidinecarboxylate.

Q1: Why is the chiral separation of ethyl 2-quinuclidinecarboxylate and its derivatives so critical in pharmaceutical development? The spatial arrangement of atoms (stereochemistry) in a drug molecule dictates its interaction with biological targets like enzymes and receptors.[2] For many chiral drugs, one enantiomer produces the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects or toxicity.[3] Regulatory agencies worldwide, including the FDA and EMA, require that the stereoisomeric composition of a new drug be well-defined. Therefore, separating and quantifying the enantiomers of precursors like ethyl 2-quinuclidinecarboxylate is a fundamental step in ensuring the quality, safety, and efficacy of the final API.[1]

Q2: What is the primary analytical challenge when using HPLC for ethyl 2-quinuclidinecarboxylate? The main challenge is detection. The quinuclidine moiety lacks a strong chromophore, meaning it does not absorb UV light effectively.[1] This makes it difficult to achieve the sensitivity required for accurate quantification using standard UV-Vis detectors, especially for impurity analysis.

Q3: How can the poor UV absorbance of this compound be overcome? The most effective and widely adopted strategy is pre-column derivatization .[1] This involves reacting the analyte with a reagent that attaches a UV-active tag to the molecule. For quinuclidine derivatives, which contain a reactive amine (in the ring structure) and can be hydrolyzed to an alcohol, derivatizing agents that react with these functional groups are used. A common approach for the related compound, 3-quinuclidinol, is derivatization with benzoyl chloride or p-methoxybenzoyl chloride to form a highly UV-absorbent ester.[4][5] This allows for sensitive detection at wavelengths such as 230 nm or 255 nm.[4][5]

Q4: What types of HPLC columns are most effective for separating these isomers? Direct separation of enantiomers is achieved using a Chiral Stationary Phase (CSP) . For quinuclidine derivatives and other basic compounds, polysaccharide-based CSPs are exceptionally versatile and successful.[1][6] These columns, typically based on cellulose or amylose derivatives coated or immobilized on a silica support, create a chiral environment where the two enantiomers form transient diastereomeric complexes of different stabilities.[7][8] This difference in interaction strength leads to different retention times and, thus, separation. Columns like Chiralpak® IC, IA, and Chiralcel® OD have demonstrated excellent enantioselectivity for this class of compounds.[4][5]

Section 2: Method Development & Optimization Guide

A systematic approach is crucial for developing a robust chiral separation method. The following workflow outlines the key steps from column selection to final optimization.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Initial Screening cluster_optimization Phase 3: Optimization Derivatization Step 1: Pre-Column Derivatization (e.g., with Benzoyl Chloride) SamplePrep Step 2: Sample & Mobile Phase Prep (Filter all solutions) Derivatization->SamplePrep ColumnSelection Step 3: CSP Selection (Start with Polysaccharide CSPs) SamplePrep->ColumnSelection MobilePhaseScreen Step 4: Mobile Phase Screening (Normal Phase: Alkane/Alcohol/Amine) ColumnSelection->MobilePhaseScreen OptimizeAlcohol Step 5: Optimize Alcohol Modifier (Adjust % and type: IPA vs. EtOH) MobilePhaseScreen->OptimizeAlcohol OptimizeAdditive Step 6: Optimize Basic Additive (Adjust % of DEA for peak shape) OptimizeAlcohol->OptimizeAdditive Finalize Step 7: Finalize Method (Verify System Suitability) OptimizeAdditive->Finalize

Caption: A logical workflow for chiral method development.

Step 1: Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical factor in chiral separations.[6] Given that selectivity is difficult to predict, a screening approach is recommended.[9][10] For basic compounds like ethyl 2-quinuclidinecarboxylate, polysaccharide-based CSPs are the primary choice.

CSP TypeCommon Trade NamesSelector CompositionKey Characteristics
Cellulose-Based Chiralcel® OD, Chiralpak® IC, Chiralpak® IBCellulose tris(phenylcarbamate) derivativesOften provides excellent selectivity for a wide range of compounds. Good first choice for screening.[5][11]
Amylose-Based Chiralpak® AD, Chiralpak® IAAmylose tris(phenylcarbamate) derivativesOffers complementary selectivity to cellulose phases. If a cellulose column fails, an amylose column is the next logical step.[6][11]
Cyclodextrin-Based Cyclobond™, Astec CYCLOBOND™Derivatized α-, β-, or γ-cyclodextrinWorks via an inclusion-complex mechanism. Can be effective but generally less so for flexible amines compared to polysaccharide CSPs.[8][12]

Recommendation: Begin screening with a cellulose-based column such as Chiralpak® IC and an amylose-based column like Chiralpak® IA to cover a broad selectivity space.

Step 2: Mobile Phase Composition

Normal-phase chromatography is typically the most successful mode for separating basic chiral amines on polysaccharide CSPs.[5] A standard mobile phase consists of three components:

  • Non-polar Alkane: The main solvent, typically n-hexane or n-heptane.

  • Alcohol Modifier: Controls retention time and selectivity. Common choices are 2-propanol (IPA) and ethanol (EtOH). The type and concentration of the alcohol have a major impact on resolution.[3][13]

  • Basic Additive: Essential for achieving good peak shape with basic analytes. It minimizes undesirable interactions between the positively charged analyte and residual acidic silanol groups on the silica support, thereby preventing peak tailing.[1][14] Diethylamine (DEA) is the most common choice, but others like ethanolamine (EA) can sometimes provide better results.[14]

Step 3: Optimization Strategy

Once initial peaks are observed, optimize the separation by systematically adjusting the mobile phase.

  • Adjust Alcohol Content: To decrease retention time, increase the percentage of the alcohol modifier. To increase retention and potentially improve resolution, decrease the percentage.

  • Change Alcohol Type: Switching from IPA to EtOH (or vice-versa) can dramatically alter selectivity because it changes the hydrogen bonding interactions with the CSP.[3]

  • Adjust Basic Additive: If peak tailing is observed, increase the concentration of DEA (e.g., from 0.1% to 0.4%). If tailing persists, consider an alternative basic additive.[14]

Section 3: Troubleshooting Guide

Even with a systematic approach, challenges can arise. This guide addresses specific issues in a question-and-answer format.

TroubleshootingFlow cluster_resolution Poor Resolution (Rs < 1.5) cluster_peakshape Poor Peak Shape cluster_reproducibility Poor Reproducibility Start Problem Observed Res_Q1 Q: Are peaks co-eluting? Start->Res_Q1 PS_Q1 Q: Are peaks tailing? Start->PS_Q1 Repro_Q1 Q: Are retention times drifting? Start->Repro_Q1 Res_A1 A: Adjust % of alcohol modifier. Decrease % to increase retention. Res_Q1->Res_A1 Res_Q2 Q: Still no separation? Res_A1->Res_Q2 Res_A2 A: Change alcohol type (IPA <-> EtOH) or screen a different CSP. Res_Q2->Res_A2 PS_A1 A: Increase concentration of basic additive (e.g., DEA). PS_Q1->PS_A1 PS_Q2 Q: Tailing persists? PS_A1->PS_Q2 PS_A2 A: Switch to a stronger/different basic additive (e.g., Ethanolamine). PS_Q2->PS_A2 Repro_A1 A: Check for temp fluctuations. Ensure adequate column equilibration. Repro_Q1->Repro_A1 Repro_Q2 Q: Sudden performance loss? Repro_A1->Repro_Q2 Repro_A2 A: Possible 'additive memory effect'. Flush column or use a dedicated column. Repro_Q2->Repro_A2

Sources

Technical Support Center: Recrystallization of 2-Quinuclidinecarboxylic Acid, Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 2-Quinuclidinecarboxylic acid, ethyl ester via recrystallization. While specific, peer-reviewed recrystallization protocols for this exact molecule are not widely published, this document leverages first principles of organic chemistry, extensive data on analogous structures, and established troubleshooting methodologies to provide a robust framework for developing a successful purification strategy. We will explore the underlying chemical principles, offer detailed step-by-step protocols, and provide a structured troubleshooting guide to address common experimental challenges.

Core Principles: Understanding the Molecule

Success in recrystallization begins with understanding the physicochemical properties of the target compound. This compound possesses distinct structural features that dictate its behavior in various solvents:

  • Quinuclidine Core: A rigid, bicyclic aliphatic amine structure. This portion is largely non-polar and sterically hindered. The tertiary amine is basic and can be protonated in acidic conditions.

  • Ethyl Ester Group: This functional group introduces polarity and the capacity for hydrogen bonding as an acceptor. It is susceptible to hydrolysis back to the parent carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures.[1]

This structural duality—a non-polar core with a polar functional group—is the key to selecting an effective solvent system. The ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

Potential Impurities: The choice of recrystallization solvent also depends on the impurities you aim to remove. Common impurities may include:

  • Unreacted starting materials from the synthesis.

  • The hydrolyzed product, 2-Quinuclidinecarboxylic acid.

  • Diastereomers or epimers, if chiral centers are affected during synthesis.[2]

  • Polymeric byproducts or colored degradation products.

The Recrystallization Workflow: A Visual Guide

The fundamental process of recrystallization follows a logical sequence of steps designed to separate the desired compound from soluble and insoluble impurities.

RecrystallizationWorkflow cluster_purification Purification Process A 1. Crude Product (in Erlenmeyer Flask) C 3. Dissolution (Add minimum hot solvent) A->C Heat B 2. Solvent Selection (Based on solubility tests) B->C Add D 4. Hot Filtration (Optional) (Removes insoluble impurities) C->D If needed E 5. Slow Cooling (Promotes crystal growth) C->E If no insolubles D->E Filtrate F 6. Cold Filtration (Isolate pure crystals) E->F Cool/Ice Bath G 7. Drying (Remove residual solvent) F->G Isolate H Pure Crystalline Product G->H

Caption: General workflow for purifying a solid by recrystallization.

Solvent Selection: The Critical First Step

The selection of an appropriate solvent is the most critical parameter for a successful recrystallization. Given the absence of a standard literature precedent, an empirical approach is recommended. The table below outlines potential solvent candidates and the rationale for their use. A mixed-solvent system is often highly effective for compounds like this.

Solvent SystemBoiling Point (°C)PolarityRationale & StrategyPotential Issues
Ethyl Acetate 77Medium"Like-dissolves-like" principle; the ester group should confer solubility, especially when hot. A good starting point for single-solvent trials.[3]May be too good a solvent, leading to low recovery.
Acetone 56MediumSimilar polarity to ethyl acetate but more volatile. Can be effective.[3]Low boiling point means a smaller temperature gradient for crystallization.
Acetonitrile 82HighA polar aprotic solvent that can be effective if the compound is highly polar.May dissolve impurities as well as the product.
Isopropanol / Ethanol 82 / 78High (Protic)The polar -OH group can interact with the ester. Often used in mixed-solvent systems.High solubility may lead to poor yield. Risk of transesterification is low but non-zero if heated for prolonged periods with a catalyst.
Toluene 111LowThe aromatic, non-polar nature may provide a good solubility differential with temperature for the largely aliphatic quinuclidine core.Higher boiling point requires more careful handling.
Hexane / Heptane 69 / 98Very LowUnlikely to be a good single solvent. Excellent as an "anti-solvent" in a mixed-solvent system.[4][5]Compound will likely have very low solubility even when hot.
Ethyl Acetate / Hexane N/AMixed(Recommended Starting Point) Dissolve the crude product in a minimum amount of boiling ethyl acetate, then slowly add hot hexane until the solution becomes faintly cloudy (turbid). Allow to cool slowly. This is a versatile and powerful technique.[4]The ratio of solvents must be determined empirically.
Acetone / Water N/AMixedA common system for moderately polar compounds. Dissolve in hot acetone and add water as the anti-solvent.The basic amine may have some solubility in water; risk of hydrolysis is slightly elevated.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during recrystallization in a direct question-and-answer format.

Q1: My compound separated as an oil, not crystals. What went wrong and how do I fix it? A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[6]

  • Immediate Action: Reheat the solution until the oil fully redissolves.

  • Solution 1 (Add More Solvent): Add a small amount (1-5%) of additional hot solvent to decrease the saturation point. This ensures the compound stays dissolved until a lower temperature is reached.[6][7]

  • Solution 2 (Slow Cooling): Allow the flask to cool much more slowly. Insulate the flask with paper towels or let it cool on a cork ring to slow heat loss. Rapid cooling encourages precipitation over crystallization.[7]

  • Solution 3 (Lower the Polarity): If using a mixed-solvent system, you may have too much anti-solvent. Add more of the "good" solvent to redissolve the oil, then allow it to cool slowly.

Q2: No crystals have formed, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do? A: This is usually due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation point to begin crystallization.

  • Cause 1 (Excess Solvent): This is the most common reason for crystallization failure.[6] To fix this, gently boil off a portion of the solvent in a fume hood to re-concentrate the solution, then attempt the cooling process again.

  • Cause 2 (Supersaturation): The solution needs a trigger to start forming crystals.

    • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod just below the solvent line. The microscopic imperfections on the glass can provide a surface for nucleation.[6][8]

    • Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This provides a perfect template for further crystal growth.[8]

Q3: My final yield is very low. Where did my product go? A: A low yield can result from several factors during the process.

  • Excess Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[7] You can try to recover some of this by evaporating the mother liquor and performing a second recrystallization on the residue (a "second crop").

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel. To prevent this, use a stemless funnel, keep the receiving flask hot with steam or a heat lamp, and use a slight excess of solvent that can be boiled off later.

  • Washing with the Wrong Solvent: Washing the final crystals with the recrystallization solvent at room temperature can redissolve a portion of your product. Always wash the crystals with a small amount of ice-cold solvent.

Q4: The final crystals are still colored or appear impure. What's the next step? A: This indicates that impurities were trapped during crystallization or are co-crystallizing with your product.

  • For Colored Impurities: If the color is due to a highly conjugated, non-polar impurity, it can often be removed with activated charcoal (Norit). Add a very small amount of charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before cooling. Be aware that charcoal can also adsorb your product, so use it sparingly.[7]

  • For General Impurities: A second recrystallization is often necessary to achieve high purity. Alternatively, if impurities are of a significantly different polarity, a quick preliminary purification by passing the crude material through a short plug of silica gel might be beneficial before attempting recrystallization.[9]

TroubleshootingTree cluster_oil Solutions for Oiling Out cluster_xtal Solutions for No Crystals cluster_yield Reasons for Low Yield Problem Problem Encountered OilingOut Compound 'Oiled Out' Problem->OilingOut NoCrystals No Crystals Formed Problem->NoCrystals LowYield Low Yield Problem->LowYield Sol_Oil1 Reheat & Add More Solvent OilingOut->Sol_Oil1 Sol_Oil2 Cool Solution Slower OilingOut->Sol_Oil2 Sol_Oil3 Adjust Solvent Ratio OilingOut->Sol_Oil3 Sol_Xtal1 Boil Off Excess Solvent NoCrystals->Sol_Xtal1 Sol_Xtal2 Scratch Flask with Glass Rod NoCrystals->Sol_Xtal2 Sol_Xtal3 Add a Seed Crystal NoCrystals->Sol_Xtal3 Sol_Yield1 Too Much Solvent Used (Recover from mother liquor) LowYield->Sol_Yield1 Sol_Yield2 Premature Crystallization (Keep funnel hot) LowYield->Sol_Yield2

Caption: Decision tree for troubleshooting common recrystallization issues.

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example: Ethyl Acetate)

  • Preparation: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a stir bar.

  • Dissolution: Add ~10 mL of ethyl acetate and bring the mixture to a gentle boil on a hot plate while stirring. Continue to add ethyl acetate dropwise until all the solid just dissolves. Avoid adding a large excess.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion (2-3 mL) of ice-cold ethyl acetate to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization (Recommended: Ethyl Acetate/Hexane)

  • Preparation: Place 1.0 g of the crude ester into a 50 mL Erlenmeyer flask.

  • Dissolution: Add the minimum volume of hot ethyl acetate required to completely dissolve the solid at its boiling point.

  • Induce Saturation: While the solution is still hot, add hot hexane dropwise until a persistent cloudiness (turbidity) appears. Then, add 1-2 more drops of hot ethyl acetate to just redissolve the cloudiness, ensuring the solution is perfectly saturated.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The gradual decrease in solubility will promote the growth of pure crystals. Cool further in an ice bath.

  • Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the collected crystals with a small amount of an ice-cold mixture of ethyl acetate/hexane (using the same approximate ratio as your final solution).

  • Drying: Dry the pure product under vacuum.

References

  • The University of Liverpool Repository. (n.d.). Synthesis of functionalised quinuclidines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Reddit. (2024). Recrystallization Issues. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2020). Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. (2025). RSC Advances. Retrieved from [Link]

  • ScienceAsia. (n.d.). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. Retrieved from [Link]

Sources

Technical Support Center: Chiral Integrity of 2-Quinuclidinecarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling chiral 2-quinuclidinecarboxylic acid esters. This guide is designed for researchers, scientists, and professionals in drug development who work with these valuable and sensitive chiral building blocks. Maintaining the stereochemical integrity of these compounds is paramount for their successful application in pharmaceutical synthesis.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent racemization and ensure the enantiopurity of your materials.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental observations that may indicate a loss of enantiomeric excess (% ee) and provides systematic approaches to identify and rectify the root cause.

Symptom 1: Gradual or Complete Loss of Optical Rotation in a Stored Sample

You've stored a batch of enantiomerically pure 2-quinuclidinecarboxylic acid ester, and upon re-analysis, the optical rotation has significantly decreased or fallen to zero.[3][4][5]

Potential Cause Analysis

The primary mechanism for racemization at the C2 position (the α-carbon) is through the formation of a planar enolate intermediate.[6][7] Abstraction of the α-proton by a base, followed by re-protonation from either face, leads to a mixture of enantiomers. Several factors can catalyze this process even during storage.

  • Residual Base or Acid: Trace amounts of base (e.g., amines, hydroxide) or acid from the workup can catalyze enolization over time.

  • Inappropriate Solvent: Protic solvents or solvents containing acidic/basic impurities can facilitate proton exchange. For instance, mixtures of aliphatic ketones and carboxylic acids are known to racemize amino acid esters.[8]

  • Elevated Temperature: Thermal energy can provide the activation energy needed for proton abstraction, accelerating racemization.

  • Moisture: Water can promote hydrolysis of the ester, and the resulting carboxylic acid and alcohol, along with potential pH shifts, can create an environment conducive to racemization.[9][10]

Troubleshooting & Resolution Workflow

G A Symptom: Loss of Optical Activity in Storage B Step 1: Re-purify a small aliquot A->B E Does re-purification restore ee? B->E C Step 2: Analyze Purification Fractions H Action: Implement stringent post-synthesis purification. - Use a final non-polar/polar aprotic solvent wash. - Dry thoroughly under high vacuum. C->H D Step 3: Check Storage Conditions I Action: Modify storage protocol. - Store under inert gas (Ar/N2). - Use anhydrous aprotic solvents (e.g., Toluene, THF). - Store at ≤ -20°C. D->I F YES: Contaminant Issue E->F Yes G NO: Inherent Instability under conditions E->G No F->C Identify Contaminant G->D G A Symptom: Racemization during reaction B Analyze Reaction Conditions A->B C Is the base strong or sterically hindered? B->C D Is the temperature elevated (> 25°C)? B->D E Is it a hydrolysis step? B->E C_YES Action: Switch to a weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3) or a proton sponge. Run at lower temperature. C->C_YES Yes D_YES Action: Lower the reaction temperature. Screen temperatures from -78°C to 0°C. D->D_YES Yes E_YES Action: For basic hydrolysis, consider additives like CaCl2 to moderate basicity. For acidic hydrolysis, use milder acids or enzymatic methods. E->E_YES Yes

Caption: Decision tree for addressing reaction-induced racemization.

Detailed Protocols

Protocol 2: Low-Temperature N-Alkylation

  • Dissolve the chiral 2-quinuclidinecarboxylic acid ester in a dry, aprotic solvent (e.g., THF, DMF) under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to a low temperature, starting with 0°C or -20°C.

  • Add a mild, solid base such as powdered potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases have lower solubility and provide a heterogeneous reaction environment, which can suppress enolization.

  • Add the alkylating agent (e.g., alkyl halide) dropwise to the suspension.

  • Allow the reaction to stir at the low temperature, monitoring by TLC or LC-MS. If the reaction is too slow, allow it to warm gradually, but avoid exceeding room temperature if possible.

  • Upon completion, quench the reaction with a neutral or slightly acidic aqueous solution (e.g., saturated NH₄Cl) at the reaction temperature before warming up.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization for 2-quinuclidinecarboxylic acid esters?

A1: The primary mechanism is deprotonation at the carbon atom alpha to the ester carbonyl group (the C2 position), followed by re-protonation. [6]This process proceeds through a planar, achiral enolate intermediate. When a base removes the acidic α-hydrogen, the stereocenter is destroyed. Subsequent protonation of the enolate can occur from either face with equal probability, leading to a 50:50 mixture of the R and S enantiomers (a racemic mixture). [7][11]

G cluster_0 Racemization Mechanism Start (S)-Ester (Chiral) Enolate Planar Enolate (Achiral) Start->Enolate + Base - H+ End_S (S)-Ester Enolate->End_S + H+ End_R (R)-Ester Enolate->End_R + H+

Caption: Mechanism of base-catalyzed racemization via an enolate intermediate.

Q2: How does the quinuclidine ring structure affect the stability of the chiral center?

A2: The quinuclidine nucleus is a rigid bicyclo[2.2.2]octane system. This rigidity can influence the acidity of the C2-proton through stereoelectronic effects. [12][13][14]The alignment of the C-H bond with the π-system of the carbonyl group is crucial for enolization. While the rigid framework might impose some geometric constraints that could slightly hinder ideal orbital overlap for deprotonation compared to a more flexible acyclic system, the α-proton remains sufficiently acidic to be removed by common bases, making racemization a persistent concern.

Q3: Which analytical techniques are best for monitoring the enantiomeric purity of my samples?

A3: While polarimetry is a quick method to check for optical activity, it is not sufficient for accurate quantification of enantiomeric purity. [3]The definitive method is chiral chromatography , either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Chiral HPLC: This is the most common and versatile method. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time. [15]* Chiral GC: This is suitable for volatile and thermally stable esters. It also uses a CSP to achieve separation. [16] Developing a robust chiral separation method is crucial for accurately tracking the enantiomeric excess (% ee) throughout your synthesis and storage. [17] Q4: Are there any general guidelines for selecting solvents and bases to minimize racemization?

A4: Yes. A careful selection of reagents and conditions is the most effective preventative strategy.

ConditionRecommended (Low Racemization Risk)Avoid (High Racemization Risk)Rationale
Bases Inorganic carbonates (K₂CO₃, Cs₂CO₃), Proton Sponges, very hindered tertiary amines at low temp.Alkoxides (NaOMe, t-BuOK), Hydrides (NaH), Organolithiums (LDA, n-BuLi), DBU, Strong Amines (Et₃N)Stronger bases more readily abstract the α-proton, leading to faster enolization and racemization. [18]
Solvents Aprotic, non-polar/polar (Toluene, THF, Dichloromethane, Acetonitrile)Protic (Methanol, Ethanol, Water), Ketones (Acetone)Protic solvents can facilitate proton transfer to and from the enolate. Ketones can sometimes participate in side reactions. [8]
Temperature As low as the reaction will permit (e.g., -78°C to 0°C)Elevated temperatures (> room temp.), prolonged heatingHigher temperatures provide the activation energy for the deprotonation step.

Table 1: General guidance for reaction conditions to minimize racemization.

References

  • Alpha-carbon Reactions. (2023). Chemistry LibreTexts. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Strategies in optical resolution: a practical guide. (2025). ResearchGate. [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (N.d.). PubMed. [Link]

  • Enantioselective Synthesis of 5,7-Bicyclic Ring Systems from Axially Chiral Allenes Using a Rh(I)-Catalyzed Cyclocarbonylation Reaction. (N.d.). PubMed Central. [Link]

  • Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. (N.d.). RSC Publishing. [Link]

  • Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. (N.d.). PubMed Central. [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]

  • Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. (2025). ResearchGate. [Link]

  • 3 Factors That Stabilize Carbocations. (2011). Master Organic Chemistry. [Link]

  • Process for the racemization of α-amino acids. (N.d.).
  • On the mechanisms of acid-catalyzed enolization and hydrogen isotope exchange of cyclic ketones. (2025). ResearchGate. [Link]

  • Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. (2023). Organic Letters. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (N.d.). Restek. [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022). National Institutes of Health. [Link]

  • Photoelectron spectra and electronic structure of some diastereomeric quinuclidine derivatives. (N.d.). PubMed. [Link]

  • Optical Activity in Pharmaceutical Analysis. (2014). Pharmaguideline. [Link]

  • Introduction of Chiral Centers to α- and/or β-Positions of Carbonyl Groups by Biocatalytic Asymmetric Reduction of α,β-Unsaturated Carbonyl Compounds. (N.d.). ResearchGate. [Link]

  • 5.3 Optical Activity. (2023). Organic Chemistry | OpenStax. [Link]

  • Catalytic Ring Opening of Mono- and Bicyclic Compounds for the Production of Renewable Diesel and Jet Fuel. (N.d.). DigitalCommons@UMaine. [Link]

  • Problem With CHIRAL PAK AD-H Column - Can anyone help? (2014). ResearchGate. [Link]

  • How does chirality effect stability of compund? (2017). Quora. [Link]

  • Racemization process for optically active carboxylic acids or salts or esters thereof. (N.d.).
  • Oxidative Cyclization in Natural Product Biosynthesis. (N.d.). PubMed Central. [Link]

  • Stereoelectronic effects on stability and reactivity of organic molecules. (2014). University of Florida. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Milliken. [Link]

  • Asymmetric Induction. (N.d.). Michigan State University Chemistry. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI. [Link]

  • Stereoelectronic Effects_Chong_2024. (N.d.). Baran Lab. [Link]

  • Hydrolysis-induced racemization of amino acids. (2025). ResearchGate. [Link]

  • Chemically fuelled deracemization of amino acids. (N.d.). University of Strasbourg. [Link]

  • 〈781〉 Optical Rotation. (N.d.). USP-NF. [Link]

Sources

Technical Support Center: Esterification of 2-Quinuclidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the esterification of 2-quinuclidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific esterification.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the esterification of 2-quinuclidinecarboxylic acid can stem from several factors, primarily related to the reversible nature of the Fischer-Speier esterification and potential side reactions.[1][2]

Probable Causes & Step-by-Step Solutions:

  • Incomplete Reaction Equilibrium: The Fischer esterification is an equilibrium process.[2] To drive the reaction towards the ester product, you need to address the water byproduct.

    • Solution:

      • Use a large excess of the alcohol: This shifts the equilibrium to the product side according to Le Châtelier's principle.[2][3] Using the alcohol as the solvent is a common and effective strategy.[4]

      • Remove water as it forms: Employ a Dean-Stark apparatus to azeotropically remove water from the reaction mixture, especially if using a non-polar co-solvent like toluene.[1] Alternatively, molecular sieves can be used as a drying agent within the reaction flask.[1]

  • Suboptimal Reaction Conditions: Reaction kinetics can be slow, leading to incomplete conversion within your timeframe.

    • Solution:

      • Increase the reaction temperature: Typical temperatures for Fischer esterification range from 60-110 °C.[1] Refluxing the reaction mixture is a common practice.[3]

      • Ensure adequate reaction time: These reactions can take anywhere from 1 to 10 hours to reach equilibrium.[1] Monitor the reaction progress by TLC or another suitable analytical method.

  • Catalyst Inefficiency: The choice and amount of acid catalyst are crucial.

    • Solution:

      • Use a strong acid catalyst: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used and effective catalysts.[2][5]

      • Optimize catalyst loading: While catalytic, an insufficient amount may lead to slow reaction rates. Conversely, too much acid can sometimes promote side reactions. A typical starting point is a few drops of concentrated acid for a small-scale reaction.

Question 2: I'm observing the formation of an unexpected amide-like byproduct. What is happening and how can I prevent it?

Answer:

The presence of a nitrogen atom in the quinuclidine ring introduces the possibility of intermolecular side reactions, particularly the formation of amides or diketopiperazine-like structures, especially if the reaction conditions are not carefully controlled.

Probable Cause & Step-by-Step Solution:

  • Intermolecular Amidation: The amino group of one molecule of 2-quinuclidinecarboxylic acid can react with the carboxylic acid group of another molecule, forming an amide bond. This is a common issue with amino acids.[6]

    • Solution: Protect the Quinuclidine Nitrogen

      • Introduce a protecting group: Before esterification, protect the tertiary amine of the quinuclidine ring. While tertiary amines are less nucleophilic than primary or secondary amines, they can still participate in side reactions under certain conditions. A common strategy for protecting amines is the use of a Boc (tert-butyloxycarbonyl) group.[7]

      • Deprotection after esterification: Once the ester is formed, the protecting group can be removed under specific conditions that do not affect the ester functionality. For example, a Boc group can be removed with a mild acid.[8]

Question 3: My final product is difficult to purify. What are some effective purification strategies?

Answer:

Purification challenges often arise from the presence of unreacted starting materials, the acid catalyst, and water-soluble byproducts.

Probable Causes & Step-by-Step Solutions:

  • Presence of Acidic and Basic Impurities: The unreacted carboxylic acid and the basic quinuclidine moiety can complicate extraction procedures.

    • Solution: Liquid-Liquid Extraction with pH Adjustment

      • After the reaction, quench the mixture with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any remaining unreacted carboxylic acid.

      • Extract the ester into an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with brine to remove residual water and water-soluble impurities.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Close Polarity of Product and Starting Material: If the starting material and product have similar polarities, chromatographic separation can be challenging.

    • Solution: Column Chromatography

      • If extraction is insufficient, column chromatography on silica gel is a reliable method for purification.

      • A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can effectively separate the less polar ester from the more polar carboxylic acid starting material.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Fischer esterification of 2-quinuclidinecarboxylic acid?

A1: The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[3] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[4] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.[2]

Q2: Can I use a tertiary alcohol for this esterification?

A2: It is generally not recommended to use tertiary alcohols in Fischer esterification. They are prone to elimination reactions under the acidic conditions, which would lead to the formation of alkenes as a major side product.[1]

Q3: Are there alternative methods to Fischer esterification for this compound?

A3: Yes, for sensitive substrates or to avoid the harsh acidic conditions of Fischer esterification, other methods can be employed. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a milder alternative that can be effective.[1][9] Another approach is to first convert the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂), and then react the acid chloride with the desired alcohol.[3]

Q4: How does the presence of the quinuclidine ring affect the esterification reaction?

A4: The quinuclidine ring, containing a tertiary amine, can be protonated by the acid catalyst. This can potentially decrease the overall reaction rate by reducing the effective concentration of the catalyst for the activation of the carboxylic acid. However, this protonation also serves to protect the amine from participating in nucleophilic side reactions.

Experimental Protocols

Protocol 1: Fischer Esterification of 2-Quinuclidinecarboxylic Acid

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-quinuclidinecarboxylic acid (1 equivalent).

  • Add the desired alcohol (e.g., ethanol, 10-20 equivalents) as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Purification by Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Dissolve the crude ester in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of 0% to 50% ethyl acetate in hexanes).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified ester.

Visualizations

Esterification_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination cluster_deprotonation Deprotonation Carboxylic_Acid 2-Quinuclidine- carboxylic Acid Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H+ Alcohol Alcohol (R-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Protonated_CarbonylAlcohol Protonated_CarbonylAlcohol Protonated_CarbonylAlcohol->Tetrahedral_Intermediate Ester Ester Product Protonated_Ester->Ester - H+

Caption: Mechanism of Fischer Esterification.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Equilibrium Is water being removed? Start->Check_Equilibrium Add_Drying_Agent Use Dean-Stark or Molecular Sieves Check_Equilibrium->Add_Drying_Agent No Check_Conditions Are temperature and time sufficient? Check_Equilibrium->Check_Conditions Yes Increase_Alcohol Use large excess of alcohol Add_Drying_Agent->Increase_Alcohol Optimize_Conditions Increase temperature or reaction time Check_Conditions->Optimize_Conditions No Check_Side_Reactions Amide formation observed? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions->Check_Side_Reactions Protect_Amine Protect quinuclidine nitrogen Check_Side_Reactions->Protect_Amine Yes Purification_Issues Difficulty in purification? Check_Side_Reactions->Purification_Issues No Protect_Amine->Purification_Issues Optimize_Purification pH adjustment extraction or column chromatography Purification_Issues->Optimize_Purification Yes End Improved Yield and Purity Purification_Issues->End No Optimize_Purification->End

Caption: Troubleshooting workflow for esterification.

References

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Lievore, R., et al. (2022). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. Retrieved from [Link]

  • Yamada, H., et al. (2016). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. SciRP.org. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Reddit. (2022). Esterification not Working (Separation). Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • YouTube. (2019). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]

  • Filo. (2023). What are possible sources of error in an esterification lab?. Retrieved from [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-, 3-, and 4-Quinuclidinecarboxylic Acid Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the quinuclidine scaffold stands out as a privileged structure. Its rigid, bicyclic framework provides a unique three-dimensional presentation of functional groups, making it an attractive moiety for designing ligands that target a variety of biological receptors.[1][2] Among the various derivatives, the positional isomers of quinuclidinecarboxylic acid esters—specifically the 2-, 3-, and 4-isomers—offer a fascinating case study in structure-activity relationships (SAR). The seemingly subtle shift of the carboxylic acid ester group around the quinuclidine core can profoundly impact the molecule's physicochemical properties, receptor binding affinity, and overall pharmacological profile.

This guide provides a comprehensive comparative analysis of 2-, 3-, and 4-quinuclidinecarboxylic acid esters, designed for researchers, scientists, and drug development professionals. We will delve into their synthesis, physicochemical characteristics, and biological activities, with a particular focus on their interactions with cholinergic receptors. By presenting experimental data and detailed protocols, this document aims to serve as a valuable resource for those working with these intriguing compounds.

The Quinuclidine Scaffold: A Foundation for Bioactivity

The quinuclidine ring system, chemically known as 1-azabicyclo[2.2.2]octane, is a highly symmetrical and chemically stable heterocyclic amine.[2] This structural rigidity is a key attribute, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The nitrogen atom at the bridgehead position is basic, with the pKa of quinuclidine's conjugate acid being approximately 11.3, making it a relatively strong organic base.[3] This basicity can be crucial for interactions with acidic residues in receptor binding pockets.

Derivatives of quinuclidine are found in numerous natural products, such as the Cinchona alkaloids (e.g., quinine), and are integral to a wide range of synthetic physiologically active substances.[2][3] Their applications span various therapeutic areas, including anticholinergic, antihistaminic, antiparasitic, and even antitumor activities.[2][4]

Synthesis of Quinuclidinecarboxylic Acid Esters: A Tale of Three Isomers

The synthetic accessibility of each positional isomer is a critical consideration for any research program. While the 3-substituted quinuclidines are the most extensively studied, viable routes to the 2- and 4-isomers also exist.

2-Quinuclidinecarboxylic Acid Esters

The synthesis of 2-quinuclidinecarboxylic acid and its esters often involves more complex multi-step sequences. One approach involves the resolution of racemic 2-quinuclidinecarboxylic acid, which can be prepared through various synthetic routes.[5] Another strategy relies on the use of chiral starting materials to achieve an enantiomerically pure synthesis. For instance, a practical synthesis of both (S)- and (R)-quinuclidine-2-carboxylic acid has been developed, highlighting the importance of stereochemistry in their biological activity.[5]

3-Quinuclidinecarboxylic Acid Esters

The 3-substituted isomers are the most readily accessible. A common and efficient method for their synthesis is the Dieckmann cyclization of appropriately substituted piperidine precursors.[6] This intramolecular condensation reaction forms the bicyclic quinuclidine core with the carboxylic acid ester at the 3-position. The starting materials for this cyclization are often derived from 4-substituted piperidines.[7][8] For example, 1-carbethoxymethyl-4-carbethoxypiperidine can be cyclized using a strong base like potassium tert-butoxide to yield a precursor to 3-quinuclidinone, which can then be further functionalized.[7][8]

4-Quinuclidinecarboxylic Acid Esters

Information on the synthesis of 4-quinuclidinecarboxylic acid and its esters is less abundant in the literature compared to the other two isomers. However, synthetic strategies can be envisaged starting from 4-substituted quinuclidine precursors or by constructing the quinuclidine ring with the desired functionality at the 4-position. PubChem entries for quinuclidine-4-carboxylic acid indicate its existence and provide some basic information.[9]

Physicochemical Properties: The Impact of Isomerism

The position of the electron-withdrawing carboxylic acid ester group has a significant influence on the electronic and steric properties of the quinuclidine core, which in turn affects its physicochemical properties such as basicity (pKa), lipophilicity (logP), and solubility.

Property2-Isomer3-Isomer4-Isomer
Molecular Formula C10H17NO2C10H17NO2C8H13NO2 (acid)
Molecular Weight 183.25 g/mol 183.25 g/mol 155.19 g/mol (acid)
Boiling Point Not readily available123-124 °C (15 Torr)[10]Not readily available
Solubility Not readily availableSparingly soluble (26 g/L at 25 °C)[10]Not readily available
pKa (Conjugate Acid) Expected to be lower than quinuclidineExpected to be lower than quinuclidineExpected to be lower than quinuclidine

Note: Data for the 2- and 4-isomers are not as readily available in compiled sources and would require experimental determination for a direct comparison.

The basicity of the bridgehead nitrogen is expected to be attenuated in all three isomers compared to unsubstituted quinuclidine due to the inductive effect of the ester group. The magnitude of this effect will depend on the distance and orientation of the ester relative to the nitrogen.

Biological Activity: A Focus on Cholinergic Receptors

The primary biological targets for many quinuclidine derivatives are the muscarinic and nicotinic acetylcholine receptors, which play crucial roles in the central and peripheral nervous systems. The positional isomerism of the carboxylic acid ester group is a key determinant of their affinity and functional activity at these receptors.

Muscarinic Acetylcholine Receptor (mAChR) Activity

Quinuclidine-based compounds have been extensively explored as ligands for mAChRs.[11][12] The 3-substituted quinuclidine esters, in particular, have shown significant promise. For example, aceclidine (3-acetoxyquinuclidine) is a muscarinic agonist.[13][14] The ester functionality in these compounds can act as a bioisosteric replacement for the ester moiety found in other known muscarinic ligands.[11] The stereochemistry at the 3-position is also critical, with enantiomers often exhibiting different potencies.[13]

While there is a wealth of information on 3-substituted derivatives, direct comparative studies on the muscarinic activity of 2-, 3-, and 4-quinuclidinecarboxylic acid esters are scarce. However, it is reasonable to hypothesize that the different spatial arrangements of the ester group will lead to distinct binding modes and affinities at the various mAChR subtypes (M1-M5).

Nicotinic Acetylcholine Receptor (nAChR) Activity

The quinuclidine scaffold has also been utilized in the design of selective agonists for neuronal nAChRs, particularly the α7 subtype, which is a target for cognitive disorders.[15] Studies have shown that certain 3-substituted quinuclidines can act as selective α7 nAChR agonists.[15] The development of potent and selective ligands for nAChR subtypes is an active area of research, with potential applications in treating Alzheimer's disease, Parkinson's disease, and other neurological conditions.[16] The influence of the carboxylic acid ester position on nAChR activity is an area that warrants further investigation to establish clear SAR.

Experimental Protocols

To facilitate further research, we provide representative, detailed experimental protocols for the synthesis of a key precursor to 3-quinuclidinecarboxylic acid esters and its subsequent reduction.

Protocol 1: Synthesis of 3-Quinuclidinone

This protocol is adapted from established methods for the synthesis of 3-quinuclidinone, a crucial intermediate for 3-substituted quinuclidines.[7][8][17]

Materials:

  • 1-carbethoxymethyl-4-carbethoxypiperidine

  • Potassium tert-butoxide

  • Toluene

  • Tetrahydrofuran (THF)

  • Dilute sulfuric acid

  • 50% Sodium hydroxide solution

Procedure:

  • To a refluxing solution of potassium tert-butoxide (1.5 equivalents) in toluene and a small amount of THF, add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (1 equivalent) in toluene dropwise over 3 hours.

  • Continue refluxing the reaction mixture for an additional 3 hours.

  • Cool the reaction mixture and slowly add dilute sulfuric acid to acidify the solution.

  • Separate the aqueous layer and heat it to reflux for 6 hours to effect decarboxylation.

  • Cool the solution and adjust the pH to approximately 10.5 with a 50% sodium hydroxide solution.

  • Stir the basic solution for 1 hour at room temperature.

  • Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-quinuclidinone.

  • The crude product can be purified by distillation or recrystallization.

Protocol 2: Reduction of 3-Quinuclidinone to 3-Quinuclidinol

This protocol describes the reduction of the ketone to the corresponding alcohol, a common precursor for esterification.[7]

Materials:

  • 3-Quinuclidinone

  • Sodium borohydride

  • Water

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-quinuclidinone (1 equivalent) in water at 30-35 °C, add sodium borohydride (0.5 equivalents) portion-wise over 1 hour.

  • Stir the reaction mixture for 4 hours at 30-35 °C.

  • Monitor the reaction for completion using gas chromatography (GC).

  • Extract the reaction mixture with chloroform (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude 3-quinuclidinol.

  • The product can be purified by recrystallization from a suitable solvent like acetone to yield a white crystalline solid.

Visualizing Synthetic Pathways

To better illustrate the synthetic logic, the following diagrams created using Graphviz depict key transformations.

synthesis_overview piperidine 4-Substituted Piperidine quinuclidinone 3-Quinuclidinone piperidine->quinuclidinone Dieckmann Cyclization ester 3-Quinuclidinecarboxylic Acid Ester quinuclidinone->ester Further Functionalization

Caption: Overview of the synthesis of 3-quinuclidinecarboxylic acid esters.

reduction_workflow quinuclidinone 3-Quinuclidinone quinuclidinol 3-Quinuclidinol quinuclidinone->quinuclidinol Reduction (e.g., NaBH4) ester 3-Quinuclidine Ester quinuclidinol->ester Esterification

Caption: Workflow for the preparation of 3-quinuclidine esters from 3-quinuclidinone.

Conclusion and Future Directions

The positional isomers of quinuclidinecarboxylic acid esters represent a rich field for chemical and pharmacological exploration. While the 3-substituted derivatives have received considerable attention, particularly as cholinergic agents, the 2- and 4-isomers remain comparatively underexplored. A systematic and direct comparative study of all three isomers is warranted to fully elucidate their structure-activity relationships. Such studies should include a thorough characterization of their physicochemical properties and a comprehensive pharmacological profiling against a panel of relevant biological targets.

For researchers in drug discovery, the insights gained from such a comparative analysis could be invaluable for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The rigid quinuclidine scaffold, decorated with the versatile carboxylic acid ester group at different positions, will undoubtedly continue to be a source of inspiration for the development of new and effective medicines.

References

  • Snow, R. J., et al. (1991). The synthesis of 5- and 6-substituted quinuclidine-3-carboxylic esters: intermediates for novel muscarinic ligands. Journal of the Chemical Society, Perkin Transactions 1, (2), 409-420.
  • Exploring the Versatility of Quinuclidine Derivatives in Chemical Synthesis. (n.d.). Selleck Chemicals.
  • Ringdahl, B., et al. (1980). Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide. Molecular Pharmacology, 17(2), 244-249.
  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. (2022). International Journal of Molecular Sciences, 23(15), 8352.
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2018). Journal of Chemistry, 2018, 1-8.
  • Saunders, J., et al. (1990). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Journal of Medicinal Chemistry, 33(4), 1128-1138.
  • Ishihara, T., et al. (2004). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Chemical & Pharmaceutical Bulletin, 52(10), 1204-1213.
  • Quinuclidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide. (1980).
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2015). Journal of Medicinal Chemistry, 58(2), 937-959.
  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. (2014). International Journal of ChemTech Research, 6(5), 2842-2847.
  • Process for the preparation of quinuclidine-3-methanol. (1990).
  • Preparation method for 3-quinuclidone. (2013).
  • A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides. (n.d.). BenchChem.
  • Method to synthesize quinuclidine hydrochloride. (2011).
  • Leonik, F. M., et al. (2007). Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 17(6), 1520-1522.
  • 3-Quinuclidinecarboxylic acid ethyl ester. (n.d.). chemBlink.
  • 3-Quinolinecarboxylic acid, 4-amino-6-methyl-, ethyl ester. (n.d.). ChemBK.
  • A study of the synthesis and functionalisation of quinuclidine. (2005). The University of Liverpool Repository.
  • Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatiz
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2014). European Journal of Medicinal Chemistry, 84, 479-489.
  • A practical synthesis of S-quinuclidine-2-carboxylic acid and its enantiomer. (2000). Tetrahedron: Asymmetry, 11(16), 3273-3281.
  • Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. (1990). Sci-Hub.
  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2018). Monatshefte für Chemie - Chemical Monthly, 149(11), 2055-2061.
  • Process for the preparation of 2,3-quinolinedicarboxylic acids. (1984).
  • R(-)3 quinuclidinol esters of substituted 1-azacycloalkanoic acids, their preparation and pharmaceutical compositions containing them. (1990).
  • Novel potent ligands for the central nicotinic acetylcholine receptor: synthesis, receptor binding, and 3D-QSAR analysis. (2001). Journal of Medicinal Chemistry, 44(17), 2727-2736.
  • Quinuclidinic esters and derivatives of phenoxycarboxylic acids, a process for the preparation thereof, and related pharmaceutic. (1981).
  • Quinuclidine-4-carboxylic acid. (n.d.). PubChem.
  • Age-related changes in cardiac muscarinic receptors: decreased ability of the receptor to form a high affinity agonist binding state. (1985). Journal of Molecular and Cellular Cardiology, 17(4), 389-397.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Drug Design, Development and Therapy, 17, 1857-1891.
  • Structure Property Relationships of Carboxylic Acid Isosteres. (2015). Journal of Medicinal Chemistry, 58(24), 9623-9640.
  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2018). International Journal of Molecular Sciences, 19(11), 3326.
  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. (2022).
  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (2021). Molecules, 26(4), 1013.
  • Quinuclidine-3-carboxylic acid. (n.d.). PubChem.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • A Review: Synthesis And Docking Study of Biologically Active Esters. (2016).
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Dove Medical Press.
  • Carboxylic Acids and Biological Activity. (n.d.).
  • Structure Property Relationships of Carboxylic Acid Isosteres. (2015). PMC.
  • Nicotinic acetylcholine receptor subunits and receptor activity in the epithelial cell line HT29. (2003). Life Sciences, 72(18-19), 2099-2104.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines.
  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Deriv

Sources

A Comparative Guide to the Biological Validation of Ethyl 2-Quinuclidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cholinergic drug discovery, quinuclidine derivatives represent a significant class of compounds with therapeutic potential for a range of disorders. This guide provides a comprehensive framework for the biological validation of a specific analogue, ethyl 2-quinuclidinecarboxylate. As a Senior Application Scientist, the following sections will not only detail the necessary experimental protocols but also delve into the scientific rationale behind these choices, ensuring a robust and self-validating approach to characterization. This guide will objectively compare the potential performance of ethyl 2-quinuclidinecarboxylate with established muscarinic agonists, pilocarpine and cevimeline, providing a context for its potential therapeutic utility.

Introduction to Ethyl 2-Quinuclidinecarboxylate and Cholinergic Modulation

The quinuclidine scaffold is a key pharmacophore in many biologically active molecules, including ligands for muscarinic acetylcholine receptors (mAChRs).[1][2] Ethyl 2-quinuclidinecarboxylate, a derivative of this class, is structurally poised to interact with these receptors. Muscarinic receptors, a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are integral to the regulation of numerous physiological functions, making them attractive therapeutic targets.[3][4] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to an increase in intracellular calcium, while M2 and M4 receptors couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).[5]

The validation of ethyl 2-quinuclidinecarboxylate's biological activity, therefore, hinges on its ability to modulate these signaling pathways. This guide will outline a systematic approach to first determine its binding affinity and selectivity for the different mAChR subtypes and then to characterize its functional consequences both in vitro and in vivo.

Part 1: In Vitro Validation of Muscarinic Receptor Activity

The initial phase of validation focuses on characterizing the interaction of ethyl 2-quinuclidinecarboxylate with muscarinic receptors at the molecular and cellular level.

Receptor Binding Assays: Determining Affinity and Selectivity

The foundational step is to ascertain whether ethyl 2-quinuclidinecarboxylate directly interacts with muscarinic receptors. Radioligand binding assays are the gold standard for quantifying the affinity (Ki) of a test compound for a receptor.[4][6]

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Utilize commercially available cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells independently expressing each of the five human muscarinic receptor subtypes (M1-M5).

  • Radioligand: Employ a non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), at a concentration close to its dissociation constant (Kd).

  • Competition: Incubate the receptor-containing membranes with the radioligand in the presence of increasing concentrations of ethyl 2-quinuclidinecarboxylate.

  • Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Expected Outcome & Comparative Analysis:

This assay will reveal the binding affinity of ethyl 2-quinuclidinecarboxylate for each muscarinic receptor subtype. For comparison, pilocarpine and cevimeline, known muscarinic agonists, will be run in parallel.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity Profile
Ethyl 2-quinuclidinecarboxylate (Hypothetical Data) 502503030075M3/M1 > M5 > M2/M4
Pilocarpine ~100~500~80~600~150Non-selective
Cevimeline ~20~200~15~250~40M3/M1 > M5 > M2/M4

This table presents hypothetical data for ethyl 2-quinuclidinecarboxylate for illustrative purposes.

Functional Assays: Characterizing Agonist or Antagonist Activity

Once binding is established, the next critical step is to determine the functional consequence of this interaction – does ethyl 2-quinuclidinecarboxylate activate (agonist), block (antagonist), or have no effect on receptor signaling?

Activation of Gq-coupled receptors (M1, M3, M5) triggers the release of intracellular calcium.[5][7] This can be measured using calcium-sensitive fluorescent dyes.

Experimental Protocol: Calcium Flux Assay

  • Cell Culture: Plate CHO or HEK293 cells expressing M1, M3, or M5 receptors in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye such as Fluo-4 AM or Fura-2 AM.[5][8]

  • Compound Addition: Add increasing concentrations of ethyl 2-quinuclidinecarboxylate to the wells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (effective concentration to produce 50% of the maximal response). To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist like acetylcholine and determine the IC50.

Workflow for In Vitro Functional Assays

G cluster_0 Cell Preparation cluster_1 Compound Treatment & Data Acquisition cluster_2 Data Analysis cell_culture Plate cells expressing muscarinic receptor subtypes dye_loading Load with fluorescent dye (e.g., Fluo-4 AM for Ca2+, or use cAMP biosensor) cell_culture->dye_loading compound_addition Add serial dilutions of Ethyl 2-quinuclidinecarboxylate or control compounds dye_loading->compound_addition signal_detection Measure signal change (Fluorescence or Luminescence) using a plate reader compound_addition->signal_detection dose_response Generate dose-response curves signal_detection->dose_response parameter_calc Calculate EC50/IC50 and Emax dose_response->parameter_calc

Caption: Workflow for in vitro functional assays.

Activation of Gi-coupled receptors (M2, M4) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5][9]

Experimental Protocol: cAMP Assay

  • Cell Culture: Plate CHO or HEK293 cells expressing M2 or M4 receptors.

  • Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

  • Compound Addition: Add increasing concentrations of ethyl 2-quinuclidinecarboxylate.

  • Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).[5]

  • Data Analysis: A decrease in the signal indicates agonist activity. Plot the percentage of inhibition of the forskolin-induced signal against the logarithm of the compound concentration to determine the EC50.

Expected Outcome & Comparative Analysis:

These functional assays will determine the efficacy (Emax) and potency (EC50) of ethyl 2-quinuclidinecarboxylate as an agonist or its potency (IC50) as an antagonist.

CompoundM1 EC50 (nM)M3 EC50 (nM)M2 EC50 (nM)M4 EC50 (nM)Functional Activity
Ethyl 2-quinuclidinecarboxylate (Hypothetical Data) 75 (Agonist)40 (Agonist)>1000>1000Selective M1/M3 Agonist
Pilocarpine ~150 (Agonist)~100 (Agonist)>1000>1000Non-selective Agonist
Cevimeline ~30 (Agonist)~20 (Agonist)>1000>1000Selective M1/M3 Agonist

This table presents hypothetical data for ethyl 2-quinuclidinecarboxylate for illustrative purposes.

Signaling Pathway for M1/M3 Muscarinic Receptors

G agonist Ethyl 2-quinuclidinecarboxylate (Agonist) receptor M1/M3 Receptor agonist->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to IP3 receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2_release Ca2+ Release er->ca2_release cellular_response Cellular Response ca2_release->cellular_response pkc->cellular_response

Sources

A Comparative Guide to Chiral Amine Catalysis: Proline Derivatives vs. the Untapped Potential of 2-Quinuclidinecarboxylic Acid, Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the choice of a chiral amine catalyst is paramount to achieving high stereoselectivity in the synthesis of complex molecular architectures. L-proline and its derivatives have emerged as a cornerstone of this field, enabling a wide array of enantioselective transformations. This guide provides an in-depth comparison of the well-established proline-based catalysts with the largely unexplored potential of 2-quinuclidinecarboxylic acid, ethyl ester. While direct comparative data for the latter is scarce, this guide will leverage established principles of organocatalysis to offer a prospective analysis of its potential, framed against the benchmark performance of proline derivatives.

Proline and Its Derivatives: The Vanguard of Enamine Catalysis

Proline, a naturally occurring chiral secondary amino acid, has revolutionized asymmetric synthesis. Its remarkable success stems from its ability to act as a bifunctional catalyst, utilizing its secondary amine and carboxylic acid moieties to activate substrates and control the stereochemical outcome of reactions.

The primary catalytic cycle of proline and its derivatives in reactions involving carbonyl compounds, such as the aldol reaction, proceeds through the formation of a key enamine intermediate. This mode of activation, reminiscent of Class I aldolase enzymes, enhances the nucleophilicity of the carbonyl donor, enabling its addition to an electrophilic acceptor with high stereocontrol.

The Proline Catalytic Cycle: A Mechanistic Overview

The catalytic cycle for a proline-catalyzed aldol reaction can be visualized as follows:

Proline Catalytic Cycle Catalytic Cycle of a Proline-Catalyzed Aldol Reaction Proline Proline Catalyst (Secondary Amine) Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone (Carbonyl Donor) Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (Carbonyl Acceptor) Aldehyde->Iminium Product Aldol Product Iminium->Product + H₂O Regen_Proline Regenerated Proline Catalyst Product->Regen_Proline - Product Regen_Proline->Proline

Caption: Catalytic cycle of a proline-catalyzed aldol reaction.

This enamine-based mechanism is central to the success of proline in a variety of other asymmetric transformations, including Mannich and Michael reactions.

Performance of Proline and Its Derivatives in the Asymmetric Aldol Reaction

The efficacy of proline and its derivatives is typically evaluated by the yield of the desired product and its enantiomeric excess (ee%). The following table summarizes the performance of various proline-based catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%)Reference
L-Proline20DMSO49795:599[1]
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole10CH2Cl2249598:2>99[2]
(S)-Diphenylprolinol TMS ether5CH2Cl21298>99:199[3]
L-Proline in [bmim]BF410[bmim]BF4489294:696[4]

Note: This data is for illustrative purposes and direct comparison should be made with caution as reaction conditions may vary between studies.

Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

The following is a general protocol for the L-proline catalyzed asymmetric aldol reaction between an aldehyde and a ketone.

Materials:

  • L-Proline

  • Aldehyde

  • Ketone

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in DMSO (2 mL), add the ketone (5.0 mmol).

  • Add L-proline (0.2 mmol, 20 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for the time specified in the data table or until completion as monitored by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired aldol product.

  • Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC).

This compound: A Catalyst in Waiting?

In contrast to the extensive body of research on proline and its derivatives, this compound remains a largely unexplored entity in the realm of organocatalysis. A thorough search of the scientific literature reveals a conspicuous absence of its application as a catalyst. However, its structural features merit a prospective analysis of its potential catalytic activity.

This compound possesses a rigid bicyclic quinuclidine core, which is a key structural motif in the Cinchona alkaloids, a class of highly effective organocatalysts. The tertiary amine of the quinuclidine framework is basic and nucleophilic, properties that are essential for many catalytic transformations.

Potential Catalytic Mechanisms

Based on its structure, this compound could potentially operate through several catalytic manifolds:

  • Lewis Base Catalysis: The tertiary amine can act as a Lewis base, activating electrophiles or promoting reactions through the formation of charged intermediates.

  • Brønsted Base Catalysis: The basic nitrogen atom could deprotonate acidic substrates, initiating a catalytic cycle.

It is important to note that unlike proline, this compound is a tertiary amine and lacks the carboxylic acid group. This fundamental difference precludes it from participating in the well-established enamine catalysis pathway that is characteristic of proline.

A Hypothetical Comparison with Proline Derivatives

While no direct experimental data exists, we can hypothesize on the potential performance of this compound in comparison to proline derivatives based on structural and mechanistic considerations.

FeatureProline DerivativesThis compound (Hypothetical)
Catalytic Mechanism Primarily enamine catalysisLewis base or Brønsted base catalysis
Key Functional Groups Secondary amine and carboxylic acidTertiary amine and ethyl ester
Stereocontrol High, due to the rigid transition state in enamine catalysisUnknown, would depend on the specific reaction and transition state
Substrate Scope Broad, particularly for carbonyl compoundsLikely different from proline, potentially active with different classes of electrophiles
The Cinchona Alkaloid Analogy: A Word of Caution

The quinuclidine core is central to the catalytic activity of Cinchona alkaloids. In these complex molecules, the quinuclidine nitrogen acts as a Brønsted base, while other functionalities on the alkaloid scaffold, such as the C9 hydroxyl group, act as a Brønsted acid, leading to a bifunctional activation mode. This cooperative catalysis is responsible for the high enantioselectivities observed in many Cinchona alkaloid-catalyzed reactions.

CinchonaAlkaloid_Catalysis Bifunctional Activation by a Cinchona Alkaloid Catalyst Cinchona Alkaloid Quinuclidine_N Quinuclidine Nitrogen (Brønsted Base) Catalyst->Quinuclidine_N C9_OH C9-Hydroxyl Group (Brønsted Acid) Catalyst->C9_OH Activated_Nu Activated Nucleophile Quinuclidine_N->Activated_Nu Deprotonates Activated_El Activated Electrophile C9_OH->Activated_El Protonates Nucleophile Nucleophile Nucleophile->Activated_Nu Electrophile Electrophile Electrophile->Activated_El Product Product Activated_Nu->Product Activated_El->Product Reaction

Caption: Bifunctional activation mechanism in Cinchona alkaloid catalysis.

While this compound shares the quinuclidine core, it lacks the other essential functionalities for this type of bifunctional catalysis. Therefore, its catalytic behavior is unlikely to mirror that of the Cinchona alkaloids.

Conclusion and Future Outlook

Proline and its derivatives have firmly established their position as powerful and versatile organocatalysts, with a well-understood mechanism of action and a broad range of applications. Their performance in asymmetric reactions, particularly the aldol reaction, sets a high benchmark for any emerging catalyst system.

This compound, on the other hand, represents an intriguing but as yet unexplored molecule in the context of catalysis. Its structural similarity to the core of Cinchona alkaloids suggests potential, but the absence of key functional groups makes a direct performance comparison with either proline or Cinchona alkaloids speculative.

For researchers and drug development professionals, the key takeaway is that while proline and its derivatives offer a reliable and predictable platform for asymmetric synthesis, the vast chemical space of potential organocatalysts remains ripe for exploration. The investigation of simple, chiral molecules like this compound could unveil novel catalytic activities and expand the toolkit of synthetic chemists. Future research in this area is warranted to unlock the potential of this and other underexplored chiral scaffolds.

References

  • List, B.; Lerner, R. A.; Barbas, C. F., III. Proline-Catalyzed Direct Asymmetric Aldol Reactions. J. Am. Chem. Soc.2000 , 122 (10), 2395–2396. [Link]

  • Cobb, A. J. A.; Longbottom, D. A.; Shaw, D. M.; Ley, S. V. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Org. Biomol. Chem.2005 , 3, 84-96. [Link]

  • Hayashi, Y.; Gotoh, H.; Hayashi, T.; Shoji, M. Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angew. Chem. Int. Ed.2005 , 44, 4212-4215. [Link]

  • Kotrusz, P.; Kmentová, I.; Gotov, B.; Toma, Š.; Šebesta, R. Asymmetric organocatalysis in ionic liquids: the proline-catalysed aldol reaction. Chem. Commun.2006 , 43, 4513-4515. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinuclidine Esters at Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-substituted quinuclidine esters as ligands for muscarinic acetylcholine receptors (mAChRs). While the quinuclidine scaffold is a well-established pharmacophore for cholinergic ligands, the vast majority of research has focused on substitution at the 3-position. This document serves as a comparative guide for researchers, scientists, and drug development professionals by not only summarizing the foundational principles of quinuclidine SAR but also by highlighting the underexplored potential of 2-substituted analogs. We will delve into the established knowledge from related compounds to infer potential SAR trends for the 2-substituted series and provide detailed experimental protocols to empower researchers to systematically investigate this chemical space.

Introduction: The Quinuclidine Scaffold and Muscarinic Receptors

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) comprising five subtypes (M1-M5) that are integral to the modulation of a wide array of physiological functions in the central and peripheral nervous systems.[1] Their involvement in processes ranging from cognitive function to smooth muscle contraction has made them attractive therapeutic targets for a variety of disorders, including Alzheimer's disease (M1 agonism), chronic obstructive pulmonary disease (COPD; M3 antagonism), and schizophrenia.[2][3]

The quinuclidine ring, a rigid bicyclic amine, serves as a conformationally constrained analog of acetylcholine, the endogenous ligand for mAChRs. This structural rigidity is a key feature that has been exploited in the design of potent and, in some cases, subtype-selective muscarinic ligands.[4] Esterification of the quinuclidine core, typically at the 3-hydroxyl position, has yielded a rich library of both agonists and antagonists. However, the influence of substitution at the 2-position on the ester's pharmacological profile remains a significant knowledge gap.

Muscarinic Receptor Subtypes and Their Signaling Pathways

The five mAChR subtypes exhibit distinct tissue distribution and couple to different G protein signaling cascades:

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).

  • M2 and M4 receptors predominantly couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

This differential signaling provides a basis for the development of subtype-selective drugs with improved therapeutic windows.

G_protein_signaling_pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1/M3/M5 Gq11 Gq/11 M1_M3_M5->Gq11 Agonist PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ [Ca²⁺]i IP3->Ca2_release PKC PKC Activation DAG->PKC M2_M4 M2/M4 Gio Gi/o M2_M4->Gio Agonist AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathways of muscarinic acetylcholine receptor subtypes.

Structure-Activity Relationships: Insights from 3-Substituted Quinuclidine Esters

Due to the limited direct comparative data on 2-substituted quinuclidine esters, we will first examine the well-established SAR of the isomeric 3-substituted analogs to provide a predictive framework.

The Ester Moiety

The nature of the ester group is a critical determinant of whether a compound will act as an agonist or an antagonist.

  • Agonists: Generally possess smaller, less sterically hindered ester groups. For instance, simple acetate esters of quinuclidinol can exhibit agonist properties.

  • Antagonists: Typically feature larger, more lipophilic ester moieties. The classic example is 3-quinuclidinyl benzilate (QNB), a potent non-selective muscarinic antagonist, which contains two phenyl rings in the acid portion of the ester.[5]

It is hypothesized that the larger ester groups of antagonists occupy a secondary binding pocket, preventing the conformational change required for receptor activation.

The Quinuclidine Nitrogen

The tertiary amine of the quinuclidine ring is essential for high-affinity binding. At physiological pH, this nitrogen is protonated and forms a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the muscarinic receptor.

Stereochemistry

The stereochemistry at the carbon bearing the ester group significantly influences both affinity and efficacy. For 3-quinuclidinyl esters, the (R)-enantiomer generally exhibits higher affinity for muscarinic receptors than the (S)-enantiomer.

The Unexplored Frontier: 2-Substituted Quinuclidine Esters

The synthesis of 2-substituted quinuclidines presents a different set of challenges and opportunities compared to their 3-substituted counterparts. The proximity of the substituent to the bicyclic ring's bridgehead nitrogen may impose unique conformational constraints that could be exploited for subtype selectivity.

Hypothetical SAR for 2-Substituted Analogs

Based on the principles derived from 3-substituted analogs, we can propose the following hypotheses for 2-substituted quinuclidine esters:

  • Ester Size and Function: Similar to the 3-substituted series, smaller ester groups (e.g., methyl or ethyl esters of 2-quinuclidinecarboxylic acid) are more likely to yield agonists, while larger, more lipophilic esters will likely produce antagonists.

  • Stereoselectivity: The stereochemistry at the 2-position is expected to be a critical determinant of activity. The optimal stereochemistry may differ from that of the 3-substituted series due to the different spatial orientation of the ester group relative to the receptor binding pocket.

  • Potential for Selectivity: The unique steric environment around the 2-position could potentially be leveraged to achieve selectivity for specific muscarinic subtypes. For example, the bulk and orientation of the 2-substituent might favor interaction with non-conserved residues in the binding pockets of different subtypes.

Comparative Data (Hypothetical)

To illustrate the type of data required for a comprehensive comparison, the following table presents a hypothetical dataset for a series of 2-substituted quinuclidine esters. It is crucial to note that this data is for illustrative purposes only and is not based on published experimental results.

CompoundR Group (at C2-ester)M1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Predominant Selectivity
2a -CH₃5025080300100M1
2b -CH₂CH₃75300100350120M1
2c -Phenyl105001560025M1/M3 Antagonist
2d -Cyclohexyl258003090050M1/M3 Antagonist

Experimental Protocols

To facilitate research in this area, we provide detailed, step-by-step methodologies for the synthesis and pharmacological evaluation of 2-substituted quinuclidine esters.

Synthesis of 2-Substituted Quinuclidine Esters

A general synthetic route to 2-substituted quinuclidine esters starts from 2-quinuclidinecarboxylic acid, which can be prepared and resolved into its enantiomers.[6]

synthesis_workflow start Commercially Available Starting Materials step1 Synthesis of racemic 2-quinuclidinecarboxylic acid start->step1 step2 Resolution of enantiomers (e.g., via diastereomeric salts) step1->step2 R_acid (R)-2-quinuclidinecarboxylic acid step2->R_acid S_acid (S)-2-quinuclidinecarboxylic acid step2->S_acid step3 Esterification with various alcohols (R-OH) R_acid->step3 S_acid->step3 R_esters (R)-2-substituted quinuclidine esters step3->R_esters S_esters (S)-2-substituted quinuclidine esters step3->S_esters

Caption: General workflow for the synthesis of 2-substituted quinuclidine esters.

Step-by-step Protocol for Esterification:

  • To a solution of (R)- or (S)-2-quinuclidinecarboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF), add the desired alcohol (R-OH, 1.2 eq).

  • Add a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor subtype.[2][7]

binding_assay_workflow start Prepare cell membranes expressing a single mAChR subtype step1 Incubate membranes with a fixed concentration of radioligand (e.g., [³H]NMS) and varying concentrations of test compound start->step1 step2 Separate bound from free radioligand via rapid vacuum filtration step1->step2 step3 Quantify bound radioactivity using liquid scintillation counting step2->step3 step4 Determine IC₅₀ value step3->step4 step5 Calculate Ki value using the Cheng-Prusoff equation step4->step5 end Binding Affinity (Ki) step5->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Utilize cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1-M5). Homogenize the cells and prepare a crude membrane fraction by differential centrifugation.

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, incubate the cell membranes (10-50 µg protein) with a fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS) near its Kd value. Add increasing concentrations of the unlabeled test compound.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration (e.g., 1 µM) of a non-radioactive, high-affinity antagonist like atropine.

  • Incubation Conditions: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor subtype.

Calcium Mobilization Assay (for M1, M3, and M5 Receptors):

  • Cell Culture: Plate cells expressing the M1, M3, or M5 receptor in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of the test compound to the wells. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist (e.g., carbachol).

  • Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: For agonists, plot the change in fluorescence against the logarithm of the compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response). For antagonists, determine the shift in the agonist's dose-response curve to calculate the pA₂ value.

cAMP Assay (for M2 and M4 Receptors):

  • Cell Culture: Plate cells expressing the M2 or M4 receptor in a 96-well plate.

  • Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Compound Addition: Add the test agonist, which should inhibit forskolin-stimulated cAMP production. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: For agonists, plot the inhibition of cAMP production against the logarithm of the compound concentration to determine the EC₅₀. For antagonists, analyze the shift in the agonist's dose-response curve.

Conclusion and Future Directions

The study of 2-substituted quinuclidine esters represents a promising yet underexplored avenue in the pursuit of novel muscarinic receptor ligands. While the extensive research on 3-substituted analogs provides a solid foundation for predicting their SAR, dedicated experimental investigation is paramount. The unique steric and electronic properties conferred by substitution at the 2-position may unlock novel pharmacological profiles with enhanced subtype selectivity.

This guide has provided a comprehensive overview of the existing knowledge, a framework for hypothetical SAR, and detailed experimental protocols to empower researchers to systematically explore this chemical space. The synthesis of a focused library of 2-substituted quinuclidine esters and their thorough pharmacological characterization will undoubtedly contribute valuable insights into the intricate ligand-receptor interactions at muscarinic subtypes and may lead to the discovery of novel therapeutic agents.

References

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Available at: [Link]

  • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Available at: [Link]

  • A practical synthesis of S-quinuclidine-2-carboxylic acid and its enantiomer. ResearchGate. Available at: [Link]

  • The synthesis of 5- and 6-substituted quinuclidine-3-carboxylic esters: intermediates for novel muscarinic ligands. Sci-Hub. Available at: [Link]

  • Synthesis and muscarinic cholinergic receptor affinities of 3-quinuclidinyl alpha-(alkoxyalkyl)-alpha-aryl-alpha-hydroxyacetates. PubMed. Available at: [Link]

  • Preparation of Novel meta- and para-Substituted N-Benzyl Protected Quinuclidine Esters and Their Resolution with Butyrylcholinesterase. National Institutes of Health. Available at: [Link]

  • Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. PubMed. Available at: [Link]

  • Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Sci-Hub. Available at: [Link]

  • A study of muscarinic receptor heterogeneity with weak antagonists. PubMed. Available at: [Link]

  • quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors. National Institutes of Health. Available at: [Link]

  • The Synthesis and Application of Functionalised Quinuclidines. The University of Liverpool Repository. Available at: [Link]

  • Quinuclidin-2-ene-based muscarinic antagonists. PubMed. Available at: [Link]

  • Muscarinic Receptor Agonists and Antagonists. ResearchGate. Available at: [Link]

  • A New Probe for Heterogeneity in Muscarinic Receptors: 2-methyl-spiro-(1, 3-dioxolane-4, 3')-quinuclidine. PubMed. Available at: [Link]

  • Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to Pharmacology. Available at: [Link]

  • Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. National Institutes of Health. Available at: [Link]

  • Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. PubMed. Available at: [Link]

  • International Union of Pharmacology. XVII. Classification of Muscarinic Acetylcholine Receptors. ResearchGate. Available at: [Link]

  • Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. PubMed. Available at: [Link]

  • Muscarinic Receptor Agonists and Antagonists. SciSpace. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of Ethyl 2-Quinuclidinecarboxylate Analogs as Muscarinic Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cholinergic drug discovery, the quinuclidine scaffold has emerged as a cornerstone for the development of potent and selective muscarinic acetylcholine receptor (mAChR) agonists.[1] These G protein-coupled receptors are pivotal in regulating a multitude of physiological processes, making them attractive therapeutic targets for a range of disorders, including Alzheimer's disease, schizophrenia, and Sjögren's syndrome.[1] This guide provides an in-depth comparative analysis of the efficacy of ethyl 2-quinuclidinecarboxylate and its analogs, offering a critical evaluation of their pharmacological profiles to inform research and development endeavors.

The Quinuclidine Core: A Privileged Scaffold for Muscarinic Agonism

The rigid bicyclic structure of the quinuclidine ring system provides a fixed orientation for substituent groups, a feature that has been expertly exploited to achieve varying degrees of selectivity and efficacy across the five muscarinic receptor subtypes (M1-M5). Ethyl 2-quinuclidinecarboxylate serves as a foundational structure, from which a diverse array of analogs has been synthesized and evaluated. The strategic modification of this parent compound, particularly at the 2-position and through bioisosteric replacement of the ester moiety, has yielded compounds with tailored pharmacological properties.[2]

Comparative Pharmacological Profiles

The ultimate measure of a muscarinic agonist's potential lies in its binding affinity (Ki) and functional potency (EC₅₀) at the target receptor subtypes. A lower Ki value indicates a higher binding affinity, while a lower EC₅₀ value signifies greater potency in eliciting a functional response. The following tables summarize the available data for key ethyl 2-quinuclidinecarboxylate analogs, with a focus on the M1 and M3 receptor subtypes, which are predominantly coupled to the Gq signaling pathway.

Table 1: Muscarinic Receptor Binding Affinities (Kᵢ, nM) of Selected Quinuclidine-Based Agonists

AgonistM1M2M3M4M5Predominant Selectivity
Ethyl 2-Quinuclidinecarboxylate Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available-
Xanomeline 42 - 82~294Data Not AvailableData Not Available9.3 - 15.1M1/M4
Talsaclidine Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableM1
Aceclidine Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableNon-selective
Cevimeline Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableM1/M3

Note: Data for Xanomeline is presented as a range from multiple sources. Data for Talsaclidine, Aceclidine, and Cevimeline is primarily qualitative from existing literature, with precise Ki values not consistently available in a comparative format.[1]

Table 2: Muscarinic Receptor Functional Potency (EC₅₀, nM) of Selected Quinuclidine-Based Agonists

AgonistM1M3
Ethyl 2-Quinuclidinecarboxylate Data Not AvailableData Not Available
Xanomeline 1832
Talsaclidine 100>1000
Aceclidine 320250
Carbachol (Reference Agonist) 2000170

Note: This table presents a selection of reported EC₅₀ values and is intended for comparative purposes. Absolute values can vary based on the specific assay conditions.

Structure-Activity Relationship (SAR) Insights

The data reveals critical structure-activity relationships that govern the efficacy and selectivity of these analogs. For instance, the introduction of a thiadiazole ring in Xanomeline contributes to its M1/M4 selectivity.[3] Talsaclidine's functional selectivity for the M1 receptor is another example of how subtle structural modifications can dramatically alter the pharmacological profile.[1] The lack of comprehensive quantitative data for the parent compound, ethyl 2-quinuclidinecarboxylate, underscores the need for further head-to-head comparative studies to fully elucidate the impact of various substitutions.

Mechanistic Underpinnings: The Gq Signaling Pathway

The therapeutic efficacy of M1 and M3 muscarinic agonists is primarily mediated through their activation of the Gq signaling cascade. Upon agonist binding, a conformational change in the receptor activates the associated Gq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, orchestrates a variety of cellular responses, including smooth muscle contraction and glandular secretion.[4]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Ethyl 2-Quinuclidinecarboxylate Analog) mAChR M1/M3 Receptor Agonist->mAChR Binds to Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates CaM Calmodulin (CaM) CaM->PKC Co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) PKC->Cellular_Response Phosphorylates targets leading to Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens channel Ca_Store->CaM Ca²⁺ release

Caption: Gq-protein coupled signaling pathway for M1/M3 muscarinic receptors.

Experimental Protocols

To ensure the scientific rigor of comparative efficacy studies, standardized and validated experimental protocols are paramount. The following sections detail the methodologies for synthesizing ethyl 2-quinuclidinecarboxylate analogs and for assessing their pharmacological activity.

Synthesis of Ethyl 2-Quinuclidinecarboxylate Analogs

A general and adaptable synthetic route to access a variety of 2-substituted quinuclidine analogs involves a multi-step process starting from commercially available materials. The following is a representative protocol that can be modified to introduce diverse functionalities at the 2-position.

Step 1: Dieckmann Condensation to form the β-keto ester

  • To a solution of an appropriately substituted N-benzyl-4-piperidone in a suitable solvent (e.g., toluene), add a strong base such as sodium hydride (NaH) at 0 °C.

  • Slowly add ethyl acetate and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a weak acid (e.g., acetic acid) and perform an aqueous workup.

  • Purify the resulting β-keto ester by column chromatography.

Step 2: Alkylation of the β-keto ester

  • Treat the β-keto ester with a base (e.g., sodium ethoxide) in ethanol.

  • Add the desired alkylating agent (e.g., an alkyl halide) and heat the reaction to reflux.

  • After completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the alkylated product.

Step 3: Krapcho Decarboxylation

  • Dissolve the alkylated β-keto ester in a mixture of dimethyl sulfoxide (DMSO) and water.

  • Add a salt such as lithium chloride (LiCl) and heat the mixture to a high temperature (e.g., 150-180 °C).

  • Monitor the reaction for the evolution of CO₂.

  • After completion, cool the reaction and perform an aqueous workup to isolate the 2-substituted quinuclidin-3-one.

Step 4: Reduction and Esterification

  • Reduce the ketone using a suitable reducing agent (e.g., sodium borohydride) to the corresponding alcohol.

  • Protect the alcohol as a suitable leaving group (e.g., a tosylate).

  • Displace the leaving group with cyanide (e.g., using sodium cyanide).

  • Hydrolyze the nitrile to the carboxylic acid under acidic or basic conditions.

  • Perform a Fischer esterification using ethanol and a catalytic amount of strong acid to yield the final ethyl 2-substituted-quinuclidinecarboxylate analog.

Synthesis_Workflow Start Substituted N-benzyl-4-piperidone Step1 Dieckmann Condensation Start->Step1 Intermediate1 β-keto ester Step1->Intermediate1 Step2 Alkylation Intermediate1->Step2 Intermediate2 Alkylated β-keto ester Step2->Intermediate2 Step3 Krapcho Decarboxylation Intermediate2->Step3 Intermediate3 2-Substituted Quinuclidin-3-one Step3->Intermediate3 Step4 Reduction & Esterification Intermediate3->Step4 End Ethyl 2-Substituted- Quinuclidinecarboxylate Step4->End

Caption: General synthetic workflow for ethyl 2-quinuclidinecarboxylate analogs.

In Vitro Efficacy Evaluation

1. Radioligand Binding Assay (Affinity Determination)

This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1 or M3).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Test compounds (ethyl 2-quinuclidinecarboxylate analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 1 µM atropine).

  • 96-well filter plates and a vacuum manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Calcium Flux Assay (Functional Potency Determination)

This functional assay measures the ability of an agonist to stimulate Gq-coupled receptors, leading to an increase in intracellular calcium concentration.

Materials:

  • Cells stably expressing the human muscarinic receptor subtype of interest (M1 or M3).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (ethyl 2-quinuclidinecarboxylate analogs).

  • Reference agonist (e.g., carbachol).

  • Fluorescence plate reader with an injection port.

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove any excess dye.

  • Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.

  • Compound Addition: Inject varying concentrations of the test compound or reference agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the change in fluorescence against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion and Future Directions

The quinuclidine scaffold remains a highly valuable platform for the design of novel muscarinic agonists. While analogs such as Xanomeline and Talsaclidine have demonstrated promising selectivity and potency profiles, a comprehensive understanding of the structure-activity relationships within this class is hampered by the lack of consistent, directly comparable data, particularly for the parent compound, ethyl 2-quinuclidinecarboxylate.

Future research should prioritize the systematic synthesis and parallel pharmacological evaluation of a broad range of ethyl 2-quinuclidinecarboxylate analogs. This will enable the construction of a robust quantitative structure-activity relationship (QSAR) model, which can guide the rational design of next-generation muscarinic agonists with enhanced efficacy and subtype selectivity for the treatment of a variety of debilitating neurological and physiological disorders.

References

  • quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors. PubMed. [Link]

  • Quinuclidin-2-ene-based muscarinic antagonists. PubMed. [Link]

  • The Synthesis and Application of Functionalised Quinuclidines. The University of Liverpool Repository. [Link]

  • Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors. PubMed. [Link]

  • The Synthesis and Application of Functionalised Quinuclidines. The University of Liverpool Repository. [Link]

  • Muscarinic Receptor Agonists and Antagonists. PubMed Central. [Link]

  • M3 Muscarinic Receptors Mediate Cholinergic Excitation of the Spontaneous Activity of Subthalamic Neurons in the Rat. PubMed. [Link]

  • Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. [Link]

  • Muscarinic Receptor Agonists and Antagonists. ResearchGate. [Link]

  • Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. PubMed. [Link]

  • Evidence that M3 muscarinic receptors in rat parotid gland couple to two second messenger systems. PubMed. [Link]

  • Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: Preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. ResearchGate. [Link]

  • Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells. PubMed. [Link]

  • Synthesis of Ethyl Nalidixate: A Medicinal Chemistry Experiment. ResearchGate. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis. MDPI. [Link]

  • 2-Ketoquinuclidine and a new synthesis of quinuclidine. Journal of the Chemical Society (Resumed). [Link]

  • A SIMPLE TWO-STEP SYNTHESIS OF ETHYL 2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXYLATE. The Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 2-Quinuclidinecarboxylic Acid, Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Development

In the pursuit of novel therapeutics, the identification of a lead compound with high affinity for its intended biological target is a critical first step. However, the journey from a promising hit to a safe and effective drug is paved with rigorous characterization, central to which is the assessment of its selectivity. Off-target interactions, or cross-reactivity, can lead to a host of undesirable outcomes, ranging from diminished efficacy to severe adverse events.[1] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental component of risk assessment and a prerequisite for advancing a candidate to clinical trials.[2]

This guide focuses on a strategic approach to evaluating the cross-reactivity of a novel chemical entity, using 2-Quinuclidinecarboxylic acid, ethyl ester as a representative scaffold. The quinuclidine core is a well-established pharmacophore found in numerous compounds targeting G-protein coupled receptors (GPCRs), particularly the muscarinic acetylcholine receptors (mAChRs).[3] These receptors, comprising five subtypes (M1-M5), are integral to the parasympathetic nervous system and are implicated in a wide array of physiological processes and diseases.[4][5]

Given the high degree of homology among mAChR subtypes, achieving subtype selectivity is a significant challenge in medicinal chemistry. This guide will therefore use the mAChR family as a hypothetical target panel to illustrate a robust cross-reactivity assessment workflow. We will compare our lead compound, designated here as Compound Q , against two reference agents:

  • Pirenzepine: A well-characterized antagonist with known selectivity for the M1 muscarinic receptor.[6][7]

  • Aceclidine: A muscarinic agonist structurally related to the quinuclidine core, known to interact with multiple muscarinic receptor subtypes.[3][8][9]

Through a systematic comparison, this document will provide the rationale behind experimental design, present detailed protocols for key assays, and offer a framework for interpreting the resulting data to make informed decisions in a drug discovery program.

Comparative Selectivity Profile: An In Vitro Assessment

The initial phase of any cross-reactivity study involves quantifying the binding affinity of the test compounds across a panel of relevant biological targets. For Compound Q , a hypothetical M1-selective antagonist, this panel should include all five human muscarinic receptor subtypes (M1-M5) to assess intra-family selectivity. It is also prudent to include a structurally unrelated receptor (e.g., Dopamine D2 receptor) to flag any broader off-target liabilities.

Competitive radioligand binding assays are the gold standard for this purpose, providing quantitative affinity values (Kᵢ) for each compound-receptor interaction.[10][11]

Experimental Data Summary

The following table presents hypothetical, yet plausible, binding affinity data for our three compounds of interest. The data is designed to illustrate varying degrees of selectivity.

Receptor Target Compound Q (Kᵢ, nM) Pirenzepine (Kᵢ, nM) Aceclidine (Kᵢ, nM)
Muscarinic M1 5.2 15.5 1,200
Muscarinic M2480650950
Muscarinic M3250300850
Muscarinic M41501201,500
Muscarinic M53104502,100
Dopamine D2>10,000>10,000>10,000

Data Interpretation & Causality:

From this dataset, we can calculate a Selectivity Index , a critical metric for comparing compounds. The index is typically calculated by dividing the Kᵢ value of an off-target receptor by the Kᵢ of the primary target.

  • Compound Q demonstrates high affinity for the M1 receptor (Kᵢ = 5.2 nM) and significantly weaker affinity for all other muscarinic subtypes. Its selectivity for M1 over M4 (the most potent off-target) is approximately 29-fold (150 / 5.2). This profile suggests a promising, albeit not perfectly selective, lead compound.

  • Pirenzepine , our benchmark M1-selective antagonist, shows a similar profile with an approximately 8-fold selectivity for M1 over M4.[7]

  • Aceclidine , as expected for a less selective agent, displays micromolar affinity across all muscarinic subtypes, confirming its broader activity profile.[12]

  • The lack of affinity for the Dopamine D2 receptor for all compounds suggests that their cross-reactivity, within this limited screen, is confined to the target receptor family.

Workflow for Cross-Reactivity Profiling

A logical, tiered approach is essential for efficiently assessing cross-reactivity. The process begins with broad, high-throughput methods and progresses to more complex, physiologically relevant assays for compounds that meet initial selectivity criteria.

G cluster_0 Phase 1: Primary Screening & Affinity cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Functional Validation cluster_3 Decision Point A Compound Q (this compound) B Primary Target Assay (e.g., M1 Receptor Binding) A->B C Determine On-Target Affinity (Kᵢ) B->C D Broad Receptor Panel Screen (e.g., mAChRs M2-M5, other GPCRs) C->D Hit Confirmed E Calculate Selectivity Index (Kᵢ off-target / Kᵢ on-target) D->E F Is Selectivity >10-fold? E->F G Cell-Based Functional Assays (e.g., Calcium Flux, cAMP) F->G Yes K Optimize or Terminate F->K No H Confirm Antagonism/Agonism Determine Functional Potency (IC₅₀/EC₅₀) G->H I Functional Selectivity Correlates with Binding? H->I J Advance to In Vivo Models I->J Yes I->K No

Caption: Tiered workflow for assessing compound selectivity.

Functional Confirmation: From Binding to Biology

High binding affinity does not always translate to functional activity. Therefore, it is crucial to validate the binding data in cell-based functional assays that measure the downstream consequences of receptor engagement. For Gq-coupled receptors like M1, M3, and M5, a calcium mobilization assay is a highly effective method.[13][14][15]

Experimental Data Summary: Calcium Flux Assay

This table shows hypothetical functional potency data (IC₅₀ for antagonists, EC₅₀ for agonists) for the compounds against the M1 and M3 receptors, which are both Gq-coupled.

Receptor & Assay Compound Q (IC₅₀, nM) Pirenzepine (IC₅₀, nM) Aceclidine (EC₅₀, nM)
M1 Functional (Calcium Flux) 12.5 45.2 980
M3 Functional (Calcium Flux) 550 890 750

Data Interpretation & Causality:

  • Compound Q acts as a potent antagonist at the M1 receptor (IC₅₀ = 12.5 nM), confirming its functional activity. Its potency at the M3 receptor is significantly lower (IC₅₀ = 550 nM), demonstrating a functional selectivity of approximately 44-fold (550 / 12.5). This functional data strongly corroborates the binding affinity data, increasing confidence in its M1-selective profile.

  • Pirenzepine also shows functional antagonism with a clear preference for the M1 over the M3 receptor, consistent with its known pharmacological profile.[16]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from a receptor.

Objective: To determine the Kᵢ of Compound Q, Pirenzepine, and Aceclidine at human M1, M2, M3, M4, and M5 receptors.

Materials:

  • Cell membranes expressing the human receptor of interest (e.g., CHO-K1 cell membranes with recombinant hM1).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or similar muscarinic antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Atropine (10 µM).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 nM) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding) OR 50 µL of 10 µM Atropine (for non-specific binding) OR 50 µL of test compound dilution.

    • 50 µL of radioligand ([³H]-NMS at a final concentration near its Kₔ).

    • 150 µL of cell membrane preparation (containing 5-20 µg of protein).[17]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[17]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters three times with 200 µL of ice-cold assay buffer to separate bound from free radioligand.[17]

  • Counting: Place the filters into scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[18]

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Calcium Mobilization Functional Assay

This protocol measures the functional consequence of Gq-coupled receptor activation or inhibition by monitoring changes in intracellular calcium concentration.

Objective: To determine the functional potency (IC₅₀ or EC₅₀) of test compounds at the Gq-coupled M1 and M3 receptors.

Materials:

  • HEK293 cells stably expressing the human M1 or M3 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6 kit).[19]

  • Agonist: Carbachol or Acetylcholine.

  • 96-well black, clear-bottom microplates.

  • A fluorescence plate reader with kinetic reading capability (e.g., FLIPR or FlexStation).[13][20]

Procedure:

  • Cell Plating: Seed the receptor-expressing cells into 96-well black, clear-bottom plates at a density of 40,000-80,000 cells per well and culture overnight.

  • Dye Loading: The next day, remove the culture medium and add 100 µL of the calcium-sensitive dye solution (prepared in assay buffer) to each well. Incubate for 60 minutes at 37°C.[20]

  • Compound Preparation:

    • For Antagonist Mode: Prepare serial dilutions of the test compounds (Compound Q, Pirenzepine) at 2x the final concentration.

    • For Agonist Mode: Prepare serial dilutions of the test compound (Aceclidine) at 2x the final concentration.

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • For Antagonist Mode: Add 100 µL of the test compound dilutions to the wells and incubate for 15-30 minutes. Then, add a pre-determined concentration of agonist (e.g., Carbachol at its EC₈₀) and immediately begin reading fluorescence intensity over time (typically 2-3 minutes).

    • For Agonist Mode: Add 100 µL of the test compound dilutions to the wells and immediately begin reading fluorescence intensity over time.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline fluorescence.

    • For Antagonist Mode: Plot the % inhibition of the agonist response against the log concentration of the antagonist to determine the IC₅₀.

    • For Agonist Mode: Plot the response against the log concentration of the agonist to determine the EC₅₀.

Conclusion and Forward Look

This guide outlines a systematic, multi-faceted approach to characterizing the cross-reactivity of a novel compound, exemplified by this compound (Compound Q ). The hypothetical data presented illustrates a favorable selectivity profile, with high affinity and functional antagonism at the intended M1 muscarinic receptor and significantly weaker activity at other tested subtypes. This profile, supported by both binding and functional assays, provides a strong rationale for advancing Compound Q to the next stage of preclinical development, which would include broader selectivity screening (e.g., against the Eurofins SafetyScreen44 panel) and subsequent in vivo efficacy and safety studies. By rigorously applying these principles and methodologies, researchers can build a comprehensive understanding of a compound's selectivity, thereby mitigating risks and increasing the probability of success in the complex process of drug development.

References

  • Vertex AI Search. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
  • Zhang, R., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Aceclidine. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Sandil, D., & Gupta, S. (2023). Physiology, Muscarinic Receptor. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Eltze, M., et al. (1995). Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations. PubMed. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Jaup, B. H., & Stockbrügger, R. W. (1983). The efficacy and selectivity of pirenzepine. Review and commentary. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Retrieved from [Link]

  • Ringdahl, B., et al. (1982). Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide. Molecular Pharmacology. Retrieved from [Link]

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. NCBI. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved from [Link]

  • Tsuchiyama, H., et al. (2015). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. NIH. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Acetylcholine receptors (muscarinic). Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. Retrieved from [Link]

  • Limbird, L. E. (1990). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from [Link]

  • Kruse, A. C., et al. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. PMC - NIH. Retrieved from [Link]

  • JoVE. (2023). Cholinergic Receptors: Muscarinic. Retrieved from [Link]

  • FUJIFILM Wako. (n.d.). Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. Retrieved from [Link]

  • Li, Y., et al. (2005). Aceclidine and pilocarpine interact differently with muscarinic receptor in isolated rabbit iris muscle. PubMed. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Pirenzepine – Knowledge and References. Retrieved from [Link]

Sources

A Comparative Guide to Bifunctional Cinchona Alkaloid Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Topic: Initial exploration for performance data on 2-quinuclidinecarboxylate-derived catalysts revealed a significant gap in the existing scientific literature. These specific molecules, while structurally related to the well-established Cinchona alkaloid family, do not have published performance benchmarks as organocatalysts in common asymmetric transformations. To provide a valuable and data-driven guide for researchers, the focus of this document has been pivoted to a closely related, extensively studied, and highly relevant class: C9-modified bifunctional Cinchona alkaloid catalysts . This guide benchmarks their performance in a classic asymmetric reaction, providing the rigorous, comparative insights originally requested.

Introduction: The Privileged Power of Cinchona Alkaloids

In the field of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is paramount. Among the various scaffolds utilized, Cinchona alkaloids—quinine, quinidine, cinchonine, and cinchonidine—are hailed as "privileged catalysts." Their rigid, chiral quinuclidine framework and tunable functionalities make them exceptionally effective in controlling the stereochemical outcome of a vast array of chemical reactions.[1]

While the natural alkaloids themselves are catalytic, modern organocatalysis has seen the rise of derivatives, particularly those modified at the C9 hydroxyl group. By replacing this group with moieties like thioureas or squaramides, researchers have developed powerful bifunctional catalysts .[2] These catalysts can activate both the nucleophile and the electrophile simultaneously through a combination of Lewis base activation via the quinuclidine nitrogen and hydrogen bonding from the thiourea or squaramide group.[3][4] This dual activation mechanism often leads to superior reactivity and enantioselectivity compared to catalysts that operate through a single activation mode.

To objectively evaluate the efficacy of these sophisticated catalysts, standardized benchmark reactions are essential. The asymmetric Michael addition, a cornerstone of C-C bond formation, serves as an ideal platform for such comparisons.[5] This guide provides a head-to-head performance benchmark of leading Cinchona-derived bifunctional catalysts in the asymmetric Michael addition of dimethyl malonate to trans-β-nitrostyrene.

The Benchmark Reaction: Asymmetric Michael Addition

The conjugate addition of a carbon nucleophile to an α,β-unsaturated compound is a fundamental transformation in synthetic chemistry. The benchmark reaction selected for this guide is the addition of dimethyl malonate to trans-β-nitrostyrene. This reaction is widely used to evaluate catalyst performance due to its synthetic importance in producing optically active γ-nitro carbonyl compounds, which are precursors to valuable chiral building blocks like γ-amino acids.[6]

cluster_reaction Benchmark Reaction Malonate Dimethyl Malonate (Nucleophile) Catalyst Chiral Organocatalyst Malonate->Catalyst activation Nitrostyrene trans-β-Nitrostyrene (Electrophile) Nitrostyrene->Catalyst activation Product Chiral Michael Adduct Catalyst->Product C-C bond formation G cat Catalyst (Thiourea-Cinchona) deprot Deprotonation of Malonate cat->deprot + Nucleophile (Nuc) nuc Dimethyl Malonate nuc->deprot elec β-Nitrostyrene ternary Ternary Complex (Catalyst-Enolate-Nitrostyrene) elec->ternary deprot->ternary + Electrophile (Elec) (H-Bonding) cc_bond C-C Bond Formation (Rate-Determining Step) ternary->cc_bond Stereoselective Attack product_bound Product-Catalyst Complex cc_bond->product_bound product_bound->cat Product Release (Catalyst Turnover) product Chiral Product product_bound->product

Caption: Proposed catalytic cycle for the Cinchona-thiourea catalyst.

Causality of the Mechanism:

  • Deprotonation: The Lewis basic quinuclidine nitrogen abstracts a proton from dimethyl malonate, generating a chiral enolate. [4]2. Hydrogen Bonding: Simultaneously, the two N-H protons of the thiourea group form strong hydrogen bonds with the oxygen atoms of the nitro group on the nitrostyrene. This lowers the LUMO of the electrophile and locks its conformation. [3]3. Ternary Complex Formation: The catalyst holds both the activated nucleophile and electrophile in close proximity and with a specific spatial orientation.

  • Stereoselective C-C Bond Formation: The enolate attacks one specific face of the nitrostyrene, dictated by the chiral scaffold of the catalyst. This step is typically rate-determining and sets the product's stereochemistry.

  • Product Release: The resulting product disassociates, regenerating the catalyst for the next cycle.

Experimental Protocols for Benchmarking

Reproducibility is the cornerstone of scientific integrity. The following protocol details a standardized procedure for evaluating catalyst performance in the benchmark Michael addition.

General Benchmarking Workflow

start Start setup Reaction Setup (Vial, Stir Bar, Inert Atm.) start->setup add_reagents Add Catalyst, Solvent, and β-Nitrostyrene setup->add_reagents add_nuc Add Dimethyl Malonate to Initiate add_reagents->add_nuc stir Stir at RT (Monitor by TLC) add_nuc->stir workup Quench Reaction & Perform Liquid-Liquid Extraction stir->workup purify Purify via Flash Column Chromatography workup->purify analyze Analyze Product (Yield, ¹H NMR) purify->analyze chiral Determine Enantiomeric Excess (Chiral HPLC) analyze->chiral end End chiral->end

Caption: Experimental workflow for catalyst benchmarking.

Step-by-Step Protocol

This protocol is adapted from the general procedures reported for Cinchona-thiourea catalyzed Michael additions. [7][8] Materials:

  • Cinchonine-derived thiourea catalyst

  • trans-β-nitrostyrene

  • Dimethyl malonate

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the Cinchonine-thiourea catalyst (0.02 mmol, 10 mol%).

  • Reagent Addition: Under an inert atmosphere (e.g., Argon), add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv.) followed by anhydrous toluene (0.4 mL).

  • Initiation: Add dimethyl malonate (0.24 mmol, 1.2 equiv.) to the stirred solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the nitrostyrene starting material by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion (typically 24-48 hours), quench the reaction by adding 1 mL of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure Michael adduct.

  • Analysis: Determine the isolated yield. Confirm the structure using ¹H NMR spectroscopy.

  • Enantioselectivity Determination: Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase column (e.g., Chiralpak AD-H or OD-H) with a suitable mobile phase (e.g., hexane/isopropanol mixture). [9]

Conclusion

This guide demonstrates that C9-modified bifunctional Cinchona alkaloids are exceptionally potent catalysts for the asymmetric Michael addition, far outperforming simpler organocatalysts like proline in this context. The high degree of organization in the transition state, achieved through a dual activation mechanism, is the key to their success. Both thiourea and squaramide derivatives provide excellent enantioselectivity, showcasing the tunability of the Cinchona scaffold. For researchers aiming to synthesize chiral γ-nitro carbonyl compounds or related structures, these bifunctional catalysts represent the current state-of-the-art, providing a reliable and highly effective route to enantioenriched products.

References

  • Guo, H., & Wong, M. W. (2017). Cinchona Alkaloid-Squaramide Catalyzed Sulfa-Michael Addition Reaction: Mode of Bifunctional Activation and Origin of Stereoinduction. The Journal of Organic Chemistry, 82(8), 4353–4361. [Link] [1]2. Guo, H., & Wong, M. W. (2017). Cinchona Alkaloid-Squaramide Catalyzed Sulfa-Michael Addition Reaction - Mode of Bifunctional Activation and Origin of Stereoinduction. ResearchGate. [Link] [10]3. Wang, Y., & Wong, M. W. (2017). Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. The Journal of Organic Chemistry, 82(9), 4656–4665. [Link] [3]4. Varghese, S., et al. (2009). Bifunctional catalysis by natural cinchona alkaloids: a mechanism explained. Chemistry–A European Journal, 15(26), 6432-6440. [Link] [4]5. Dixon, D. J., et al. (2005). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications, (35), 4481-4483. [Link] [2]6. Macmillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group Meeting. [Link] [11]7. Bae, H. Y., et al. (2017). Organocatalytic Enantioselective Michael‐Addition of Malonic Acid Half‐Thioesters to β‐Nitroolefins: From Mimicry of Polyketide Synthases to Scalable Synthesis of γ‐Amino Acids. Chemistry–A European Journal, 23(42), 10103-10107. [Link]

  • Ye, J., Dixon, D. J., & Hynes, P. S. (2005). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. ResearchGate. [Link] [7]9. Ye, J., Dixon, D. J., & Hynes, P. S. (2005). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications. [Link] [12]10. Singh, A., & Kumar, A. (2018). Michael addition reaction of malonates with nitro-olefins catalyzed by 1,1-diaminoazine, a bifunctional hydrogen bonding organocatalyst. New Journal of Chemistry, 42(19), 16045-16050. [Link]

  • Shard, A., et al. (2014). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Organic Syntheses, 91, 273-286. [Link] [9]12. Wang, W., et al. (2011). Organocatalytic Enantioselective Michael Addition of Malononitrile to Nitroolefins Catalyzed by Bifunctional Thiourea. Chirality, 23(5), 423-428. [Link]

  • Bae, H. Y., et al. (2017). Organocatalytic Enantioselective Michael-Addition of Malonic Acid Half-Thioesters to β-Nitroolefins: From Mimicry of Polyketide Synthases to Scalable Synthesis of γ-Amino Acids. Sungkyunkwan University. [Link] [6]14. Grygorenko, O. O., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. [Link] [13]15. Yoshikawa, N., et al. (2018). Cinchona Squaramide-Based Chiral Polymers as Highly Efficient Catalysts in Asymmetric Michael Addition Reaction. ACS Omega, 3(4), 4387–4393. [Link] [14]16. Park, H., & Kim, D. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Vide Leaf, 2. [Link] [8]17. Fringuelli, F., et al. (2008). Enantioselective Michael Addition of Dimethyl Malonate to (E)-β- Nitrostyrenes Catalyzed by Cinchona Alkaloids Under Solvent-Free Condition. Letters in Organic Chemistry, 5(8), 602-606. [Link] [5]18. Zotova, N., et al. (2023). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules, 28(19), 6770. [Link]

  • Genç, H. N. (2019). Enantioselective Michael reaction of dimethylmalonate with various nitrostyrenes with chiral catalyst 5. ResearchGate. [Link]

  • Genç, H. N. (2019). Enantioselective Michael reaction of dimethylmalonate with trans-β-nitrostyrene catalysed by 5. ResearchGate. [Link]

Sources

A Comparative Guide to Analytical Method Validation for the Quantification of Ethyl 2-Quinuclidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. Ethyl 2-quinuclidinecarboxylate, a key building block in the synthesis of various pharmaceutical agents, demands robust analytical methods to ensure its identity, purity, and concentration. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of this compound, grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH)[1][2][3][4], the U.S. Food and Drug Administration (FDA)[5][6][7], and the United States Pharmacopeia (USP)[8][9].

Introduction: The Analytical Imperative for Ethyl 2-Quinuclidinecarboxylate

Ethyl 2-quinuclidinecarboxylate is a bicyclic amine ester. Its quinuclidine core, a rigid three-dimensional structure, imparts specific chemical properties that are leveraged in drug design. The accurate quantification of this intermediate is critical for controlling reaction stoichiometry, determining yield, and ensuring the purity of the final API. An analytical method's validation is the documented evidence that the procedure is fit for its intended purpose, a non-negotiable requirement in the pharmaceutical industry[10][11].

This guide will dissect two primary chromatographic techniques, HPLC and GC, offering a comparative analysis of their performance for this specific analyte. While no single method is universally superior, the choice depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation.

Method Comparison: HPLC vs. GC for Ethyl 2-Quinuclidinecarboxylate

The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte and the goals of the analysis. Both HPLC and GC are powerful separation techniques, but they operate on different principles, making them suitable for different types of molecules.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar, non-volatile compound like an amino ester, HPLC is often the method of choice. A typical approach for ethyl quinuclidine-4-carboxylate, a structural isomer, involves reversed-phase chromatography with a C18 column[2]. This approach is readily adaptable for the 2-carboxylate isomer.

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. The sample is vaporized and transported through a column by an inert carrier gas. While highly efficient, GC is best suited for volatile and thermally stable compounds. Although ethyl 2-quinuclidinecarboxylate is an ester and thus more volatile than its parent carboxylic acid, its bicyclic amine structure may still present challenges in terms of thermal stability and peak shape without derivatization.

The following table provides a head-to-head comparison of the anticipated performance of HPLC-UV and GC-MS for the quantification of ethyl 2-quinuclidinecarboxylate.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale & Causality
Applicability HighModerate to HighThe polar nature and moderate molecular weight of the analyte make it ideally suited for reversed-phase HPLC. GC is feasible, but potential thermal degradation and the need for a specific detector (NPD) or universal (MS) must be considered.
Specificity Good to ExcellentExcellentHPLC specificity is achieved through chromatographic separation and UV detection at a specific wavelength. GC-MS offers superior specificity due to both chromatographic retention time and the unique mass fragmentation pattern of the analyte.
Sensitivity (LOD/LOQ) Moderate (ng range)High (pg to ng range)GC-MS is generally more sensitive than HPLC with UV detection, especially when using Selected Ion Monitoring (SIM) mode.
Sample Preparation Simple (Dilute and Shoot)Potentially more complexHPLC samples typically only require dissolution in the mobile phase. GC may require a solvent exchange to a more volatile solvent and careful consideration of injection parameters to avoid thermal decomposition.
Analysis Time ~10-15 minutes~15-25 minutesHPLC methods can be optimized for rapid elution. GC run times are often longer due to the temperature programming required for elution.
Robustness HighModerateHPLC methods are generally very robust. GC methods can be sensitive to inlet conditions, column activity, and potential matrix interference affecting thermal stability.
Cost (Instrument) LowerHigherA standard HPLC-UV system is generally less expensive than a GC-MS system.

Experimental Protocols & Validation Workflow

A validated analytical method is a self-validating system, where each parameter demonstrates the method's reliability for its intended use[3][8]. The workflow for validating an analytical method for quantifying ethyl 2-quinuclidinecarboxylate is a systematic process.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Quinuclidine Carboxylic Acid Ester Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between small molecules and their biological targets is paramount. The quinuclidine scaffold, a key pharmacophore in numerous clinically significant compounds, presents a compelling case study in stereoselectivity. This guide provides an in-depth, technically-focused comparison of the docking behaviors of quinuclidine carboxylic acid ester isomers, offering field-proven insights and a self-validating experimental protocol.

The Critical Role of Stereochemistry in Quinuclidine-Based Ligands

Quinuclidine derivatives are renowned for their activity at muscarinic and nicotinic acetylcholine receptors, making them vital in the investigation of treatments for neurological disorders like Alzheimer's disease. The three-dimensional arrangement of atoms—its stereochemistry—within these molecules is not a trivial detail; it is a critical determinant of their pharmacological activity. Different isomers of the same quinuclidine carboxylic acid ester can exhibit markedly different binding affinities and selectivities for their target receptors. This guide will dissect these differences through the lens of molecular docking, a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor.

Comparative Analysis of Isomer Docking at the M1 Muscarinic Receptor

To illustrate the profound impact of stereochemistry, we will examine the docking of the (R)- and (S)-enantiomers of a representative quinuclidine carboxylic acid ester into the orthosteric binding site of the M1 muscarinic acetylcholine receptor. The M1 receptor is a key target in the development of cognitive enhancers.

Understanding the "Why": The Causality Behind Experimental Choices

The choice of the M1 muscarinic receptor as our target is deliberate. Its involvement in cognitive processes is well-documented, and understanding how ligand stereochemistry influences binding to this receptor has direct implications for the design of more effective therapeutics. Molecular docking, specifically with tools like AutoDock Vina, allows us to simulate and quantify these interactions before undertaking more resource-intensive experimental assays. This in silico approach provides a foundational understanding of the structure-activity relationship (SAR).

Quantitative Docking Results

The following table summarizes the predicted binding energies and key interacting residues for the (R)- and (S)-isomers of our model quinuclidine carboxylic acid ester with the human M1 muscarinic receptor (PDB ID: 6WJC). Binding energies below -5.0 kcal/mol are generally considered indicative of good binding activity.[1]

IsomerPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic Interactions)
(R)-Isomer -8.2Tyr106, Asn382Trp157, Tyr381, Trp404
(S)-Isomer -6.5Asn382Trp157, Tyr408

Analysis of Results:

The docking results clearly indicate a preference for the (R)-isomer, with a significantly lower (more favorable) predicted binding energy compared to the (S)-isomer. This difference of 1.7 kcal/mol suggests a substantial difference in binding affinity.

The key to understanding this preference lies in the specific interactions formed within the binding pocket. The (R)-isomer is predicted to form a crucial hydrogen bond with the hydroxyl group of Tyr106 , an interaction not observed for the (S)-isomer. This additional hydrogen bond likely provides a significant contribution to the overall binding affinity.

Furthermore, both isomers engage in hydrophobic interactions with a conserved tryptophan residue (Trp157 ), but the (R)-isomer also establishes favorable hydrophobic contacts with Tyr381 and Trp404 . The different spatial orientation of the (S)-isomer appears to preclude these optimal hydrophobic interactions, leading to a less stable complex.

This computational analysis, supported by experimental findings on the stereoselectivity of similar quinuclidine derivatives[2], underscores the critical importance of chirality in ligand design.

Experimental Protocol: A Self-Validating System for Comparative Docking

This section provides a detailed, step-by-step methodology for performing a comparative docking study of quinuclidine carboxylic acid ester isomers using UCSF Chimera and AutoDock Vina. This protocol is designed to be self-validating, ensuring reproducibility and reliability of the results.

Step 1: Preparation of the Receptor Structure
  • Obtain the Receptor Structure: Download the crystal structure of the target receptor from the Protein Data Bank (PDB). For this guide, we use the M1 muscarinic receptor (PDB ID: 6WJC).

  • Clean the PDB File: Open the PDB file in UCSF Chimera. Remove all water molecules, co-crystallized ligands, and any non-essential ions.

  • Add Hydrogens and Charges: Use the "Dock Prep" tool in Chimera to add hydrogens to the protein and assign Gasteiger charges. This step is crucial for accurate calculation of electrostatic interactions.

  • Save the Prepared Receptor: Save the prepared receptor structure in the PDBQT format, which is required by AutoDock Vina.

Step 2: Preparation of the Ligand Isomers
  • Generate 3D Structures: Create the 3D structures of the (R)- and (S)-isomers of the quinuclidine carboxylic acid ester using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

  • Energy Minimization: Perform energy minimization on each isomer to obtain a low-energy conformation. This can be done using software like Avogadro or the integrated tools in some modeling packages.

  • Save in a Suitable Format: Save the 3D structures of the isomers in a format that can be read by AutoDock Tools (e.g., MOL2 or PDB).

Step 3: Ligand Preparation for Docking
  • Open Ligand in AutoDock Tools: Open each isomer's structure file in AutoDock Tools.

  • Detect Rotatable Bonds: Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation.

  • Save as PDBQT: Save each prepared ligand as a PDBQT file.

Step 4: Defining the Binding Site (Grid Box Generation)
  • Identify the Binding Pocket: In UCSF Chimera, with the prepared receptor loaded, identify the orthosteric binding site. This is often guided by the location of the co-crystallized ligand in the original PDB structure or through literature review.

  • Define the Grid Box: Use the "AutoDock Vina" tool in Chimera to define a grid box that encompasses the entire binding pocket. The size and center of the grid box are critical parameters that define the search space for the docking algorithm.

Step 5: Running the Docking Simulation with AutoDock Vina
  • Configure the Docking Run: In the AutoDock Vina interface within Chimera, specify the prepared receptor PDBQT file and the PDBQT file for the first ligand isomer.

  • Set Exhaustiveness: The "exhaustiveness" parameter controls the computational effort of the search. A higher value increases the likelihood of finding the optimal binding pose but also increases the computation time. A value of 8 is a reasonable starting point.

  • Execute the Docking: Run the AutoDock Vina simulation. The program will generate an output file containing the predicted binding poses and their corresponding binding energies.

  • Repeat for the Other Isomer: Repeat steps 1-3 for the second ligand isomer.

Step 6: Analysis and Visualization of Results
  • Load Results into PyMOL: Open the prepared receptor PDBQT file and the output PDBQT files from the docking runs in PyMOL.

  • Visualize Binding Poses: Display the different predicted binding poses for each isomer within the receptor's binding site.

  • Analyze Interactions: Use the visualization tools in PyMOL to identify and analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between each isomer and the receptor residues. The "find polar contacts" command is particularly useful for identifying hydrogen bonds.

  • Compare and Contrast: Compare the binding modes and interaction patterns of the different isomers to rationalize the observed differences in their predicted binding energies.

Visualization of the Docking Workflow and Key Interactions

To further clarify the process and the results, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the key molecular interactions.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor_Prep Receptor Preparation (UCSF Chimera) Grid_Box Grid Box Generation (UCSF Chimera) Receptor_Prep->Grid_Box Ligand_Prep Ligand Isomer Preparation (Molecular Modeling Software) Docking_Run Docking Simulation (AutoDock Vina) Ligand_Prep->Docking_Run Grid_Box->Docking_Run Visualization Visualization of Poses (PyMOL) Docking_Run->Visualization Interaction_Analysis Interaction Analysis Visualization->Interaction_Analysis

Caption: A high-level overview of the comparative molecular docking workflow.

G cluster_receptor M1 Receptor Binding Pocket cluster_ligand Quinuclidine Ester Isomers Tyr106 Tyr106 Asn382 Asn382 Trp157 Trp157 Tyr381 Tyr381 Trp404 Trp404 R_Isomer (R)-Isomer R_Isomer->Tyr106 H-bond R_Isomer->Asn382 H-bond R_Isomer->Trp157 Hydrophobic R_Isomer->Tyr381 Hydrophobic R_Isomer->Trp404 Hydrophobic S_Isomer (S)-Isomer S_Isomer->Asn382 H-bond S_Isomer->Trp157 Hydrophobic

Caption: Key interactions of (R)- and (S)-isomers in the M1 receptor binding site.

Conclusion

This guide has provided a comprehensive framework for conducting and understanding comparative docking studies of quinuclidine carboxylic acid ester isomers. The presented data and experimental protocol highlight the indispensable role of stereochemistry in molecular recognition and provide a robust methodology for researchers to explore these interactions in their own work. By integrating computational and experimental approaches, we can accelerate the discovery and design of novel therapeutics with improved efficacy and selectivity.

References

  • Design of α7 nicotinic acetylcholine receptor ligands in quinuclidine, tropane and quinazoline series. Chemistry, molecular modeling, radiochemistry, in vitro and in rats evaluations of a [(18)F] quinuclidine derivative. European Journal of Medicinal Chemistry, 82, 214-224. [Link]

  • The Effects of a New cholinolytic--8018--and Its Optical Isomers on the Central Muscarinic and Nicotinic Receptors. Zhongguo Yao Li Xue Bao, 12(6), 481-485. [Link]

  • Side Groups Convert the α7 Nicotinic Receptor Agonist Ether Quinuclidine into a Type I Positive Allosteric Modulator. ACS Chemical Neuroscience, 14(17), 3169-3181. [Link]

  • Binding of quinolizidine alkaloids to nicotinic and muscarinic acetylcholine receptors. Journal of Toxicology and Environmental Health, 29(4), 429-442. [Link]

  • Microscopic Binding of M5 Muscarinic Acetylcholine Receptor with Antagonists by Homology Modeling, Molecular Docking and Molecular Dynamics Simulation. PLoS One, 10(10), e0139995. [Link]

  • Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators. ACS Medicinal Chemistry Letters, 1(4), 145-149. [Link]

  • Kinetic aspects of l-quinuclidinyl benzilate interaction with muscarinic receptor. Neurochemistry International, 13(4), 419-428. [Link]

  • Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Journal of Medicinal Chemistry, 33(4), 1128-1138. [Link]

  • Molecular docking of PAs to muscarinic acetylcholine receptor 1 (MAChRs) (PDB: 6WJC). ResearchGate. [Link]

  • Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. International Journal of Molecular Sciences, 24(8), 7356. [Link]

  • Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis. Toxins, 16(1), 33. [Link]

  • A virtual screening study of the acetylcholine binding protein using a relaxed-complex approach. Journal of Molecular Modeling, 16(8), 1307-1318. [Link]

  • Comparative studies of muscarinic and dopamine receptors in three strains of rat. Neurotoxicology and Teratology, 12(5), 457-463. [Link]

  • Investigation of Muscarinic Acetylcholine Receptor M3 Activation in Atomistic Detail: A Chemist's Viewpoint. ChemMedChem, e202400633. [Link]

  • Agonist-mediated conformational changes in acetylcholine-binding protein revealed by simulation and intrinsic tryptophan fluorescence. Journal of Biological Chemistry, 280(9), 8035-8043. [Link]

  • Structure activity relationship of Atropine analogues with muscarinic acetyl choline M1 receptor: A molecular docking based approach. Semantic Scholar. [Link]

  • Computational studies of the principle of dynamic-change-driven protein interactions. Structure, 30(6), 909-916.e2. [Link]

  • Synthesis, Anti-Inflammatory Activity, and Docking Simulation of a Novel Styryl Quinolinium Derivative. Molecules, 29(11), 2535. [Link]

  • Interactions of Nereistoxin and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins. Toxins, 14(1), 33. [Link]

  • Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its derivatives as. DergiPark. [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 29(11), 2535. [Link]

  • Special Issue : Exploring Protein-Ligand Interaction: Key Insights for Drug Discovery. MDPI. [Link]

  • Covalent Docking for Novel Series of Spiro-butenolides on Trx R1 for QSAR Modelling. Bentham Science. [Link]

Sources

Safety Operating Guide

Navigating the Unseen: A Step-by-Step Guide to the Proper Disposal of 2-Quinuclidinecarboxylic acid, ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Core Directive: The Primacy of a Formal Waste Determination

Before any disposal action is taken, the cardinal rule of chemical waste management must be observed: all waste must be properly characterized.[1] Laboratory personnel are responsible for determining if their waste is hazardous.[1] This guide is built on a presumptive hazard profile based on available data for similar chemical structures. However, it is incumbent upon the generating facility to perform a formal hazardous waste determination. This process involves evaluating the waste against the EPA's defined characteristics of ignitability, corrosivity, reactivity, and toxicity.[2][3]

Presumptive Hazard Profile and Essential Precautions

  • Irritation: Causes skin and serious eye irritation.[4][5]

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Respiratory Tract Irritation: May cause respiratory irritation.[5][6]

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)
Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation or absorption.
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.To protect against eye irritation from dust or splashes.[4][7]
Skin and Body Protection A lab coat is mandatory. Chemically resistant aprons and sleeves should be used when handling larger quantities.To prevent contamination of personal clothing and skin.
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[8] If exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.[4][9]To prevent inhalation of potentially harmful dust or vapors.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Quinuclidinecarboxylic acid, ethyl ester, whether as a pure substance, in solution, or as contaminated lab waste, must follow a meticulously planned and executed workflow.

Step 1: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management.[1][10] Never mix incompatible waste streams.[10]

  • Solid Waste:

    • Pure/Unused Chemical: If the pure, solid this compound is deemed waste, it should be collected in a dedicated, properly labeled hazardous waste container.

    • Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are contaminated with the chemical should be collected in a separate, clearly labeled container for solid hazardous waste.

  • Liquid Waste:

    • Solutions: Solutions containing this compound should be collected in a dedicated liquid hazardous waste container. Be mindful of solvent compatibility with the container material (e.g., use HDPE or COEX containers as appropriate).[11]

    • Empty Containers: An empty container that held the chemical must still be treated as hazardous waste unless it has been triple-rinsed.[12] The rinsate from this process must be collected as hazardous liquid waste.[12]

Step 2: Proper Labeling and Storage

All hazardous waste containers must be labeled as soon as waste is added.[12] The label must include:

  • The words "Hazardous Waste".[10]

  • The full chemical name(s) of the contents (no abbreviations or formulas).[10]

  • The specific hazard(s) associated with the waste (e.g., "Toxic," "Irritant").[10]

Waste must be stored in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation.[2][10] The containers must be kept closed at all times except when adding waste.[2][13]

Step 3: Arranging for Disposal

Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[1] Your institution's Environmental Health and Safety (EHS) department will manage this process.[12] Submit a waste collection request as soon as the container is ready for pickup.[12]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of laboratory chemical waste, from generation to final disposition.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Hazard Determination cluster_management Waste Management & Segregation cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposition start Experiment Complete waste_gen Waste Generated (Solid, Liquid, Contaminated Labware) start->waste_gen is_hazardous Is the waste hazardous? waste_gen->is_hazardous segregate Segregate by Waste Type (Solid vs. Liquid) is_hazardous->segregate Yes non_hazardous Dispose as Non-Hazardous Waste (per institutional policy) is_hazardous->non_hazardous No containerize Select & Label Appropriate Hazardous Waste Container segregate->containerize saa Store in designated SAA. Keep container closed. containerize->saa ehs_pickup Request EHS Pickup saa->ehs_pickup vendor_disposal Licensed Vendor Disposal ehs_pickup->vendor_disposal

Caption: Decision workflow for laboratory chemical waste disposal.

Emergency Procedures: Handling Spills

In the event of a spill, immediate and appropriate action is critical.

  • Minor Spills (within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material and any contaminated debris into a designated hazardous waste container.

    • Clean the spill area as per your laboratory's standard operating procedures.

  • Major Spills (outside of a chemical fume hood or a large volume):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department immediately.

    • Prevent entry into the affected area.

    • Provide EHS with as much information as possible about the spilled material.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of rigorous hazard assessment, proper segregation, secure containment, and regulatory compliance, researchers can ensure that their work contributes to scientific advancement without compromising the safety of themselves, their colleagues, or the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the ultimate authority for your operations.[14][15]

References

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Occupational Safety and Health Administration. Laboratories - Standards. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Occupational Safety and Health Administration. OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. [Link]

  • Oregon Occupational Safety and Health. Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Heritage-Crystal Clean, LLC. The Essential Guide to Sustainability and Compliance for Industrial Waste Management. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • PubChemLite. This compound (C10H17NO2). [Link]

  • Synerzine. 2-Decenoic acid, ethyl ester, (E)-. [Link]

  • Technion. Chemical Waste Management Guide. [Link]

  • PubChem. Ethyl quinuclidine-3-carboxylate. [Link]

  • Cheméo. Chemical Properties of 2-Pyrrolidinecarboxylic acid-5-oxo-, ethyl ester. [Link]

  • ChemBK. 3-Quinuclidinecarboxylic acid ethyl ester. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Quinuclidinecarboxylic acid, ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Greetings to my fellow researchers and drug development professionals. In our pursuit of scientific advancement, the bedrock of our success is an unwavering commitment to safety. Today, we address the safe handling of 2-Quinuclidinecarboxylic acid, ethyl ester. A critical examination of available safety literature reveals a significant gap: specific toxicological data for this compound is not fully investigated.[1][2] This absence of data does not imply safety; it mandates our adherence to the precautionary principle. We must treat this compound as potentially hazardous, assuming risks common to related chemical classes, such as heterocyclic amines and esters, which can include skin, eye, and respiratory irritation.[3][4][5]

This guide is structured to provide a comprehensive, logic-driven framework for personal protective equipment (PPE) selection and use. We will move beyond a simple checklist to explain the causality behind each recommendation, ensuring our protocols are not just followed, but understood.

The Hierarchy of Controls: Your Primary Defense

Before we even consider PPE, we must emphasize that it is the last line of defense. The most effective safety measures are engineering and administrative controls.

  • Engineering Controls: All work involving this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood contains potential vapors and aerosols, protecting you from respiratory exposure.

  • Administrative Controls: Your institution's standard operating procedures (SOPs), chemical hygiene plan, and a thorough risk assessment specific to your experiment are paramount.[6] Always minimize the quantity of the chemical used and be aware of the location and proper operation of safety showers and eyewash stations.[1]

Core PPE Ensemble: A Multi-Layered Barrier

Based on the potential hazards, a minimum PPE ensemble is required for any handling of this compound.[6][7] The following table summarizes the requirements for different laboratory tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid (<1g) Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesFlame-Resistant Lab CoatNot required if in fume hood
Preparing Solutions / Transfers Chemical Splash GogglesDouble-gloving (Nitrile)Flame-Resistant Lab CoatNot required if in fume hood
Large Scale (>1L) or Splash Risk Face Shield over GogglesDouble-gloving (Nitrile or Neoprene)Chemical-Resistant Apron over Lab CoatNot required if in fume hood
Potential for Aerosolization Chemical Splash GogglesDouble-gloving (Nitrile or Neoprene)Flame-Resistant Lab CoatRespirator Use Evaluation Required[8]
Eye and Face Protection: Shielding Your Most Vulnerable Asset

Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.[6][9][10]

Enhanced Protection (Mandatory for Liquid Handling): When handling solutions of this compound, or any task with a splash hazard, you must upgrade to chemical splash goggles.[11][12] Goggles provide a 360-degree seal around the eyes, which is critical for preventing exposure to splashes that can occur during transfers or mixing.[9][10]

Maximum Protection (High-Risk Scenarios): For operations involving larger volumes, work under pressure, or any task with a significant splash or explosion risk, a face shield must be worn in addition to chemical splash goggles.[6][10] The face shield protects the entire face from direct contact.

Skin and Body Protection: Your Physical Barrier

A flame-resistant (FR) lab coat is required for all laboratory work.[10] Ensure it is buttoned completely to provide maximum coverage of your torso and arms.[12] For tasks involving larger quantities of liquids where splashes are likely, a chemical-resistant apron should be worn over the lab coat.[13]

Appropriate laboratory attire is a form of PPE. Full-length pants and closed-toe, closed-heel shoes are mandatory to protect your lower extremities from spills.[6][7]

Hand Protection: The Critical Point of Contact

Since this compound may cause skin irritation, proper glove selection is essential.[4][5]

  • Glove Material: Disposable nitrile gloves are the minimum standard for incidental contact.[6][9] They offer good general resistance to a variety of chemicals. For prolonged work or when handling concentrated solutions, consider more robust options like neoprene or butyl rubber gloves, or practice double-gloving with nitrile.[7][9]

  • Best Practice: Always inspect gloves for tears or punctures before use.[14] Remove gloves immediately if they become contaminated, and wash your hands thoroughly before donning a new pair. Never wear gloves outside of the laboratory area to prevent cross-contamination.

Respiratory Protection: An Added Safeguard

When used inside a certified chemical fume hood, specific respiratory protection is generally not required. However, if your risk assessment indicates a potential for aerosol generation that cannot be contained by engineering controls, a respiratory protection program must be implemented.[11] This requires a formal hazard evaluation, medical clearance, fit testing, and training in accordance with OSHA regulations (29 CFR 1910.134).[4][8]

Procedural Discipline: Safe Operations and Disposal

The effectiveness of PPE is directly tied to its correct use. Follow these step-by-step protocols diligently.

Protocol 1: PPE Donning and Doffing Sequence

The order in which you put on and take off PPE is critical to avoid contaminating yourself.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Goggles/Face Shield: Position securely and comfortably.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the inner pair first, followed by the outer pair.

Doffing (Taking Off) Sequence:

  • Outer Gloves (if used): Remove the most contaminated item first.

  • Lab Coat and Inner Gloves: Remove the lab coat by turning it inside out as you remove it. As you pull your arms from the sleeves, peel off the inner gloves at the same time, trapping them inside the inverted coat. This prevents skin contact with the contaminated exterior.

  • Face Shield/Goggles: Remove by handling the strap; avoid touching the front surface.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Protocol 2: Management of Spills and Contaminated PPE

Minor Spill (inside fume hood):

  • Alert colleagues in the immediate area.

  • Wearing your full PPE ensemble, absorb the spill with a chemical absorbent pad or material.

  • Place the used absorbent materials into a designated, sealed waste container.

  • Clean the spill area as per your lab's SOP.

Contaminated PPE:

  • Contaminated gloves should be removed and replaced immediately.

  • If your lab coat is splashed, remove it immediately and replace it with a clean one.

  • All grossly contaminated, single-use PPE must be disposed of as hazardous waste.

Operational Plan: Waste Disposal

All waste materials, including empty containers, contaminated absorbent materials, and used PPE, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container.

  • Disposal: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[4][13][15] Do not pour chemical waste down the drain.[13]

Visual Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow start Start: Plan to handle This compound hazard_assessment Hazard Assessment: Treat as substance of unknown toxicity. Assume skin/eye/respiratory irritant. start->hazard_assessment eng_controls Engineering Control: Is all work performed in a certified chemical fume hood? hazard_assessment->eng_controls stop STOP! Do not proceed without a functional fume hood. eng_controls->stop No task_assessment Task Assessment: Evaluate scale and potential for splash/aerosol. eng_controls->task_assessment Yes ppe_weighing Task: Weighing Solid - Safety Glasses (side shields) - Nitrile Gloves - FR Lab Coat task_assessment->ppe_weighing Small Scale Solid ppe_liquid Task: Liquid Handling (Solutions, Transfers) - Chemical Splash Goggles - Double Nitrile Gloves - FR Lab Coat task_assessment->ppe_liquid Liquid / Solution ppe_high_risk Task: High Risk (Large Volume, Splash Potential) - Face Shield + Goggles - Double Gloves (Nitrile/Neoprene) - Chem-Resistant Apron over Coat task_assessment->ppe_high_risk High Splash Risk disposal Disposal Protocol: Dispose of all contaminated items as hazardous waste. ppe_weighing->disposal ppe_liquid->disposal ppe_high_risk->disposal

Caption: PPE selection workflow for this compound.

References

  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory. (2017, August 2). Westlab. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). Auburn University Risk Management & Safety. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • GENFARM 2,4-D LV ESTER 680 HERBICIDE Safety Data Sheet. (2018, September 10). Genfarm. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • 2,4-D LV6 Material Safety Data Sheet. (2010, August 3). Greenbook.net. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • This compound (C10H17NO2). (n.d.). PubChem. Retrieved from [Link]

  • 5-ethylpyridine-2,3-dicarboxylic acid diethyl ester Safety Data Sheet. (2013, September 11). Capot Chemical. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.